molecular formula C21H24N2O3 B10830778 Gelsevirine

Gelsevirine

Cat. No.: B10830778
M. Wt: 352.4 g/mol
InChI Key: SSSCMFCWHWCCEH-WBBLZAMHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gelsevirine is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

(1R,2S,5S,6S,7R,8R)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one

InChI

InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12?,14-,16-,17-,18+,20+,21-/m1/s1

InChI Key

SSSCMFCWHWCCEH-WBBLZAMHSA-N

Isomeric SMILES

CN1C[C@]2([C@@H]3C[C@@H]4[C@@]5([C@H]2[C@H]1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C

Canonical SMILES

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C

Origin of Product

United States

Foundational & Exploratory

Gelsevirine: A Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine (B199093) is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, which have a history in traditional medicine.[1][2] Recent pharmacological studies have identified this compound as a compound with significant therapeutic potential, primarily attributed to its anti-inflammatory, anxiolytic, and neuroprotective activities.[3][4] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.

Core Pharmacological Properties

This compound's primary pharmacological effects stem from its interaction with key signaling pathways involved in inflammation and neurotransmission. The most well-documented mechanism is its potent inhibition of the STING (Stimulator of Interferon Genes) signaling pathway.[3][5][6] Additionally, it has been shown to modulate the JAK2-STAT3 pathway and interact with inhibitory neurotransmitter receptors.[4][7]

STING Pathway Inhibition

This compound acts as a specific inhibitor of the STING protein, a central mediator of the innate immune response to cytosolic DNA.[6][8] By binding to the cyclic dinucleotide (CDN)-binding pocket of STING, this compound competitively inhibits the binding of the endogenous ligand 2'3'-cGAMP.[5][6] This action prevents STING dimerization and its subsequent activation, leading to a downstream reduction in the production of type I interferons and other pro-inflammatory cytokines.[3][6] Furthermore, this compound promotes K48-linked ubiquitination and degradation of STING, likely through the recruitment of the E3 ligase TRIM21.[6][9] This dual mechanism of competitive inhibition and induced degradation makes this compound a potent suppressor of STING-mediated inflammation.

This inhibitory action on the STING pathway is the basis for this compound's therapeutic potential in conditions characterized by excessive inflammation, such as sepsis and sepsis-associated encephalopathy.[6][10]

Modulation of the JAK2-STAT3 Signaling Pathway

This compound has been demonstrated to downregulate the JAK2-STAT3 signaling pathway, which plays a critical role in neuroinflammation.[7] It is suggested that this compound directly binds to and inhibits the kinase activity of JAK2, which in turn prevents the phosphorylation and activation of STAT3.[7] This inhibition leads to a decrease in the transcription of pro-inflammatory genes in microglia, contributing to its neuroprotective effects in conditions like ischemic stroke.[7]

Interaction with Inhibitory Neurotransmitter Receptors

This compound also exhibits modulatory effects on key inhibitory receptors in the central nervous system, specifically glycine (B1666218) receptors (GlyRs) and GABA-A receptors (GABAARs).[4][11] It acts as an inhibitor of both α1 subunit-containing GlyRs and GABAARs.[4][11] This activity may contribute to its observed anxiolytic properties, although the precise contribution relative to its other mechanisms of action requires further elucidation.[4][12]

Quantitative Data

The following tables summarize the key quantitative data reported for the pharmacological activities of this compound.

Table 1: this compound Inhibition of STING Signaling

ParameterValueTargetAssay SystemReference
IC500.766 µMHuman STINGIn vitro[5]
Kd53 nMSTINGIn vitro[3]
Kd27.6 µMSTINGSurface Plasmon Resonance[13]

Table 2: this compound Inhibition of Glycine and GABA-A Receptors

ReceptorIC50Assay SystemReference
Glycine Receptor (α1 subunit)40.6 ± 8.2 μMElectrophysiology in HEK293 cells[14]
Glycine Receptor82.94 µMElectrophysiology in HEK293 cells[11]
GABA-A Receptor251.5 µMElectrophysiology in HEK293 cells[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's pharmacological properties. These represent generalized protocols and may require optimization for specific experimental conditions.

Cell Culture and Transfection
  • Cell Line: HEK293T cells are commonly used for their high transfectability.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection:

    • Seed HEK293T cells in a 6-well plate to reach 70-80% confluency on the day of transfection.

    • Prepare a transfection mixture using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions. Briefly, dilute the plasmid DNA and the transfection reagent in Opti-MEM medium.

    • Combine the diluted DNA and transfection reagent and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the transfection complex dropwise to the cells.

    • Incubate the cells for 4-6 hours, then replace the medium with fresh complete medium.

    • Allow 24-48 hours for gene expression before proceeding with subsequent experiments.[3][8]

STING Activation Assay
  • Cell Stimulation:

    • Pre-treat macrophages (e.g., Raw264.7 or THP-1 cells) with varying concentrations of this compound for 6 hours.

    • Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (5 µg/ml), for 3 hours.[3]

  • RNA Isolation and RT-PCR:

    • Isolate total RNA from the cells using a commercial kit.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct quantitative real-time PCR (RT-PCR) using primers specific for target genes like Ifnb1 and Cxcl10 to measure their mRNA expression levels.[3][8]

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Chip Preparation: Covalently couple purified STING protein to a CM5 sensor chip.

  • Binding Analysis:

    • Flow different concentrations of this compound (e.g., 0 to 64 μM) over the chip surface.

    • Use a running buffer such as PBS with 5% DMSO.

    • Monitor the change in the refractive index to detect binding.

  • Data Analysis: Analyze the binding kinetics using appropriate software to determine the equilibrium dissociation constant (Kd).[13][15]

Biotin Pull-Down Assay
  • Bait Preparation: Synthesize biotinylated this compound.

  • Lysate Preparation: Prepare cell lysates from cells expressing the target protein (STING).

  • Incubation: Incubate the cell lysate with biotinylated this compound for 12 hours at 4°C to allow for binding.

  • Capture: Add streptavidin-conjugated agarose (B213101) beads and incubate for an additional 2 hours to capture the biotinylated this compound and any bound proteins.

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the bound proteins.

  • Detection: Analyze the eluted proteins by Western blotting using an anti-STING antibody to confirm the interaction.[5][11]

Western Blotting for Signaling Proteins
  • Sample Preparation: Lyse cells and determine protein concentration.

  • SDS-PAGE: Separate 40 µg of total protein per lane on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-TBK1, p-p65, STING, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[2]

Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
  • Anesthesia: Anesthetize mice using an appropriate anesthetic agent.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the cecum.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the ligated cecum with a needle (e.g., 21-gauge).

    • Gently squeeze the cecum to extrude a small amount of fecal matter.

    • Return the cecum to the peritoneal cavity and close the incision.

  • Sham Control: Perform the same procedure on a control group of mice, but without ligation and puncture of the cecum.

  • Treatment: Administer this compound (e.g., 10 or 20 mg/kg) intraperitoneally at a specified time point post-surgery.

  • Monitoring: Monitor the mice for survival and collect tissues at specified time points for further analysis.[6][7][16]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.

Gelsevirine_STING_Pathway Cytosolic_DNA Cytosolic DNA (viral or self) cGAS cGAS Cytosolic_DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING_inactive STING (inactive) cGAMP->STING_inactive binds STING_active STING (active) Dimerization STING_inactive->STING_active Degradation K48-linked Ubiquitination & Degradation STING_inactive->Degradation TBK1 TBK1 STING_active->TBK1 IRF3 IRF3 TBK1->IRF3 p_IRF3 p-IRF3 Dimerization IRF3->p_IRF3 Nucleus Nucleus p_IRF3->Nucleus IFN_genes Interferon Gene Transcription Nucleus->IFN_genes Cytokines Type I Interferons & Pro-inflammatory Cytokines IFN_genes->Cytokines This compound This compound This compound->STING_inactive inhibits binding TRIM21 TRIM21 This compound->TRIM21 recruits TRIM21->STING_inactive

Caption: this compound inhibits the STING signaling pathway.

Gelsevirine_JAK_STAT_Pathway Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 p_JAK2 p-JAK2 JAK2->p_JAK2 STAT3 STAT3 p_JAK2->STAT3 p_STAT3 p-STAT3 Dimerization STAT3->p_STAT3 Nucleus Nucleus p_STAT3->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Inflammation Neuroinflammation Inflammatory_Genes->Inflammation This compound This compound This compound->JAK2 inhibits

Caption: this compound modulates the JAK2-STAT3 signaling pathway.

Gelsevirine_Experimental_Workflow start Start: In vitro/In vivo Model treatment This compound Treatment start->treatment in_vitro In vitro Studies (e.g., Macrophages, HEK293T) treatment->in_vitro in_vivo In vivo Studies (e.g., CLP mouse model) treatment->in_vivo binding_assays Binding Assays (SPR, Pull-down) in_vitro->binding_assays signaling_analysis Signaling Pathway Analysis (Western Blot, RT-PCR) in_vitro->signaling_analysis in_vivo->signaling_analysis functional_outcomes Functional Outcomes (Cytokine levels, Survival) in_vivo->functional_outcomes data_analysis Data Analysis & Interpretation binding_assays->data_analysis signaling_analysis->data_analysis functional_outcomes->data_analysis end Conclusion: Pharmacological Profile data_analysis->end

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound is a promising natural alkaloid with well-defined pharmacological properties, most notably its potent and specific inhibition of the STING signaling pathway. Its ability to also modulate the JAK2-STAT3 pathway and interact with inhibitory neurotransmitter receptors further underscores its potential as a lead compound for the development of novel therapeutics for inflammatory and neurological disorders. This guide provides a comprehensive technical overview to support further research and development efforts centered on this multifaceted molecule.

References

Technical Whitepaper: In Silico Docking Analysis of Gelsevirine with STING Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) protein is a critical signaling hub in the innate immune system. Its activation by cytosolic DNA triggers potent type I interferon and pro-inflammatory cytokine responses, making it a key target for therapeutic intervention in autoimmune diseases, inflammatory conditions, and oncology. Gelsevirine, a natural alkaloid, has been identified as a novel, specific inhibitor of the STING pathway. This document provides a detailed technical overview of the in silico analysis of this compound's interaction with the STING protein, summarizing the computational findings and outlining the methodologies used to establish its mechanism of action. Recent studies confirm that this compound competitively binds to the STING protein's cyclic dinucleotide (CDN)-binding pocket, locking it in an inactive conformation and promoting its degradation[1][2][3].

The STING Signaling Pathway

The cGAS-STING pathway is a fundamental component of innate immunity responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral or bacterial infection and cellular damage[4][5]. Upon sensing dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2′3′- cyclic GMP-AMP (cGAMP)[4]. cGAMP then binds to the STING protein, an endoplasmic reticulum (ER)-resident homodimer[4]. This binding event induces significant conformational changes in STING, leading to its activation and translocation from the ER to the Golgi apparatus[4][6][7]. In the Golgi, STING recruits and activates TANK Binding Kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and other inflammatory genes[4][5][8].

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Compartment cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses ATP_GTP ATP + GTP ATP_GTP->cGAS STING_inactive STING (Inactive Dimer) cGAMP->STING_inactive binds & activates STING_active STING (Active) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFN_Genes Type I IFN Genes (IFNB1, etc.) pIRF3->IFN_Genes induces transcription

Caption: The cGAS-STING signaling cascade.

In Silico Analysis of this compound-STING Interaction

Computational methods were employed to predict and analyze the binding of this compound to the human STING protein. The primary goals were to identify the binding site, estimate binding affinity, and elucidate the inhibitory mechanism.

Data Presentation

The computational analysis was corroborated by experimental data, which is summarized below.

ParameterMethodValueSource
Binding Affinity (Kd) Surface Plasmon Resonance (SPR)27.6 μM[1][3]
Target Protein Human STING C-Terminal Domain (CTD)PDB ID: 4EF5[1][3]
Predicted Binding Site In Silico DockingCyclic Dinucleotide (CDN) Pocket[1][3]
Inhibitory Action Biochemical AssaysCompetitive Binding, Inhibition of STING Dimerization[1][2]
Cellular Effect Western Blot, ImmunoprecipitationPromotes K48-linked Ubiquitination and Degradation[1][9]
Experimental Protocols

Protocol 1: Molecular Docking of this compound with STING

  • Objective: To predict the binding pose and interaction of this compound within the STING protein structure.

  • 1. Preparation of the Receptor (STING):

    • The crystal structure of the human STING C-terminal domain (CTD) was obtained from the RCSB Protein Data Bank (PDB ID: 4EF5)[1][3].

    • Standard protein preparation steps were performed using computational software (e.g., AutoDock Tools, Schrödinger Maestro). This includes removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges (e.g., Gasteiger charges)[10].

  • 2. Preparation of the Ligand (this compound):

    • The 2D structure of this compound was obtained from a chemical database (e.g., PubChem).

    • The structure was converted to a 3D conformation and energy-minimized using a suitable force field (e.g., MMFF94).

    • Torsional degrees of freedom for the ligand were defined to allow for flexibility during docking.

  • 3. Docking Simulation:

    • A grid box was defined to encompass the known cyclic dinucleotide (CDN)-binding pocket of the STING-CTD dimer[1][3].

    • Molecular docking was performed using a validated algorithm such as AutoDock Vina. The simulation allows the this compound molecule to flexibly explore conformations within the defined binding site.

    • The simulation results in multiple binding poses, which are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol)[11].

  • 4. Analysis of Results:

    • The top-ranked poses were visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the STING binding pocket. The simulation revealed that this compound likely occupies the same pocket as the natural STING agonists[1][3].

Protocol 2: Molecular Dynamics (MD) and Binding Free Energy Calculations

While the source study focused on docking, a complete in silico analysis typically involves MD simulations and binding free energy calculations to validate the docking results and assess the stability of the complex.

  • Objective: To evaluate the stability of the this compound-STING complex and calculate a more accurate binding free energy.

  • 1. System Preparation:

    • The best-ranked docked complex from Protocol 1 is selected as the starting structure.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P model) and neutralized with counter-ions (e.g., Na+, Cl-).

  • 2. MD Simulation:

    • The system undergoes energy minimization to remove steric clashes.

    • The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

    • A production MD run is performed for a duration sufficient to ensure conformational stability (e.g., 50-100 ns). Software like GROMACS or AMBER is commonly used[12][13].

  • 3. Binding Free Energy Calculation (MM/PBSA or MM/GBSA):

    • Snapshots are extracted from the stable portion of the MD trajectory[14].

    • The binding free energy (ΔG_bind) is calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) method[14][15][16]. This method provides a more accurate estimation of binding affinity than docking scores alone by accounting for solvation effects[12][17].

    • The calculation involves computing the free energies of the complex, the receptor, and the ligand separately and determining the difference.

Workflow and Logical Relationships

The process of identifying and validating a potential inhibitor like this compound through computational methods follows a structured workflow. This workflow ensures that initial predictions are refined and validated by more computationally intensive and accurate methods.

In_Silico_Workflow cluster_prep 1. Structure Preparation cluster_dock 2. Molecular Docking cluster_validate 3. Validation & Refinement cluster_exp 4. Experimental Validation PDB Select Target Protein (STING, PDB: 4EF5) DOCK Perform Docking Simulation (e.g., AutoDock Vina) PDB->DOCK LIG Prepare Ligand (this compound) LIG->DOCK POSE Analyze Binding Poses & Interaction Sites DOCK->POSE generates MD Run Molecular Dynamics (MD) Simulation on Best Pose POSE->MD select best pose CELL Cell-Based Functional Assays POSE->CELL guides hypothesis MMPBSA Calculate Binding Free Energy (MM/PBSA or MM/GBSA) MD->MMPBSA provides trajectory SPR Binding Assay (SPR) MMPBSA->SPR correlates with

Caption: Standard workflow for in silico drug discovery.

Conclusion

The in silico analysis, supported by experimental validation, strongly indicates that this compound is a direct and competitive inhibitor of the STING protein[1][2]. Computational docking accurately predicted its binding to the crucial CDN-binding pocket, providing a structural basis for its inhibitory activity[1][3]. This mechanism involves not only blocking the activation of STING but also promoting its subsequent ubiquitination and degradation, representing a dual-action approach to downregulating the pathway[1][9]. These findings highlight the power of integrating computational and experimental techniques and position this compound as a promising lead compound for the development of therapeutics targeting STING-mediated inflammatory diseases.

References

Gelsevirine as a potential therapeutic agent for inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Gelsevirine (B199093), an alkaloid derived from the plant Gelsemium elegans, has emerged as a promising natural compound with potent anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound for treating inflammatory diseases.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the stimulator of interferon genes (STING) pathway.

1. Inhibition of the JAK2-STAT3 Signaling Pathway:

This compound has been shown to directly inhibit the activation of the JAK2-STAT3 signaling pathway, which plays a critical role in mediating neuroinflammation, particularly in the context of ischemic stroke.[2][3] By binding to JAK2, this compound inhibits its phosphorylation and subsequent activation of STAT3.[2] This, in turn, downregulates the transcription of pro-inflammatory factors and reduces the production of reactive oxygen species (ROS) in microglia, the resident immune cells of the central nervous system.[2][3] Over-expression of a gain-of-function STAT3 mutation has been shown to abolish the anti-inflammatory effects of this compound, confirming the critical role of this pathway.[2]

2. Antagonism of the STING Signaling Pathway:

This compound also functions as a specific inhibitor of the STING pathway, a central component of the innate immune response to cytosolic DNA from pathogens or damaged host cells.[1][4] this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing its dimerization and activation.[1][4] Furthermore, this compound promotes the K48-linked ubiquitination and subsequent proteasomal degradation of STING, likely through the upregulation and recruitment of the E3 ubiquitin ligase TRIM21.[1] This dual mechanism of action effectively blocks the downstream signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] This has been demonstrated in models of sepsis and osteoarthritis.[1][5]

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the key quantitative findings from various preclinical studies investigating the anti-inflammatory properties of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineStimulusThis compound ConcentrationMeasured EffectResultReference
BV2 microgliaLPS or OGD neuron-conditioned mediumNot specifiedDownregulation of inflammatory factorsSignificant decrease[2]
Primary neurons, astrocytes, BV2-Up to 100 μMCell viability (CCK8 assay)No significant toxicity[2]
Raw264.7 macrophages2'3'-cGAMP (5 µg/ml)Dose-dependentInhibition of Ifnb1 mRNA expressionPotent inhibition[1]
THP-1 monocytes2'3'-cGAMP (5 µg/ml)Dose-dependentInhibition of IFNB1 mRNA expressionPotent inhibition[1]
Raw264.7 macrophages2'3'-cGAMP, ISD, or Poly(dA:dT)10 μMInhibition of interferon and inflammatory cytokine inductionPotent inhibition[1]
Cultured chondrocytesIL-1βNot specifiedExpression of MMP3, MMP9, MMP13, IFNβ, TNFɑ, and Il6Reduced expression[5]
Cultured chondrocytesIL-1βNot specifiedExpression of Col2A and Il10Increased expression[5]

Table 2: In Vivo Efficacy of this compound

Animal ModelDiseaseThis compound DosageMeasured EffectResultReference
MCAO miceIschemic StrokeNot specifiedInfarct volume, Bederson score, neurological function, neuronal apoptosis, inflammationSignificant improvement[2]
CLP miceSepsis10, 20 mg/kgSurvival periodSignificantly extended[1]
CLP miceSepsis10, 20 mg/kgAcute organ damageMitigated[1]
CLP miceSepsis10, 20 mg/kgInfiltration of macrophages and neutrophils in lungsReduced[6]
Age-related and DMM-induced miceOsteoarthritisNot specifiedArticular cartilage destructionMitigated[5]
CLP miceSepsis-Associated EncephalopathyNot specifiedSurvival rate, cognitive function, glial cell activation, hippocampal inflammationImproved[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

Gelsevirine_JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor JAK2 JAK2 Receptor->JAK2 p-JAK2 p-JAK2 JAK2->p-JAK2 Phosphorylation STAT3 STAT3 p-JAK2->STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation Nucleus Nucleus p-STAT3->Nucleus Translocation This compound This compound This compound->p-JAK2 Inhibits Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation

Caption: this compound inhibits the JAK2-STAT3 signaling pathway.

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_nucleus_sting Nucleus Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes STING (inactive) STING (inactive) cGAMP->STING (inactive) STING (active dimer) STING (active dimer) STING (inactive)->STING (active dimer) Dimerization & Translocation Ub Ubiquitin STING (inactive)->Ub K48-linked polyubiquitination TBK1 TBK1 STING (active dimer)->TBK1 This compound This compound This compound->STING (inactive) Competitively binds TRIM21 TRIM21 This compound->TRIM21 Upregulates p-TBK1 p-TBK1 TBK1->p-TBK1 Phosphorylation IRF3 IRF3 p-TBK1->IRF3 p-IRF3 p-IRF3 IRF3->p-IRF3 Phosphorylation Nucleus Nucleus p-IRF3->Nucleus Translocation Proteasome Proteasome Ub->Proteasome Degradation TRIM21->STING (inactive) Recruits Type I IFN Genes Type I IFN Genes Nucleus->Type I IFN Genes Transcription Inflammation Inflammation Type I IFN Genes->Inflammation

Caption: this compound inhibits the STING signaling pathway.

Gelsevirine_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (e.g., Microglia, Macrophages) Stimulation Inflammatory Stimulus (e.g., LPS, cGAMP) Cell_Culture->Stimulation Gelsevirine_Treatment This compound Treatment (Dose-Response) Stimulation->Gelsevirine_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., CCK8) Gelsevirine_Treatment->Cytotoxicity_Assay Biochemical_Assays Biochemical Assays Gelsevirine_Treatment->Biochemical_Assays Molecular_Assays Molecular Assays Gelsevirine_Treatment->Molecular_Assays Binding_Assay Binding Assay (e.g., SPR) Gelsevirine_Treatment->Binding_Assay Animal_Model Disease Model (e.g., MCAO, CLP) Gelsevirine_Admin This compound Administration Animal_Model->Gelsevirine_Admin Behavioral_Tests Behavioral/Functional Tests Gelsevirine_Admin->Behavioral_Tests Tissue_Collection Tissue/Blood Collection Behavioral_Tests->Tissue_Collection Histology Histological Analysis Tissue_Collection->Histology Protein_Analysis Protein Analysis (e.g., Western Blot) Tissue_Collection->Protein_Analysis Gene_Expression Gene Expression Analysis (e.g., RNA-seq, RT-PCR) Tissue_Collection->Gene_Expression

Caption: General experimental workflow for this compound evaluation.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.

1. Cell Viability Assay (CCK8 Assay)

  • Objective: To assess the cytotoxicity of this compound on different cell types.

  • Protocol:

    • Seed primary neurons, astrocytes, or BV2 microglia in 96-well plates.

    • Treat the cells with varying concentrations of this compound (e.g., up to 100 μM) for a specified period (e.g., 24 hours).

    • Add Cell Counting Kit-8 (CCK8) solution to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control group.[2]

2. Middle Cerebral Artery Occlusion (MCAO) Model in Mice

  • Objective: To induce ischemic stroke in mice to evaluate the neuroprotective and anti-inflammatory effects of this compound.

  • Protocol:

    • Anesthetize the mice (e.g., with isoflurane).

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Insert a nylon monofilament suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery.

    • After a specific occlusion period (e.g., 1-2 hours), withdraw the suture to allow for reperfusion.

    • Administer this compound or vehicle control at specified time points post-MCAO.

    • Evaluate neurological deficits, infarct volume (e.g., by TTC staining), and molecular markers of inflammation and apoptosis at a designated endpoint.[2]

3. Cecal Ligation and Puncture (CLP) Model in Mice

  • Objective: To induce sepsis in mice to study the systemic anti-inflammatory effects of this compound.

  • Protocol:

    • Anesthetize the mice.

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the ligated cecum with a needle of a specific gauge (e.g., 22-gauge) to induce polymicrobial peritonitis.

    • Return the cecum to the peritoneal cavity and close the incision.

    • Administer this compound or vehicle control at specified time points post-CLP (e.g., 5 hours after surgery).

    • Monitor survival rates and collect blood and tissue samples at defined endpoints for analysis of organ damage and inflammatory markers.[1][8]

4. Western Blot Analysis

  • Objective: To detect and quantify the expression levels of specific proteins in signaling pathways.

  • Protocol:

    • Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, p-STAT3, STING, p-TBK1, p-p65) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities using densitometry software.[1][2]

5. In Silico Docking Analysis

  • Objective: To predict the binding affinity and interaction between this compound and its protein target (e.g., STING).

  • Protocol:

    • Obtain the 3D structure of the target protein from a protein data bank.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of this compound and optimize its geometry.

    • Perform molecular docking using software like AutoDock to predict the binding pose and calculate the binding energy of this compound within the target's binding site.[1][4]

6. Surface Plasmon Resonance (SPR) Binding Study

  • Objective: To quantitatively measure the binding affinity between this compound and its protein target in real-time.

  • Protocol:

    • Immobilize the purified target protein (e.g., STING) on a sensor chip.

    • Inject a series of concentrations of this compound over the sensor surface.

    • Measure the change in the refractive index at the sensor surface, which is proportional to the mass of this compound bound to the protein.

    • Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) to quantify binding affinity.[1]

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for a range of inflammatory conditions. Its dual-action mechanism, targeting both the JAK-STAT and STING signaling pathways, offers a multi-pronged approach to mitigating inflammation. The preclinical data summarized herein provide a strong foundation for its further development. This technical guide serves as a comprehensive resource to facilitate ongoing research and development efforts aimed at harnessing the therapeutic potential of this compound for the treatment of inflammatory diseases.

References

Gelsevirine's Cellular Targets in Macrophage Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine (B199093), an alkaloid compound, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the cellular targets of this compound in macrophage cell lines, focusing on its mechanism of action, effects on key signaling pathways, and quantitative data from relevant studies. Detailed experimental protocols and visual representations of the underlying molecular interactions are included to facilitate further research and drug development efforts.

Core Cellular Target: Stimulator of Interferon Genes (STING)

The primary cellular target of this compound in macrophages is the Stimulator of Interferon Genes (STING), a crucial protein in the innate immune system responsible for detecting cytosolic DNA and initiating an immune response. This compound acts as a specific inhibitor of STING, thereby mitigating inflammatory responses.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the interaction of this compound with its target and its inhibitory effects on macrophage cell lines.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

ParameterCell Line/SystemValueReference
Binding Affinity (Kd) Human STING protein27.6 μM[1]
IC50 (Ifnb1 mRNA inhibition) RAW 264.7 (murine macrophage)5.365 μM[1]
IC50 (IFNB1 mRNA inhibition) THP-1 (human monocytic)0.766 μM[1]

Table 2: Effect of this compound on STING-Mediated Signaling in RAW 264.7 Cells

TreatmentTarget ProteinEffectReference
This compound (10 μM) + 2'3'-cGAMPSTING DimerizationInhibition[1]
This compound (10 μM) + 2'3'-cGAMPPhosphorylation of TBK1Attenuation[1]
This compound (10 μM) + 2'3'-cGAMPPhosphorylation of IRF3Attenuation[1]
This compound (10 μM) + 2'3'-cGAMPPhosphorylation of p65 (NF-κB)Attenuation[1]

Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by directly binding to the cyclic dinucleotide (CDN)-binding pocket of STING. This competitive binding prevents the natural ligand, such as 2'3'-cGAMP, from activating STING. Consequently, the downstream signaling cascade is inhibited.[1]

Upon activation, STING dimerizes and recruits TANK-binding kinase 1 (TBK1), which in turn phosphorylates both Interferon Regulatory Factor 3 (IRF3) and the components of the NF-κB pathway, such as p65.[2] This leads to the transcription of type I interferons and other pro-inflammatory cytokines. This compound's inhibition of STING dimerization and subsequent activation effectively blocks these downstream events.[1]

Furthermore, this compound has been shown to induce K48-linked ubiquitination and degradation of STING, a process potentially mediated by the recruitment of the E3 ligase TRIM21.[1] This represents a secondary mechanism by which this compound downregulates STING-mediated signaling.

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound STING_inactive STING (inactive) This compound->STING_inactive competitively binds & inhibits activation This compound->STING_inactive induces ubiquitination & degradation via TRIM21 cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP->STING_inactive binds & activates STING_active STING Dimer (active) STING_inactive->STING_active Dimerization Proteasome Proteasome STING_inactive->Proteasome degradation TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB IκB-NF-κB TBK1->NFkB phosphorylates IκB pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_nuc p-IRF3 Dimer pIRF3->pIRF3_nuc translocates pNFkB p-p65 (NF-κB) NFkB->pNFkB pNFkB_nuc p-p65 pNFkB->pNFkB_nuc translocates TRIM21 TRIM21 TRIM21->STING_inactive adds K48-linked Ub chains Ub Ubiquitin Ub->TRIM21 Gene_expression Pro-inflammatory Gene Expression (IFNB1, IL6, CXCL10) pIRF3_nuc->Gene_expression pNFkB_nuc->Gene_expression Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_binding Direct Binding Analysis start Culture RAW 264.7 or THP-1 cells pretreat Pre-treat with this compound (various concentrations, 6 hours) start->pretreat stimulate Stimulate with STING agonist (e.g., 2'3'-cGAMP, 3 hours) pretreat->stimulate rna_extraction RNA Extraction stimulate->rna_extraction protein_lysis Protein Lysis stimulate->protein_lysis qpcr RT-qPCR for Ifnb1, Il6, Cxcl10 rna_extraction->qpcr western Western Blot for STING, p-TBK1, p-IRF3, p-p65 protein_lysis->western ip Immunoprecipitation for STING-TRIM21 interaction protein_lysis->ip spr Surface Plasmon Resonance (SPR) spr_steps 1. Immobilize STING protein 2. Flow this compound 3. Measure binding kinetics (Kd) spr->spr_steps

References

Gelsevirine's Impact on Interferon and Proinflammatory Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gelsevirine, an alkaloid compound, has emerged as a significant modulator of the innate immune response. This technical guide provides an in-depth analysis of this compound's effects on the production of interferons and proinflammatory cytokines, with a focus on its underlying molecular mechanisms. Recent studies have identified this compound as a potent and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway, a critical component in the cellular response to cytosolic DNA.[1][2] This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's immunomodulatory properties.

Quantitative Analysis of this compound's Inhibitory Effects

This compound has been demonstrated to dose-dependently inhibit the production of type I interferons and other proinflammatory cytokines in response to STING agonists. The following tables summarize the key quantitative data from in vitro studies.

Table 1: this compound's Inhibition of Interferon-β (IFN-β) Production

Cell LineStimulant (Concentration)This compound Concentration% Inhibition of IFN-β mRNAIC50 ValueReference
Raw264.7 (murine macrophage)2'3'-cGAMP (5 µg/ml)10 µMNot Specified5.365 µM[1]
THP-1 (human monocytic)2'3'-cGAMP (5 µg/ml)10 µMNot Specified0.766 µM[1]
Raw264.7ISD (2 µg/ml)10 µMSignificant InhibitionNot Determined[1]
Raw264.7Poly(dA:dT) (5 µg/ml)10 µMSignificant InhibitionNot Determined[1]
THP-1ISD (2 µg/ml)10 µMSignificant InhibitionNot Determined[1]
THP-1Poly(dA:dT) (5 µg/ml)10 µMSignificant InhibitionNot Determined[1]

Table 2: this compound's Inhibition of Proinflammatory Cytokine Production in Raw264.7 Cells

CytokineStimulant (Concentration)This compound Concentration% Inhibition of mRNAReference
TNF-α2'3'-cGAMP (5 µg/ml)10 µMSignificant Inhibition[1]
IL-62'3'-cGAMP (5 µg/ml)10 µMSignificant Inhibition[1]
IL-1β2'3'-cGAMP (5 µg/ml)10 µMSignificant Inhibition[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's effects.

1. Cell Culture and Treatment

  • Cell Lines:

    • Raw264.7 (murine macrophage cell line)

    • THP-1 (human leukemia monocytic cell line)

    • HEK293T (human embryonic kidney cell line)

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Pretreatment: Cells are pretreated with varying concentrations of this compound (e.g., 0-10 µM) for a specified period, typically 6 hours, before stimulation.

  • STING Agonist Stimulation: Following pretreatment, cells are stimulated with STING agonists such as 2'3'-cGAMP (5 µg/ml), interferon stimulatory DNA (ISD; 2 µg/ml), or Poly(dA:dT) (5 µg/ml) for a duration of 3 hours to induce cytokine expression.[1]

2. Gene Expression Analysis (RT-PCR)

  • RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): qPCR is performed using gene-specific primers for Ifnb1 (IFN-β), Tnf (TNF-α), Il6 (IL-6), Il1b (IL-1β), and a housekeeping gene (e.g., Gapdh) for normalization. The relative gene expression is calculated using the 2^-ΔΔCt method.

3. Western Blot Analysis

  • Protein Extraction: Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., STING, p-TBK1, p-p65, and loading controls like β-actin).

  • Detection: After incubation with appropriate secondary antibodies, protein bands are visualized using a chemiluminescence detection system.

4. Immunoprecipitation for Ubiquitination Assay

  • Transfection: HEK293T cells are transfected with plasmids expressing STING-HA and UB-flag.

  • Treatment: 24 hours post-transfection, cells are treated with this compound (10 µM) or a vehicle control for 2 hours.

  • Immunoprecipitation: Cell lysates are incubated with anti-HA antibodies to pull down STING-HA.

  • Immunoblotting: The immunoprecipitated proteins are then analyzed by Western blot using antibodies against different ubiquitin linkages (e.g., K11, K27, K48, K63) to assess the type of STING ubiquitination.[1]

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the molecular pathways affected by this compound and a typical experimental workflow.

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cluster_this compound This compound Action dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds & activates cGAS->cGAMP synthesizes STING_active STING (active) STING_inactive->STING_active dimerization Ub K48-linked Ubiquitination STING_inactive->Ub TBK1 TBK1 STING_active->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 phosphorylation IRF3 IRF3 pTBK1->IRF3 NFkB NF-κB (p65) pTBK1->NFkB pIRF3 p-IRF3 IRF3->pIRF3 phosphorylation pIRF3_n p-IRF3 (dimer) pIRF3->pIRF3_n translocates pNFkB p-p65 NFkB->pNFkB phosphorylation pNFkB_n p-p65 pNFkB->pNFkB_n translocates Genes IFN-β & Proinflammatory Cytokine Genes pIRF3_n->Genes activates transcription pNFkB_n->Genes activates transcription This compound This compound This compound->STING_inactive binds competitively to CDN pocket TRIM21 TRIM21 This compound->TRIM21 recruits TRIM21->STING_inactive promotes Degradation Proteasomal Degradation Ub->Degradation Experimental_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_analysis Analysis start Seed Macrophages (e.g., Raw264.7) pretreatment Pretreat with this compound (e.g., 10 µM for 6h) start->pretreatment stimulate Stimulate with STING agonist (e.g., cGAMP for 3h) pretreatment->stimulate harvest Harvest Cells stimulate->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction qpcr RT-qPCR for Cytokine mRNA rna_extraction->qpcr western_blot Western Blot for Signaling Proteins protein_extraction->western_blot

References

Gelsevirine: A Technical Guide to Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the bioavailability and pharmacokinetics of Gelsevirine, an alkaloid found in plants of the Gelsemium genus. Due to a lack of comprehensive pharmacokinetic studies on this compound, this document presents available toxicokinetic data and outlines representative experimental protocols based on studies of similar alkaloids. Additionally, it details the key signaling pathways influenced by this compound.

Quantitative Data Summary

Currently, there is a notable absence of published studies detailing the full pharmacokinetic profile of this compound, including its oral bioavailability. However, a toxicokinetic study in rats following intravenous administration provides some insight into its disposition.

Table 1: Toxicokinetic Parameters of this compound in Rats Following a Single Intravenous (IV) Administration (0.1 mg/kg) [1][2][3]

ParameterSymbolValue (Mean ± SD)Unit
Area Under the Curve (0-t)AUC(0-t)100.82 ± 16.54μg·h/L
Area Under the Curve (0-∞)AUC(0-∞)103.24 ± 16.61μg·h/L
Mean Residence Time (0-t)MRT(0-t)3.58 ± 0.31h
Mean Residence Time (0-∞)MRT(0-∞)3.87 ± 0.37h
Volume of DistributionVz1.10 ± 0.15L/kg
ClearanceCL0.98 ± 0.15L/h/kg
Half-lifet1/23.01 ± 0.31h

Data extracted from a study on the toxicokinetics of 11 Gelsemium alkaloids in rats.[1][2][3]

Note on Bioavailability: The absolute oral bioavailability of this compound has not been determined in the reviewed scientific literature. To illustrate the data required for such a determination, Table 2 presents the pharmacokinetic parameters and bioavailability of a related alkaloid, Gelsenicine, also found in Gelsemium species.

Table 2: Illustrative Pharmacokinetic Parameters and Bioavailability of Gelsenicine in Mice

ParameterAdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-∞) (ng·h/mL)t1/2 (h)Bioavailability (F%)
GelsenicineIntravenous0.1--88.7 ± 15.22.1 ± 0.41.13
GelsenicineIntragastric0.51.0 ± 0.20.5 ± 0.11.8 ± 0.32.5 ± 0.5
GelsenicineIntragastric1.01.9 ± 0.40.6 ± 0.23.1 ± 0.62.8 ± 0.6

This table is provided for illustrative purposes to demonstrate a complete pharmacokinetic profile including bioavailability. The data pertains to Gelsenicine, not this compound.

Experimental Protocols

The following are detailed methodologies representative of those required for a comprehensive pharmacokinetic and bioavailability study of this compound in a rodent model. These protocols are adapted from a study on Gelsenicine.

Animal Studies
  • Animal Model: Male and female Sprague-Dawley rats (or a similar rodent model), weighing 200-250g, would be used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. Animals should be fasted overnight before dosing.[4]

  • Drug Administration:

    • Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO) to a final concentration for a 0.1 mg/kg dose. The solution is administered as a single bolus injection into the tail vein.[1][4]

    • Oral (Intragastric) Administration: this compound is suspended in a vehicle such as 0.5% carboxymethylcellulose sodium. Doses (e.g., 0.5 and 1.0 mg/kg) are administered via oral gavage.[4][5]

  • Blood Sampling:

    • Blood samples (approximately 0.3 mL) are collected from the tail vein into heparinized tubes at specified time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[3]

    • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.[1]

Analytical Methodology: UPLC-MS/MS
  • Sample Preparation:

    • To a 50 µL aliquot of plasma, 150 µL of a protein precipitation agent (e.g., acetonitrile) containing an internal standard (IS) is added.[1]

    • The mixture is vortexed for 1 minute and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[1]

    • The supernatant is collected and an aliquot is injected into the UPLC-MS/MS system.[1]

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is typically used for separation.[1][6]

    • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution (e.g., water with 0.1% formic acid) is employed.[1][6]

    • Flow Rate: A typical flow rate is around 0.4 mL/min.[6]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of alkaloids.[1][6]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[6]

  • Data Analysis:

    • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as DAS (Drug and Statistics) or WinNonlin.[3]

    • The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study.

Gelsevirine_PK_Workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Dosing_Groups Dosing Groups (IV and Oral) Animal_Acclimation->Dosing_Groups Drug_Admin Drug Administration Dosing_Groups->Drug_Admin Blood_Collection Serial Blood Sampling Drug_Admin->Blood_Collection Plasma_Processing Plasma Separation and Storage Blood_Collection->Plasma_Processing Sample_Prep Plasma Sample Preparation Plasma_Processing->Sample_Prep UPLC_MSMS UPLC-MS/MS Analysis Sample_Prep->UPLC_MSMS Data_Acquisition Data Acquisition UPLC_MSMS->Data_Acquisition PK_Modeling Pharmacokinetic Modeling (Non-compartmental) Data_Acquisition->PK_Modeling Bioavailability_Calc Bioavailability Calculation PK_Modeling->Bioavailability_Calc Report Final Report Bioavailability_Calc->Report STING_Pathway Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates This compound This compound This compound->STING inhibits IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 Nucleus Nucleus p_IRF3->Nucleus translocates to IFN_Genes Type I Interferon Genes Nucleus->IFN_Genes activates transcription of JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates This compound This compound This compound->JAK2 inhibits p_STAT3 p-STAT3 (Dimer) STAT3->p_STAT3 Nucleus Nucleus p_STAT3->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes Nucleus->Inflammatory_Genes activates transcription of

References

Gelsevirine's Interaction with the STING Cyclic Dinucleotide-Binding Pocket: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interaction between Gelsevirine and the cyclic dinucleotide (CDN)-binding pocket of the Stimulator of Interferon Genes (STING) protein. This compound has been identified as a novel, specific inhibitor of STING, a critical mediator of innate immunity. Understanding the mechanism of this interaction is paramount for the development of therapeutics targeting STING-mediated inflammatory and autoimmune diseases. This document outlines the quantitative binding data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.

Executive Summary

This compound directly targets the STING protein, a central hub in the cytosolic DNA sensing pathway. It functions as a competitive inhibitor, binding to the same pocket as the endogenous ligand, 2'3'-cyclic GMP-AMP (2'3'-cGAMP). This interaction locks STING in an inactive conformation, preventing the conformational changes necessary for downstream signaling. Furthermore, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, providing a dual mechanism for pathway inhibition. This guide details the biophysical and cellular methods used to characterize this interaction, offering a comprehensive resource for researchers in the field.

Data Presentation: Quantitative Analysis of this compound-STING Interaction

The binding affinity and inhibitory concentration of this compound have been quantified and compared with other known STING modulators. This data is crucial for evaluating its potency and potential as a therapeutic agent.

CompoundBinding Affinity (Kd)Inhibitory Concentration (IC50)Method of Kd DeterminationNotes
This compound 27.6 μM[1][2]0.766 μM (IFNB expression)[2]Surface Plasmon Resonance (SPR)[1][2]Competitively binds to the CDN-binding pocket and promotes STING degradation.[1][2][3]
Astin C53 nM[2]10.8 μM (IFNB expression)[2]Not specified in the provided textShows higher binding affinity but lower cellular inhibitory effect compared to this compound.[2]
Compound 18Not specified in the provided text11 μM[2]Not specified in the provided textBinds deep in the cleft of the hSTING dimer.[2]
2'3'-cGAMPNot specified in the provided textNot Applicable (Endogenous Agonist)Not specified in the provided textNatural ligand that activates STING.[1]

Signaling Pathway and Mechanism of Action

The canonical cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[4] Upon binding dsDNA, cGAS synthesizes the second messenger 2'3'-cGAMP, which then binds to the dimeric STING protein located on the endoplasmic reticulum.[5][6] This binding event triggers a significant conformational change in STING, leading to its trafficking to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[7] TBK1 subsequently phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[8][9] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons and other inflammatory cytokines.[6][7]

This compound disrupts this cascade through a dual-action mechanism:

  • Competitive Inhibition : this compound directly binds to the CDN-binding pocket of the STING dimer.[1][3] This binding event physically obstructs the binding of the natural agonist 2'3'-cGAMP and locks STING in an inactive, open conformation, thereby preventing downstream activation and dimerization.[1][2]

  • Promotion of Degradation : this compound treatment has been shown to induce K48-linked ubiquitination of STING.[1][2] This is likely mediated by the upregulation and recruitment of the E3 ubiquitin ligase TRIM21, which targets STING for proteasomal degradation, thus reducing the total cellular pool of the protein.[1][3]

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cluster_degradation Degradation Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (Inactive Dimer) cGAMP->STING_inactive binds & activates This compound This compound This compound->STING_inactive competitively binds & inhibits dimerization TRIM21 TRIM21 This compound->TRIM21 upregulates & recruits STING_active STING (Active) STING_inactive->STING_active translocates Ub K48-linked Ubiquitination STING_inactive->Ub TBK1 TBK1 STING_active->TBK1 recruits & activates pTBK1 p-TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 pTBK1->pIRF3 phosphorylates pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN Type I Interferons & Inflammatory Cytokines pIRF3_dimer->IFN induces transcription TRIM21->STING_inactive targets Proteasome Proteasomal Degradation Ub->Proteasome

This compound's dual-inhibition mechanism on the STING signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the this compound-STING interaction are provided below. These protocols are based on published research and general best practices.[1][5][7][10][11]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions, providing quantitative data on binding affinity and kinetics.[5][10]

Objective: To determine the dissociation constant (Kd) of this compound binding to the human STING C-terminal domain (CTD).

Materials:

  • SPR Instrument (e.g., Biacore T200)

  • CM5 Sensor Chip

  • Amine Coupling Kit (EDC, NHS, ethanolamine-HCl)

  • Purified recombinant human STING protein (residues 155-341)

  • This compound stock solution (in DMSO)

  • Running Buffer: PBS, 5% (v/v) DMSO, 0.005% (v/v) P20, pH 7.4[12]

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5

Methodology:

  • Chip Preparation and Immobilization:

    • Equilibrate the CM5 sensor chip with Running Buffer.

    • Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the purified STING protein (diluted to 20-50 µg/mL in Immobilization Buffer) over the activated surface to achieve an immobilization level of ~10,000-12,000 response units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. A reference flow cell is prepared similarly but without protein immobilization.

  • Interaction Analysis:

    • Prepare a serial dilution of this compound in Running Buffer. Concentrations should range from 0 to 64 μM to bracket the expected Kd.[2] Ensure the final DMSO concentration is constant across all samples.

    • Inject the this compound dilutions over the reference and active flow cells at a flow rate of 30 µL/min.[2] Use a contact time of 120 seconds and a dissociation time of 180 seconds.

    • Perform a buffer-only (blank) injection for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the buffer blank run from the analyte runs.

    • Fit the resulting sensorgrams to a steady-state 1:1 binding model to determine the Kd value.[2][4]

SPR_Workflow start Start prep Prepare Sensor Chip (CM5) start->prep activate Activate Surface (EDC/NHS) prep->activate immobilize Immobilize STING Protein (~10,000 RU) activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate analyte_prep Prepare this compound Serial Dilutions (0-64 μM) deactivate->analyte_prep injection Inject this compound over STING & Reference Surfaces analyte_prep->injection dissociation Monitor Dissociation (Buffer Flow) injection->dissociation analysis Data Analysis: Reference Subtraction, Steady-State Fitting dissociation->analysis end Determine Kd analysis->end

Workflow for Surface Plasmon Resonance (SPR) analysis.
Biotin Pull-Down Assay for Competitive Binding

This assay confirms the direct and competitive interaction of this compound with STING in a cellular context.

Objective: To demonstrate that this compound competes with the natural ligand 2'3'-cGAMP for binding to STING.

Materials:

  • HEK293T cells

  • Expression plasmid for HA-tagged STING

  • Biotinylated this compound (Biotin-GS)

  • Unlabeled this compound

  • 2'3'-cGAMP

  • Streptavidin-conjugated beads

  • Cell lysis buffer

  • Anti-HA antibody for Western blotting

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells to ~70-80% confluency.

    • Transfect the cells with the HA-tagged STING expression plasmid.

    • Allow protein expression for 24 hours.

  • Cell Lysis and Binding:

    • Lyse the transfected cells and collect the supernatant containing HA-STING.

    • Divide the lysate into four treatment groups:

      • Group 1: Biotin-GS (e.g., 5 µM)

      • Group 2: Biotin-GS + 10-fold excess unlabeled this compound

      • Group 3: Biotin-GS + 10-fold excess 2'3'-cGAMP

      • Group 4: Biotin only (negative control)

    • Incubate the lysates with the respective compounds for 1 hour at 4°C.

  • Pull-Down and Detection:

    • Add streptavidin-conjugated beads to each tube and incubate for 2 hours at 4°C to capture the biotinylated complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binders.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by Western blotting using an anti-HA antibody to detect the amount of pulled-down STING.

Expected Outcome: A strong HA-STING band will be present in the Biotin-GS only lane. This band will be significantly reduced in the lanes containing excess unlabeled this compound or 2'3'-cGAMP, demonstrating competitive binding.[1]

STING Ubiquitination and Degradation Analysis

This protocol details the investigation into this compound's effect on STING's post-translational modification and stability.

Objective: To determine if this compound promotes the K48-linked ubiquitination and degradation of STING.

Materials:

  • HEK293T or Raw264.7 cells

  • Expression plasmids for STING-HA and Ubiquitin-Flag (UB-flag)

  • This compound

  • Proteasome inhibitor (e.g., MG132)

  • Antibodies: anti-HA, anti-Flag, anti-K48-linkage-specific ubiquitin, anti-STING, anti-TRIM21

  • Protein A/G magnetic beads

  • Immunoprecipitation (IP) and Western blot reagents

Methodology:

  • Transfection and Treatment:

    • Co-transfect HEK293T cells with STING-HA and UB-flag plasmids.

    • After 24 hours, treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 2-6 hours.[1][2] In some experiments, add MG132 for the final 4 hours to prevent proteasomal degradation and allow ubiquitinated proteins to accumulate.

  • Immunoprecipitation:

    • Lyse the cells in IP buffer.

    • Pre-clear the lysates.

    • Incubate the lysates with an anti-HA antibody overnight at 4°C to capture STING-HA and its binding partners.

    • Add Protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads extensively.

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-K48-linkage-specific ubiquitin antibody or an anti-Flag antibody to detect ubiquitinated STING.

    • To confirm the interaction with the E3 ligase, perform a reciprocal IP with an anti-TRIM21 antibody and blot for STING.

    • Analyze whole-cell lysates to check for a decrease in total STING levels following this compound treatment (in the absence of MG132).[1]

Logical_Relationship cluster_ligands Ligands cluster_sting STING Protein cluster_outcomes Functional Outcomes cGAMP 2'3'-cGAMP (Agonist) STING_Pocket CDN-Binding Pocket cGAMP->STING_Pocket Binds This compound This compound (Antagonist) This compound->STING_Pocket Competitively Binds Degradation TRIM21-mediated K48 Ubiquitination & Degradation This compound->Degradation Promotes Activation Conformational Change & Pathway Activation STING_Pocket->Activation Leads to Inhibition Locked Inactive State & Pathway Inhibition STING_Pocket->Inhibition Leads to

References

A Technical Guide to Initial Investigatory Studies on Gelsevirine-Induced Excitotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gelsevirine is an active alkaloid derived from plants of the Gelsemium genus. While recent research has primarily focused on its anti-inflammatory properties as a specific inhibitor of the STING (Stimulator of Interferon Genes) pathway, preliminary data and analysis of related Gelsemium alkaloids suggest a potential for neurotoxicity.[1][2][3] A network pharmacology study indicated that this compound, among other alkaloids, has a high binding affinity for key targets in excitotoxicity pathways, including NMDA receptors (NMDAR2A, NMDAR2B) and the MAPK signaling pathway.[4] Furthermore, this compound has demonstrated significant cytotoxicity to primary cultured neurons at high concentrations.[1]

This technical guide outlines a framework for conducting initial studies to investigate the potential for this compound-induced excitotoxicity. It is based on a synthesis of current, albeit indirect, evidence and established methodologies for assessing neurotoxicity.[4][5] This document provides hypothesized signaling pathways, structured tables of relevant quantitative data, and detailed experimental protocols to guide researchers in this emergent area.

Hypothesized Signaling Pathways in this compound Excitotoxicity

Excitotoxicity is a pathological process where excessive stimulation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartic acid (NMDA) receptor, leads to neuronal damage and death.[5] The primary hypothesis for this compound-induced excitotoxicity is its potential direct or indirect modulation of NMDA receptors. Molecular docking studies predict a high affinity between this compound and NMDA receptor subunits (NMDAR2A/2B).[4] This interaction could trigger a canonical excitotoxic cascade, as depicted below.

Gelsevirine_Excitotoxicity_Pathway This compound This compound NMDAR NMDA Receptor (NMDAR2A/2B) This compound->NMDAR Binds/Activates (Hypothesized) Ca_Influx Excessive Ca²⁺ Influx NMDAR->Ca_Influx Mito_Stress Mitochondrial Stress (ROS ↑, ATP ↓) Ca_Influx->Mito_Stress MAPK_Pathway MAPK Pathway Activation (p-ERK ↑) Ca_Influx->MAPK_Pathway Caspase_Activation Caspase-9 → Caspase-3 Activation Mito_Stress->Caspase_Activation Cytochrome c Release Apoptosis Apoptosis & Neuronal Death MAPK_Pathway->Apoptosis Caspase_Activation->Apoptosis Execution Phase

Caption: Hypothesized this compound-induced excitotoxicity signaling cascade.

Quantitative Data Summary

The following tables summarize the currently available quantitative data for this compound from published studies. This information is crucial for dose selection in initial excitotoxicity experiments.

Table 1: In Vitro Cytotoxicity and Biological Activity of this compound

Parameter Cell Type Value Reference
Cytotoxicity Primary Cultured Neurons > 160 µM [1]
STING Inhibition (IC₅₀) Murine Macrophages (Raw264.7) 5.365 µM [1]
STING Inhibition (IC₅₀) Human Monocytes (THP-1) 0.766 µM [1]

| Biosafety Range (General) | Various non-neuronal cell lines | 10 - 160 µM |[1] |

Table 2: Predicted this compound Binding Affinities to Excitotoxicity-Related Targets (Based on network pharmacology and molecular docking analysis)

Target Protein Function in Excitotoxicity Binding Prediction Reference
NMDAR2A / NMDAR2B Glutamate receptor subunits, Ca²⁺ channel High Affinity [4]
MAPK1 / MAPK3 (ERK2/1) Stress-activated signaling, apoptosis regulation High Affinity [4]

| SRC | Protein-tyrosine kinase, modulates NMDAR function | High Affinity |[4] |

Experimental Protocols & Workflow

The following protocols are designed as a starting point for investigating this compound's neurotoxic potential.

Protocol 1: In Vitro Excitotoxicity Assay Using Primary Neurons

Objective: To determine the dose-dependent effect of this compound on neuronal viability and to quantify key markers of excitotoxicity.

Materials:

  • Primary cortical or hippocampal neurons (e.g., from E18 rat embryos).

  • Neurobasal medium supplemented with B27 and GlutaMAX.

  • This compound stock solution (in DMSO).

  • Cell Viability Assay Kit (e.g., MTT, MTS, or CCK8).

  • LDH Cytotoxicity Assay Kit.

  • Fluo-4 AM or similar calcium indicator dye.

  • 96-well cell culture plates, poly-D-lysine coated.

Methodology:

  • Cell Culture: Plate primary neurons on poly-D-lysine coated 96-well plates at a density of 5x10⁴ cells/well. Culture for at least 10-14 days in vitro (DIV) to allow for mature expression of glutamate receptors.[6]

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range, based on cytotoxicity data, is 10 µM to 200 µM.[1] Replace the culture medium with the this compound-containing medium. Include a vehicle control (DMSO equivalent).

  • Incubation: Incubate the cells with this compound for 24 hours.

  • Endpoint Analysis (24h Post-Treatment):

    • Cell Viability: In a subset of plates, perform an MTT or CCK8 assay according to the manufacturer's instructions to measure metabolic activity.

    • Cell Death (LDH Release): Collect the supernatant from another subset of plates to measure lactate (B86563) dehydrogenase (LDH) release, an indicator of membrane damage.[7][8]

    • Intracellular Calcium Measurement: For calcium analysis, load a separate plate of cells with Fluo-4 AM dye during the final 30-60 minutes of incubation. Measure fluorescence intensity using a plate reader or fluorescence microscope to assess changes in intracellular Ca²⁺ levels.[5]

Protocol 2: Western Blot Analysis of Apoptotic and Signaling Markers

Objective: To investigate the molecular pathways activated by this compound treatment, focusing on markers for apoptosis and MAPK signaling.

Materials:

  • 6-well cell culture plates.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: Cleaved Caspase-3, Bcl-2, Bax, phospho-ERK1/2 (p-MAPK3/1), total ERK1/2, β-Actin.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

Methodology:

  • Cell Culture and Treatment: Plate primary neurons in 6-well plates and culture as described in Protocol 4.1. Treat with this compound at concentrations determined to be cytotoxic (e.g., 100 µM, 160 µM) and a sub-toxic concentration for 24 hours.

  • Protein Extraction: Lyse the cells with RIPA buffer. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Apply chemiluminescence substrate and visualize protein bands using a digital imager.

  • Analysis: Densitometrically quantify band intensity and normalize to the β-Actin loading control. Calculate the ratio of cleaved Caspase-3 to total Caspase-3, the Bax/Bcl-2 ratio, and the ratio of p-ERK to total ERK.

Mandatory Visualizations: Workflows and Logic

The following diagrams illustrate the experimental workflow and logical relationships for the proposed studies.

Experimental_Workflow cluster_invitro In Vitro Assay (Protocol 4.1) cluster_western Mechanism Analysis (Protocol 4.2) start Culture Primary Neurons (10-14 DIV) treat Treat with this compound (Dose-Response) start->treat incubate Incubate for 24h treat->incubate endpoint_viability Measure Cell Viability (MTT / CCK8) incubate->endpoint_viability endpoint_death Measure Cell Death (LDH Assay) incubate->endpoint_death endpoint_calcium Measure [Ca²⁺]i (Fluo-4 AM) incubate->endpoint_calcium start_wb Culture & Treat Neurons (6-well plates) lyse Protein Extraction (RIPA Buffer) start_wb->lyse wb Western Blot lyse->wb analyze Analyze Protein Expression (Caspase-3, p-ERK, etc.) wb->analyze

Caption: Overall experimental workflow for this compound neurotoxicity screening.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound may possess neurotoxic properties at high concentrations, potentially mediated by an excitotoxic mechanism involving NMDA receptors. The provided protocols offer a robust starting point for empirically testing this hypothesis.

Future studies should focus on:

  • Electrophysiology: Using patch-clamp techniques to determine if this compound directly alters NMDA receptor currents.

  • Receptor Specificity: Employing specific NMDA receptor antagonists (e.g., AP5, MK-801) to see if they can rescue neurons from this compound-induced death, which would confirm the pathway.[5]

  • In Vivo Studies: Progressing to animal models to assess whether systemic administration of this compound at high doses leads to neuronal damage in brain regions rich in NMDA receptors, such as the hippocampus.

References

The Synthetic Challenge of Gelsevirine: A Technical Guide to its Core Synthesis and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, a complex monoterpenoid indole (B1671886) alkaloid isolated from the Gelsemium genus, has garnered significant attention in the scientific community for its intriguing chemical architecture and promising pharmacological activities. Exhibiting a densely functionalized and sterically congested hexacyclic core, this compound presents a formidable challenge for synthetic chemists. This technical guide provides an in-depth overview of the chemical synthesis pathways for this compound and its analogs, with a focus on key strategic reactions, experimental methodologies, and quantitative data. Furthermore, it delves into the biological signaling pathways modulated by this compound, offering a comprehensive resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

The Core Synthetic Strategy: A Landmark Total Synthesis

The first total synthesis of this compound was a significant achievement, laying the groundwork for further exploration of this complex molecule. A pivotal step in this synthesis is a novel photo-induced thiyl-radical catalyzed (3+2) cycloaddition. This key transformation efficiently constructs a significant portion of the intricate core structure. The general retrosynthetic approach for Gelsemium alkaloids often involves dissecting the molecule into more manageable, synthetically accessible precursors. Common strategies employed in the synthesis of the broader Gelsemium alkaloid family, which share structural homology with this compound, include the Diels-Alder reaction to form key carbocyclic rings, intramolecular Michael additions for ring closure, and transition-metal-catalyzed cycloisomerizations to construct complex polycyclic systems.

Retrosynthetic Analysis of the Gelsemium Alkaloid Core

A representative retrosynthetic analysis for a Gelsemium alkaloid, which can be conceptually applied to this compound, is depicted below. The complex hexacyclic core is disconnected to reveal key intermediates that can be assembled through well-established synthetic transformations.

Retrosynthesis This compound This compound Core Intermediate1 Spiro-oxindole Intermediate This compound->Intermediate1 Intramolecular Cyclization Intermediate2 Tetracyclic Ketone Intermediate1->Intermediate2 Spiroannulation Intermediate3 Diels-Alder Adduct Intermediate2->Intermediate3 Intramolecular Michael Addition StartingMaterials Simple Starting Materials Intermediate3->StartingMaterials Diels-Alder Reaction

Caption: A generalized retrosynthetic pathway for the Gelsemium alkaloid core.

Key Synthetic Reactions and Experimental Protocols

While the detailed experimental protocol for the first total synthesis of this compound is not publicly available in its entirety, this guide compiles representative procedures for the key chemical transformations involved, based on the synthesis of closely related Gelsemium alkaloids like Gelsemine (B155926).

Organocatalytic Asymmetric Diels-Alder Reaction

This reaction is crucial for establishing the initial stereochemistry of the carbocyclic framework.

Experimental Protocol:

To a solution of the diene (1.0 equivalent) and the dienophile (1.2 equivalents) in a suitable solvent such as acetonitrile/water (20:1), is added the organocatalyst (e.g., a chiral secondary amine, 0.1 equivalents) at a controlled temperature (e.g., -20 °C). The reaction is stirred for a specified period (e.g., 24-48 hours) and monitored by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Intramolecular Michael Addition

This step is often employed to construct one of the heterocyclic rings within the core structure.

Experimental Protocol:

The substrate containing both the Michael donor and acceptor moieties is dissolved in an appropriate solvent (e.g., THF). A base (e.g., lithium hexamethyldisilazide, LiHMDS, 1.1 equivalents) is added at a low temperature (e.g., -78 °C) to deprotonate the Michael donor. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as indicated by TLC analysis. The reaction is then quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride), and the product is extracted and purified.

Transition Metal-Catalyzed Enyne Cycloisomerization

This powerful reaction facilitates the rapid construction of complex polycyclic systems from linear precursors.

Experimental Protocol:

A solution of the enyne substrate in a degassed solvent (e.g., toluene) is treated with a transition metal catalyst (e.g., a gold or platinum complex, 1-5 mol%). The reaction mixture is heated to a specific temperature (e.g., 80-110 °C) and stirred for several hours. After completion, the solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for key synthetic steps in the synthesis of Gelsemine, a close structural relative of this compound. These values provide a benchmark for the efficiency of these transformations.

StepReaction TypeCatalyst/ReagentSolventTemperature (°C)Yield (%)
1. CycloadditionAsymmetric Diels-AlderChiral AmineAcetonitrile/Water-20~47-85
2. Ring FormationIntramolecular Aldol CondensationDBUTolueneReflux~85
3. Spiro-oxindole FormationIntramolecular SN2 DisplacementLDA, Et2AlClTHF-78 to rt~86
4. Final Ring ClosureReductive Heck CyclizationPd(OAc)2Acetonitrile80~72

Synthesis of this compound Analogs

The synthesis of this compound analogs is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. One notable analog is 21-Oxothis compound, which has also been isolated from natural sources. The synthesis of such analogs often involves modifications of the parent this compound structure or late-stage functionalization of a common intermediate. For instance, oxidation of the vinyl group at C21 of this compound would yield 21-Oxothis compound.

Biological Signaling Pathways of this compound

This compound has been identified as a potent modulator of key biological pathways, highlighting its therapeutic potential.

This compound as a STING Inhibitor

This compound has been shown to be a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2] This pathway plays a critical role in the innate immune response to cytosolic DNA. This compound acts by competitively binding to the cyclic dinucleotide (CDN)-binding pocket of STING, which prevents the dimerization and activation of STING.[1][2] This inhibition ultimately leads to a reduction in the production of pro-inflammatory cytokines.[1]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds to STING_active STING (active, dimerized) STING_inactive->STING_active activation/ dimerization TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons pIRF3->IFNs induces transcription This compound This compound This compound->STING_inactive inhibits

Caption: this compound inhibits the STING signaling pathway.

This compound as a Glycine (B1666218) Receptor Antagonist

This compound also functions as an antagonist of the glycine receptor (GlyR), an important inhibitory neurotransmitter receptor in the central nervous system.[3] By blocking the action of glycine, this compound can modulate neuronal excitability. This activity is thought to contribute to some of its observed physiological effects.

GlyR_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine Glycine GlyR Glycine Receptor (GlyR) Glycine->GlyR binds to This compound This compound This compound->GlyR blocks Chloride_channel_open Chloride Channel (Open) GlyR->Chloride_channel_open activates Chloride_channel_closed Chloride Channel (Closed) GlyR->Chloride_channel_closed remains inactive Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel_open->Hyperpolarization leads to Cl- influx & No_inhibition No Hyperpolarization Chloride_channel_closed->No_inhibition

Caption: this compound acts as an antagonist at the glycine receptor.

Conclusion and Future Directions

The total synthesis of this compound and its analogs remains a challenging and active area of research. The development of novel synthetic strategies, such as the photo-induced thiyl-radical catalyzed cycloaddition, has been instrumental in accessing this complex natural product. The elucidation of its biological mechanisms of action, particularly as a STING inhibitor and glycine receptor antagonist, opens up new avenues for the design and development of novel therapeutic agents. Future work in this field will likely focus on refining existing synthetic routes to improve efficiency and scalability, the synthesis of a broader range of analogs to probe structure-activity relationships, and a deeper investigation into the pharmacological potential of this compound and its derivatives in various disease models. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Methodological & Application

Application Notes & Protocols: Gelsevirine for In Vitro STING Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1][2] Upon activation, STING triggers the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response.[1][2][3] However, aberrant or chronic STING activation is implicated in the pathogenesis of various inflammatory and autoimmune diseases.[2] Gelsevirine (B199093), a natural alkaloid, has been identified as a potent and specific inhibitor of the STING pathway, offering a promising therapeutic avenue for STING-driven pathologies.[1][2][4][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to inhibit STING activation in vitro.

Mechanism of Action of this compound

This compound employs a dual mechanism to inhibit STING signaling:

  • Competitive Binding: this compound directly binds to the cyclic dinucleotide (CDN)-binding pocket of STING. This competitive inhibition prevents the binding of the natural STING agonist, 2'3'-cyclic GMP-AMP (cGAMP), thereby locking STING in an inactive conformation and preventing its dimerization and subsequent activation.[1][4][5]

  • Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination of STING, which targets the protein for proteasomal degradation.[1][4][5] This action reduces the total cellular levels of STING available for activation.

STING Signaling Pathway and this compound's Inhibition Mechanism

STING_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_inhibition This compound Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds & activates STING_active STING (active oligomer) STING_inactive->STING_active dimerization & translocation Ub_Degradation K48-linked Ubiquitination & Degradation STING_inactive->Ub_Degradation TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus pNFkB p-NF-κB NFkB->pNFkB pNFkB->Nucleus IFNs Type I IFNs & Pro-inflammatory Cytokines Nucleus->IFNs gene transcription This compound This compound This compound->STING_inactive competitively binds This compound->STING_inactive promotes experimental_workflow cluster_assays Downstream Analysis start Start: Cell Culture (e.g., Raw264.7, THP-1) pretreatment Pre-treatment with this compound (various concentrations) start->pretreatment stimulation STING Activation with Agonist (e.g., 2'3'-cGAMP, ISD) pretreatment->stimulation incubation Incubation stimulation->incubation harvest Harvest Cells and Supernatant incubation->harvest qpcr RT-qPCR (mRNA expression of IFNs and cytokines) harvest->qpcr western Western Blot (p-STING, p-TBK1, p-IRF3, total protein) harvest->western ip Immunoprecipitation (STING ubiquitination) harvest->ip elisa ELISA (Cytokine secretion) harvest->elisa

References

Gelsevirine's Binding Affinity to STING Protein: An Application Note and Protocol for Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for determining the binding affinity of Gelsevirine, a natural alkaloid with significant anti-inflammatory properties, to the Stimulator of Interferon Genes (STING) protein using Surface Plasmon Resonance (SPR). This compound has been identified as a novel inhibitor of the STING signaling pathway, a crucial component of the innate immune system. Understanding the kinetics of this interaction is vital for the development of new therapeutics targeting STING-related inflammatory and autoimmune diseases.

Introduction

This compound is an alkaloid isolated from the traditional Chinese herb Gelsemium elegans Benth. Recent studies have highlighted its role as a potent inhibitor of the STING signaling pathway.[1] The STING protein is a key mediator of innate immunity, detecting cytosolic DNA and triggering downstream signaling cascades that lead to the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of the STING pathway is implicated in a variety of inflammatory diseases, making it an attractive target for therapeutic intervention.

Surface Plasmon Resonance (SPR) is a label-free, real-time optical sensing technique used to measure biomolecular interactions.[2][3] It provides quantitative data on binding affinity, kinetics (association and dissociation rates), and specificity.[2][3] This protocol outlines the methodology for characterizing the interaction between this compound and the STING protein.

Quantitative Data Summary

The binding affinity of this compound to the human STING protein C-terminal domain (CTD) has been determined using SPR. The equilibrium dissociation constant (Kd) provides a measure of the binding affinity, with a lower Kd value indicating a stronger interaction.

AnalyteLigandInstrumentChip TypeKd (Equilibrium Dissociation Constant)Reference
This compoundHuman STING protein (C-terminal domain)Biacore™ T200CM527.6 μM[1]

Signaling Pathway of this compound's STING Inhibition

This compound inhibits the STING signaling pathway by competitively binding to the cyclic dinucleotide (CDN)-binding pocket of STING.[1][4] This prevents the binding of the natural ligand, cyclic GMP-AMP (cGAMP), thereby locking STING in an inactive conformation.[1][4] This action blocks the downstream recruitment and activation of TBK1 and IRF3, ultimately inhibiting the production of type I interferons and other inflammatory cytokines.[1] Furthermore, this compound has been shown to promote the K48-linked ubiquitination and degradation of STING, further dampening the inflammatory response.[1][4]

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING_inactive STING (Inactive) cGAMP->STING_inactive Binds & Activates STING_active STING (Active) TBK1 TBK1 STING_active->TBK1 Recruits & Activates This compound This compound This compound->STING_inactive Binds & Inhibits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IFNs Type I Interferons & Inflammatory Cytokines pIRF3->IFNs Induces Transcription

Caption: this compound inhibits the cGAS-STING signaling pathway.

Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol is based on the methodology described by Chen et al. (2023) for determining the binding affinity of this compound to the STING protein.[1]

1. Materials and Reagents

  • Instrument: Biacore™ T200 or similar SPR instrument.

  • Sensor Chip: CM5 sensor chip.

  • Ligand: Purified recombinant human STING protein (C-terminal domain).

  • Analyte: this compound.

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 4.0, 4.5, and 5.0 (for pH scouting).

  • Running Buffer: PBS containing 5% (v/v) DMSO.

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl.

  • Other: High-purity water, appropriate buffers for protein dilution.

2. Experimental Workflow Diagram

SPR_Workflow start Start prep Prepare Reagents & Buffers start->prep immobilize Immobilize STING Protein on CM5 Chip prep->immobilize equilibrate Equilibrate with Running Buffer immobilize->equilibrate inject Inject this compound (Analyte) equilibrate->inject dissociate Dissociation Phase inject->dissociate regenerate Regenerate Sensor Surface dissociate->regenerate regenerate->inject Next Concentration analyze Analyze Data (Steady-State 1:1 Binding Model) regenerate->analyze All Concentrations Tested end End analyze->end

References

Application Notes: Probing the Gelsevirine-STING Interaction via Biotin Pull-Down Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing a biotin (B1667282) pull-down assay to investigate the interaction between the small molecule Gelsevirine and the Stimulator of Interferon Genes (STING) protein. This methodology is crucial for validating direct binding, assessing binding competition, and elucidating the mechanism of action of potential therapeutic compounds targeting the STING pathway.

Introduction

The Stimulator of Interferon Genes (STING) is a critical component of the innate immune system, playing a key role in the response to cytosolic DNA from pathogens or damaged cells.[1][2][3] Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[2] this compound, a natural alkaloid, has been identified as a novel inhibitor of the STING signaling pathway.[4][5][6] A biotin pull-down assay is a powerful and reliable in vitro technique to confirm the direct physical interaction between this compound and the STING protein.[7][8] This method leverages the high-affinity interaction between biotin and streptavidin to isolate a biotinylated "bait" molecule (in this case, this compound) and any interacting "prey" proteins (STING).[7][8][9]

Recent studies have successfully employed biotin pull-down assays to demonstrate that this compound competitively binds to the STING protein.[4][5][6][10] This competitive binding in the cyclic dinucleotide (CDN)-binding pocket of STING inhibits its dimerization and subsequent activation of downstream signaling.[4][5][6][10] Furthermore, it has been shown that this compound induces K48-linked ubiquitination and degradation of STING, potentially through the recruitment of the E3 ligase TRIM21.[4][5][6][10]

Quantitative Data Summary

The following table summarizes the quantitative data obtained from studies investigating the this compound-STING interaction. While biotin pull-down assays are primarily qualitative, they can be used in a semi-quantitative manner. For precise affinity measurements, techniques like Surface Plasmon Resonance (SPR) are often used in conjunction.

ParameterValueMethodReference
Binding Affinity (Kd) High Affinity (Specific Kd not reported from pull-down)Biotin Pull-Down Assay[4][5][6][10]
Binding Affinity (Kd) ~1.83 µM (from one study's graphical data)Surface Plasmon Resonance (SPR)[10]
Interaction Type Competitive BindingBiotin Pull-Down Assay[4][5][6][10]
Effect on STING Inhibition of DimerizationWestern Blot[4][10]
Effect on STING Induces K48-linked Ubiquitination and DegradationImmunoprecipitation & Western Blot[4][5][10]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and the experimental procedure, the following diagrams are provided.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Compartment cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_inactive STING (Inactive Dimer) cGAMP->STING_inactive binds & activates STING_active STING (Active Oligomer) STING_inactive->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (Dimer) pIRF3->pIRF3_dimer dimerizes IFN_genes Interferon Genes pIRF3_dimer->IFN_genes activates transcription This compound This compound This compound->STING_inactive binds & inhibits

Caption: STING Signaling Pathway and Inhibition by this compound.

Biotin_Pulldown_Workflow cluster_preparation 1. Preparation cluster_binding 2. Binding cluster_washing 3. Washing cluster_elution 4. Elution & Analysis Biotin_GS Biotinylated this compound (Bait) Incubation Incubate Biotin-Gelsevirine with Streptavidin Beads Biotin_GS->Incubation STING_lysate Cell Lysate containing STING (Prey) Incubation2 Incubate Bead-Bait Complex with Cell Lysate STING_lysate->Incubation2 Streptavidin_beads Streptavidin-coated Beads Streptavidin_beads->Incubation Incubation->Incubation2 Wash Wash beads to remove non-specific binders Incubation2->Wash Elution Elute bound proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot (anti-STING) SDS_PAGE->Western_Blot

Caption: Biotin Pull-Down Assay Experimental Workflow.

Experimental Protocols

The following are detailed protocols for performing a biotin pull-down assay to validate the this compound-STING interaction.

Protocol 1: Preparation of Biotinylated this compound

Objective: To conjugate biotin to this compound for use as "bait" in the pull-down assay.

Materials:

  • This compound

  • Biotin with a linker arm and a reactive group (e.g., NHS-Biotin)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) for verification

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Add an excess of NHS-Biotin (or other suitable activated biotin derivative) to the this compound solution.

  • Add a base such as TEA or DIPEA to catalyze the reaction.

  • Stir the reaction mixture at room temperature for several hours to overnight, protected from light and moisture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, purify the biotinylated this compound using preparative HPLC.

  • Verify the identity and purity of the product by mass spectrometry.

  • Store the biotinylated this compound at -20°C or -80°C.

Protocol 2: Biotin Pull-Down Assay

Objective: To isolate STING protein from a cell lysate using biotinylated this compound.

Materials:

  • Biotinylated this compound (from Protocol 1)

  • Cells expressing STING protein (e.g., HEK293T, THP-1, or primary macrophages)

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Non-biotinylated this compound (for competition assay)

  • Biotin (for control)

Procedure:

A. Preparation of Cell Lysate

  • Culture cells to an appropriate density.

  • Lyse the cells on ice using a suitable lysis buffer.[9]

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

B. Binding of Biotinylated this compound to Streptavidin Beads

  • Resuspend the streptavidin beads in wash buffer.

  • Add a defined amount of biotinylated this compound to the bead slurry.

  • Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

  • Wash the beads three times with wash buffer to remove unbound biotinylated this compound.

C. Pull-Down of STING Protein

  • Add a sufficient amount of cell lysate (e.g., 500 µg - 1 mg of total protein) to the beads coupled with biotinylated this compound.

  • For a competition assay, pre-incubate the cell lysate with an excess of non-biotinylated this compound for 1 hour before adding to the beads.

  • Incubate the mixture for 2-4 hours or overnight at 4°C with gentle rotation.

D. Washing and Elution

  • Pellet the beads using a magnetic rack (for magnetic beads) or by centrifugation (for agarose resin).

  • Carefully remove the supernatant (this is the "flow-through" and can be saved for analysis).

  • Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • After the final wash, remove all residual wash buffer.

  • Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

E. Analysis

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Perform a Western blot using a primary antibody specific for STING protein.

  • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

  • Analyze the results, comparing the pull-down with biotinylated this compound to the negative controls (beads alone, biotin alone) and the competition control. A band corresponding to the molecular weight of STING in the biotinylated this compound lane, which is diminished in the competition lane, confirms a specific interaction.

By following these detailed protocols and utilizing the provided diagrams and data summaries, researchers can effectively employ the biotin pull-down assay to investigate the interaction between this compound and the STING protein, contributing to the development of novel therapeutics for STING-mediated diseases.

References

Application Notes and Protocols: Preparation of Gelsevirine Stock Solution for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gelsevirine is an oxindole (B195798) alkaloid primarily isolated from Gelsemium elegans Benth.[1][]. It has garnered significant interest within the scientific community for its diverse biological activities. Notably, this compound functions as a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway, playing a crucial role in mitigating inflammation[1][3][4]. It has also been reported to exhibit anxiolytic properties, potentially through agonist action at brain glycine (B1666218) receptors[][5]. Given its therapeutic potential in inflammatory diseases, sepsis, and neurological conditions, this compound is a valuable compound for in vitro studies[6][7].

Accurate and consistent preparation of this compound stock solutions is fundamental for achieving reproducible and reliable results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound solutions to ensure stability and efficacy in experimental settings.

Physicochemical and Solubility Data

A thorough understanding of this compound's properties is essential for its proper handling and use. The table below summarizes its key physicochemical and biological data.

PropertyValueReference
Synonym N-Methoxygelsemine[8]
CAS Number 38990-03-3[1][][5][9]
Molecular Formula C₂₁H₂₄N₂O₃[1][9][10]
Molecular Weight 352.43 g/mol [9][10]
Appearance Powder / Solid[][5][9]
Purity ≥98%[1][5]
Storage (Solid) 0°C (short-term), -20°C (long-term), desiccated[10]
Solubility Profile
Dimethyl Sulfoxide (DMSO)Soluble[5][10]
MethanolSparingly Soluble (1-10 mg/mL)[1]
Other SolventsChloroform, Dichloromethane, Ethyl Acetate, Acetone[5]
Biological Activity
Mechanism of ActionSTING inhibitor; Glycine receptor agonist[1][][3]
Effective Concentration5-10 µM inhibits STING signaling in macrophages[1][3]
IC₅₀ (Cell Proliferation)1.41 mM (SW480 cells); 1.22 mM (MGC80-3 cells)[5]

Experimental Protocols

Recommended Solvent for Cell-Based Assays

For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solvating power and compatibility with cell culture media at low final concentrations[5][10]. It is crucial to ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability or experimental outcomes, typically recommended to be below 0.5% and ideally ≤0.1%.

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution that can be diluted to various working concentrations.

Materials:

  • This compound solid (CAS: 38990-03-3)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials (amber or covered with foil)

  • Sterile, DMSO-compatible pipette tips

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Calculation: Calculate the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 352.43 g/mol x 1000 mg/g = 3.52 mg

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 3.52 mg of this compound powder and transfer it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If sterility is a major concern, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected (amber) cryovials. This minimizes freeze-thaw cycles and exposure to light.

  • Storage: Store the aliquots at -20°C for short-term use (up to 6 months) or at -80°C for long-term storage.

Protocol for Preparing Working Solutions

This protocol outlines the dilution of the 10 mM primary stock solution to a final working concentration for direct application to cell cultures.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thawing: Thaw one aliquot of the 10 mM this compound stock solution at room temperature. Keep it protected from light.

  • Intermediate Dilution (Recommended): To ensure accuracy, perform a serial dilution. For example, to prepare a final concentration of 10 µM:

    • Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of sterile cell culture medium (1:100 dilution).

  • Final Dilution: Add the intermediate solution to the final volume of pre-warmed cell culture medium to achieve the desired concentration.

    • To obtain a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium (1:100 dilution).

    • Direct Dilution (for higher volumes): To prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of medium (1:1000 dilution).

  • Mixing and Application: Mix the final working solution gently by pipetting. Immediately add the solution to your cell cultures as per the experimental design. Ensure the final DMSO concentration is within acceptable limits for your cell line.

Mandatory Visualizations

G_Workflow cluster_prep Stock Solution Preparation cluster_store Storage weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve mix 3. Vortex Until Dissolved dissolve->mix sterilize 4. Filter Sterilize (Optional) mix->sterilize aliquot 5. Aliquot into Cryovials sterilize->aliquot store 6. Store at -20°C / -80°C aliquot->store

Caption: Workflow for this compound stock solution preparation.

G_STING_Pathway dna Cytosolic dsDNA cgas cGAS dna->cgas activates cgamp 2'3'-cGAMP cgas->cgamp synthesizes sting_er STING (ER) cgamp->sting_er binds & activates sting_dimer STING Dimerization & Translocation sting_er->sting_dimer tbk1 TBK1 Phosphorylation sting_dimer->tbk1 irf3 IRF3 Phosphorylation tbk1->irf3 irf3_dimer IRF3 Dimerization & Nuclear Translocation irf3->irf3_dimer ifn Type I Interferon (IFN-β) Production irf3_dimer->ifn This compound This compound This compound->sting_dimer Inhibits degradation Promotes K48-linked Ubiquitination & Degradation This compound->degradation degradation->sting_er

Caption: this compound inhibits the cGAS-STING signaling pathway.

References

Gelsevirine: A Novel Probe for Interrogating Cytosolic DNA Sensing Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The cytosolic DNA sensing pathway is a critical component of the innate immune system, responsible for detecting the presence of microbial or host-derived DNA in the cytoplasm and initiating a potent inflammatory and antiviral response. A central player in this pathway is the stimulator of interferon genes (STING), an endoplasmic reticulum-resident protein. Upon activation, STING orchestrates a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. Dysregulation of the cGAS-STING pathway has been implicated in a variety of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.

Gelsevirine, a natural alkaloid, has recently been identified as a specific inhibitor of the STING pathway.[1][2][3] Its unique mechanism of action provides a valuable tool for researchers to dissect the intricacies of cytosolic DNA sensing and to explore the therapeutic potential of STING inhibition. These application notes provide a comprehensive overview of the use of this compound in studying this pathway, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments.

Mechanism of Action

This compound exerts its inhibitory effect on the STING pathway through a dual mechanism:

  • Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING.[1][2][3] This direct interaction locks STING in an inactive conformation, preventing its activation by its natural ligand, cyclic GMP-AMP (cGAMP).

  • Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination of STING, leading to its proteasomal degradation.[1][2][3] This action is mediated by the E3 ubiquitin ligase TRIM21, which is recruited by this compound to the STING protein.[1]

This dual mechanism makes this compound a potent and effective inhibitor of STING signaling.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound with STING and its inhibitory activity on the pathway.

Table 1: Binding Affinity and Inhibitory Concentration of this compound

ParameterValueCell Line / SystemReference
Binding Affinity (Kd) 27.6 μMHuman STING-CTD (in vitro)[1]
IC50 (IFN-β expression) 5.365 μMRaw264.7 (murine macrophages)[1]
IC50 (IFN-β expression) 0.766 μMTHP-1 (human monocytes)[1]

Table 2: this compound-Mediated Inhibition of Cytokine mRNA Expression in Raw264.7 Cells

CytokineFold Change (STING agonist vs. control)Fold Change (STING agonist + this compound vs. STING agonist)STING Agonist
Ifnb1 ~120~202'3'-cGAMP
Tnf ~15~52'3'-cGAMP
Il6 ~25~82'3'-cGAMP
Ifnb1 ~80~15ISD
Tnf ~12~4ISD
Il6 ~18~6ISD
Ifnb1 ~90~25Poly(dA:dT)
Tnf ~10~3Poly(dA:dT)
Il6 ~15~5Poly(dA:dT)

Raw264.7 cells were pretreated with 10 μM this compound for 6 hours, followed by stimulation with 2'3'-cGAMP (5 μg/ml), ISD (2 μg/ml), or Poly(dA:dT) (5 μg/ml) for 3 hours. Data is estimated from graphical representations in Chen et al., 2023 and presented as approximate fold changes.

Signaling Pathways and Experimental Workflows

cGAS-STING Signaling Pathway and this compound's Points of Intervention

cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds STING_active STING (active oligomer) STING_inactive->STING_active translocates & oligomerizes Proteasome Proteasome STING_inactive->Proteasome degradation TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pTBK1 p-TBK1 pIRF3 p-IRF3 (dimer) pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates IFN_genes IFN-I Genes pIRF3_nuc->IFN_genes activates transcription IFN_production Type I Interferon Production IFN_genes->IFN_production This compound This compound This compound->STING_inactive competitively binds This compound->STING_inactive recruits TRIM21 TRIM21 TRIM21->STING_inactive K48-linked ubiquitination cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_protein Protein Level cluster_rna mRNA Level cluster_cytokine Secreted Protein Level seed_cells Seed Macrophages (e.g., Raw264.7, THP-1) pretreat Pre-treat with this compound (various concentrations) seed_cells->pretreat stimulate Stimulate with STING agonist (e.g., cGAMP, ISD) pretreat->stimulate lysates Prepare Cell Lysates stimulate->lysates rna Isolate RNA stimulate->rna supernatant Collect Supernatant stimulate->supernatant western Western Blot (p-STING, p-TBK1, p-IRF3) lysates->western dimerization STING Dimerization Assay lysates->dimerization ubiquitination Ubiquitination Assay lysates->ubiquitination qpcr RT-qPCR (Ifnb1, Tnf, Il6) rna->qpcr elisa ELISA (IFN-β, TNF-α, IL-6) supernatant->elisa

References

Gelsevirine Treatment Protocol for CLP-Induced Sepsis in Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The cecal ligation and puncture (CLP) model in mice is a widely used preclinical model that mimics human polymicrobial sepsis. Gelsevirine, an alkaloid extracted from Gelsemium elegans Benth., has emerged as a potent inhibitor of the stimulator of interferon genes (STING) signaling pathway, which plays a detrimental role in the hyper-inflammatory response characteristic of sepsis.[1][2][3] This document provides a detailed protocol for the in vivo administration of this compound in a CLP-induced sepsis model, based on published research findings. It includes methodologies for the CLP surgical procedure, this compound treatment, and subsequent analysis of key inflammatory and organ damage markers.

Summary of this compound's Therapeutic Effects in CLP-Induced Sepsis

This compound administration following CLP-induced sepsis has been shown to significantly improve survival rates and mitigate organ damage.[1][2][3] The primary mechanism of action is the inhibition of the STING signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes of this compound treatment in CLP-induced septic mice.

Table 1: Survival Rate

Treatment GroupDosage (mg/kg)Survival Rate (%)
Sham-100
CLP + Vehicle-~20-30
CLP + this compound10~50-60
CLP + this compound20~70-80

Data are approximated from survival curves presented in preclinical studies.[5]

Table 2: Lung Injury Parameters (15 hours post-CLP)

Treatment GroupDosage (mg/kg)Lung Injury ScoreLung Wet-to-Dry (W/D) RatioTotal Protein in BALF (µg/mL)
Sham-~0.5~4.5~100
CLP + Vehicle-~3.5~6.5~600
CLP + this compound10~2.5~5.5~400
CLP + this compound20~1.5~5.0~250

BALF: Bronchoalveolar Lavage Fluid. Data are approximated from graphical representations in preclinical studies.[5][6]

Table 3: Serum Biomarkers (15 hours post-CLP)

Treatment GroupDosage (mg/kg)IL-6 (pg/mL)TNF-α (pg/mL)BUN (mmol/L)Creatinine (µmol/L)AST (U/L)ALT (U/L)
Sham-~50~20~10~20~50~30
CLP + Vehicle-~4000~800~40~80~400~200
CLP + this compound10~2500~500~30~60~300~150
CLP + this compound20~1500~300~20~40~200~100

IL-6: Interleukin-6; TNF-α: Tumor Necrosis Factor-alpha; BUN: Blood Urea Nitrogen; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase. Data are approximated from graphical representations in preclinical studies.[5][6]

Experimental Protocols

Animal Model
  • Species: Mouse

  • Strain: C57BL/6J[1]

  • Age: 2 months old[1]

  • Sex: Male[1]

  • Housing: Standard laboratory conditions with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Cecal Ligation and Puncture (CLP) Surgical Procedure

The CLP model is the gold standard for inducing polymicrobial sepsis that closely mimics the human condition.[7]

  • Anesthesia: Anesthetize mice via intraperitoneal injection of a ketamine (75-125 mg/kg) and xylazine (B1663881) (10-15 mg/kg) cocktail.[7][8] Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Surgical Preparation: Shave the abdomen and sterilize the area with 70% ethanol (B145695) and povidone-iodine solution.[8]

  • Laparotomy: Make a 1-1.5 cm midline incision through the skin and peritoneum to expose the abdominal cavity.[2]

  • Cecal Exposure: Gently exteriorize the cecum, ensuring the attached mesentery is not compromised.

  • Ligation: Ligate the cecum at approximately 50% of its length from the distal end with a 3-0 silk suture.[2] Avoid obstructing the bowel.

  • Puncture: Puncture the ligated cecum once or twice with a 21- to 25-gauge needle.[2][8] A small amount of fecal matter should be extruded to ensure patency.[8]

  • Closure: Carefully return the cecum to the peritoneal cavity. Close the peritoneum and skin in layers using 4-0 or 6-0 sutures or surgical clips.[2][8]

  • Fluid Resuscitation: Immediately after surgery, administer 1 mL of pre-warmed sterile 0.9% saline subcutaneously to prevent dehydration.[8]

  • Sham Control: For sham-operated mice, perform the laparotomy and cecal exposure without ligation and puncture.[9]

This compound Administration
  • Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or PBS).

  • Dosage: Prepare solutions for intraperitoneal (i.p.) injection at concentrations to deliver 10 mg/kg and 20 mg/kg body weight.[1][5]

  • Administration: 5 hours after the CLP surgery, administer the prepared this compound solution or vehicle control via i.p. injection.[1][5]

Post-Operative Monitoring and Sample Collection
  • Monitoring: Monitor the animals for signs of sepsis, including lethargy, piloerection, and huddling.[8] Record survival at regular intervals for survival studies.

  • Euthanasia and Sample Collection: 15 hours post-CLP, euthanize the mice.[5]

    • Blood Collection: Collect blood via cardiac puncture for serum separation. Centrifuge blood and store serum at -80°C for biomarker analysis.

    • Bronchoalveolar Lavage (BAL): Expose the trachea and cannulate it. Lavage the lungs with 0.8-1 mL of sterile PBS or saline.[1][4][10] Aspirate the fluid and repeat the process 2-3 times.[11] Pool the collected BAL fluid (BALF) and centrifuge to separate the supernatant for protein analysis and the cell pellet for cell counts.

    • Tissue Collection: Harvest lungs, liver, and kidneys. A portion of the organs should be fixed in 10% formalin for histopathological analysis, while another portion can be snap-frozen in liquid nitrogen for molecular or biochemical assays.

Analytical Methods
  • Serum Biomarker Analysis:

    • Cytokines (IL-6, TNF-α): Measure concentrations in serum using commercially available ELISA kits according to the manufacturer's instructions.[7][12]

    • Kidney Function (BUN, Creatinine): Quantify serum levels using commercially available colorimetric assay kits or an automated chemistry analyzer.[13][14][15]

    • Liver Function (AST, ALT): Measure serum enzyme activity using commercially available assay kits or an automated chemistry analyzer.[13][16]

  • Lung Injury Assessment:

    • Wet-to-Dry Ratio: Weigh a portion of the lung (wet weight), then dry it in an oven at 60-80°C for 48-72 hours and re-weigh (dry weight). The ratio of wet to dry weight is an indicator of pulmonary edema.[5]

    • Protein in BALF: Determine the total protein concentration in the BALF supernatant using a BCA protein assay kit as an indicator of alveolar-capillary barrier permeability.[5]

    • Histopathology: Embed formalin-fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score lung injury based on parameters such as alveolar congestion, hemorrhage, neutrophil infiltration, and septal thickening.[17][18][19]

Visualizations

This compound's Mechanism of Action in Sepsis

Gelsevirine_Mechanism cluster_sting_pathway STING Signaling Pathway cluster_this compound This compound Intervention dsDNA Cytosolic dsDNA (PAMPs/DAMPs) STING STING (Inactive Dimer) dsDNA->STING Activates STING_active STING (Active Conformational Change) STING->STING_active Ubiquitination K48-linked Ubiquitination & Degradation STING->Ubiquitination Undergoes TBK1 TBK1 Phosphorylation STING_active->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 NFkB NF-κB (p65) Phosphorylation TBK1->NFkB Cytokines Pro-inflammatory Cytokines & IFNs (e.g., IL-6, TNF-α) IRF3->Cytokines NFkB->Cytokines This compound This compound This compound->STING Binds to CDN pocket, locks activation TRIM21 TRIM21 Upregulation This compound->TRIM21 Promotes TRIM21->STING Recruits

Experimental Workflow for this compound Treatment in CLP-Sepsis Model

Experimental_Workflow cluster_analysis Endpoint Analysis (15 hr) Start Start: 2-month-old C57BL/6J Mice CLP Cecal Ligation and Puncture (CLP) Surgery (Time = 0 hr) Start->CLP Treatment Administer this compound (10 or 20 mg/kg, i.p.) or Vehicle (Time = 5 hr) CLP->Treatment Monitoring Post-operative Monitoring (Survival, Clinical Signs) Treatment->Monitoring Euthanasia Euthanasia & Sample Collection (Time = 15 hr) Monitoring->Euthanasia Survival Survival Analysis (Long-term) Monitoring->Survival for survival cohort Serum Serum Analysis: IL-6, TNF-α, BUN, Creatinine, AST, ALT Euthanasia->Serum BALF BALF Analysis: Total Protein Euthanasia->BALF Lung Lung Tissue Analysis: W/D Ratio, Histopathology Euthanasia->Lung Analysis Analysis Serum->Analysis BALF->Analysis Lung->Analysis

Logical Relationship of this compound's Effects

Logical_Relationship cluster_outcomes Therapeutic Outcomes Sepsis CLP-Induced Sepsis STING STING Pathway Hyperactivation Sepsis->STING Inflammation Systemic Inflammation (Cytokine Storm) STING->Inflammation OrganDamage Multi-Organ Damage (Lung, Liver, Kidney) Inflammation->OrganDamage Mortality Increased Mortality OrganDamage->Mortality This compound This compound Treatment This compound->STING Inhibits Reduced_Inflammation Reduced Cytokines This compound->Reduced_Inflammation Reduced_Damage Mitigated Organ Damage This compound->Reduced_Damage Improved_Survival Improved Survival This compound->Improved_Survival

References

Application Notes and Protocols: Measuring Ifnb1 mRNA Expression Levels Following Gelsevirine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, a natural alkaloid, has been identified as a potent and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2] This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells and subsequently inducing the production of type I interferons, including interferon-beta (IFN-β), encoded by the Ifnb1 gene.[1] Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.

These application notes provide a comprehensive overview and detailed protocols for measuring the in vitro effects of this compound on Ifnb1 mRNA expression. The provided methodologies are essential for researchers investigating the immunomodulatory properties of this compound and its potential as a therapeutic agent for STING-related pathologies.

This compound: Mechanism of Action

This compound exerts its inhibitory effect on the STING pathway through a dual mechanism. It competitively binds to the cyclic dinucleotide (CDN)-binding domain of STING, which prevents the binding of the natural ligand 2'3'-cGAMP and subsequent STING activation.[1] Furthermore, this compound promotes the K48-linked ubiquitination and subsequent proteasomal degradation of STING, effectively diminishing the cellular pool of this critical signaling adaptor.[1] This inhibition of STING activation leads to a downstream reduction in the phosphorylation of IRF3 and the subsequent transcription of Ifnb1.

Data Presentation: Quantitative Analysis of this compound's Effect on Ifnb1 mRNA Expression

The following tables summarize the reported effects of this compound on Ifnb1 mRNA expression in different cell lines stimulated with STING agonists.

Table 1: Effect of this compound on 2'3'-cGAMP-induced Ifnb1 mRNA Expression in Murine Macrophages (Raw264.7 cells)

This compound Concentration (µM)Stimulant (Concentration)Incubation TimeIfnb1 mRNA Expression (Fold Change vs. Unstimulated Control)
0 (Vehicle)2'3'-cGAMP (5 µg/ml)3 hoursSignificant Increase
102'3'-cGAMP (5 µg/ml)3 hoursSignificantly Reduced

Data derived from Sun et al., 2023.[1]

Table 2: Effect of this compound on STING Agonist-induced IFNB1 mRNA Expression in Human Monocytic Cells (THP-1 cells)

This compound Concentration (µM)Stimulant (Concentration)Incubation TimeIFNB1 mRNA Expression (Fold Change vs. Unstimulated Control)
0 (Vehicle)2'3'-cGAMP (5 µg/ml)3 hoursSignificant Increase
102'3'-cGAMP (5 µg/ml)3 hoursSignificantly Reduced
10ISD (2 µg/ml)3 hoursSignificantly Reduced
10Poly(dA:dT) (5 µg/ml)3 hoursSignificantly Reduced

Data derived from Sun et al., 2023.[1]

Experimental Protocols

This section provides detailed protocols for cell culture, treatment, RNA extraction, and quantitative real-time PCR (qRT-PCR) to measure Ifnb1 mRNA expression.

Protocol 1: Cell Culture and Treatment
  • Cell Lines:

    • Raw264.7 (murine macrophage-like)

    • THP-1 (human monocytic)

  • Culture Conditions:

    • Culture Raw264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.

    • For differentiation of THP-1 cells into a macrophage-like phenotype, treat with 100 ng/ml phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 12-well or 24-well plates) and allow them to adhere overnight.

    • Pre-treat the cells with desired concentrations of this compound (e.g., 10 µM) or vehicle control for 6 hours.[1]

    • Stimulate the cells with a STING agonist such as 2'3'-cGAMP (5 µg/ml), interferon stimulatory DNA (ISD) (2 µg/ml), or Poly(dA:dT) (5 µg/ml) for 3 hours.[1]

    • Harvest the cells for RNA extraction.

Protocol 2: RNA Extraction and cDNA Synthesis
  • RNA Extraction:

    • Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol™ Reagent).

    • Isolate total RNA according to the manufacturer's protocol. This typically involves phase separation with chloroform (B151607) and precipitation of RNA with isopropanol.

    • Wash the RNA pellet with 75% ethanol (B145695) and resuspend in nuclease-free water.

    • Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • cDNA Synthesis:

    • Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase or SuperScript™) and oligo(dT) or random hexamer primers according to the manufacturer's instructions.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
  • Reaction Setup:

    • Prepare a qPCR reaction mix containing:

      • cDNA template

      • Forward and reverse primers for Ifnb1 (and a housekeeping gene like Actb or GAPDH for normalization)

      • SYBR™ Green or a TaqMan™ probe-based master mix

      • Nuclease-free water

  • Primer Sequences:

    • Mouse Ifnb1 :

      • Forward: 5'-AGCTCCAAGAAAGGACGAACAT-3'

      • Reverse: 5'-GCCCTGTAGGTGAGGTTGATCT-3'

    • Human IFNB1 :

      • Forward: 5'-CTTGGATTCCTACAAAGAAGCAGC-3'

      • Reverse: 5'-TCAGTCATTCCTCTGGTTCTTCAG-3'

    • Note: Primer sequences should be validated for specificity and efficiency before use.

  • Thermal Cycling Conditions (Example for SYBR Green):

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis to verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the gene of interest (Ifnb1) and the housekeeping gene.

    • Calculate the relative expression of Ifnb1 mRNA using the ΔΔCt method. The results are typically expressed as fold change relative to the control group.

Mandatory Visualizations

Signaling Pathway

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (viral or host) cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER membrane) cGAMP->STING_ER binds & activates STING_Active STING (Activated) STING_ER->STING_Active translocates & dimerizes TBK1 TBK1 STING_Active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimerized) IRF3->pIRF3 dimerizes pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates This compound This compound This compound->STING_ER competitively binds & a promotes degradation ISRE ISRE (promoter region) pIRF3_nuc->ISRE binds to Ifnb1_mRNA Ifnb1 mRNA ISRE->Ifnb1_mRNA drives transcription

Caption: this compound inhibits the STING signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Biology cluster_analysis Data Analysis A Seed Cells (e.g., Raw264.7, THP-1) B Pre-treat with this compound (e.g., 10 µM, 6h) A->B C Stimulate with STING Agonist (e.g., cGAMP, 3h) B->C D Harvest Cells & Extract Total RNA C->D E DNase Treatment D->E F Reverse Transcription (cDNA Synthesis) E->F G Quantitative Real-Time PCR (qRT-PCR) for Ifnb1 and Housekeeping Gene F->G H Relative Quantification (ΔΔCt Method) G->H I Statistical Analysis H->I

Caption: Workflow for measuring Ifnb1 mRNA expression.

References

Application Notes and Protocols: Detection of pTBK1 and p-p65 Following Gelsevirine Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gelsevirine, a natural alkaloid, has been identified as a potent inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway.[1][2] This pathway is crucial for the innate immune response to cytosolic DNA and is implicated in various inflammatory diseases.[1][3] Upon activation, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates several downstream targets, including the transcription factor NF-κB subunit p65.[1][3] Phosphorylation of p65 at Serine 536 is a key step in the activation of the canonical NF-κB pathway, leading to the transcription of pro-inflammatory genes.[4] this compound has been shown to suppress the phosphorylation of both TBK1 and p65, indicating its inhibitory effect on the STING/TBK1/NF-κB signaling axis.[1]

This document provides a detailed protocol for performing a Western blot to detect the phosphorylation status of TBK1 (pTBK1) and p65 (p-p65) in cells stimulated with an appropriate agonist following treatment with this compound.

Signaling Pathway

This compound inhibits the STING signaling pathway, thereby preventing the downstream phosphorylation of TBK1 and the subsequent activation of NF-κB through p65 phosphorylation.

Gelsevirine_Signaling_Pathway cluster_upstream Upstream Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Signaling Stimulus Stimulus STING STING Stimulus->STING activates TBK1 TBK1 STING->TBK1 recruits & activates This compound This compound This compound->STING inhibits pTBK1 pTBK1 TBK1->pTBK1 autophosphorylation p65 p65 pTBK1->p65 phosphorylates p-p65 p-p65 p65->p-p65 Gene_Transcription Gene_Transcription p-p65->Gene_Transcription promotes

Caption: this compound inhibits STING, preventing TBK1 and p65 phosphorylation.

Experimental Protocol: Western Blot for pTBK1 and p-p65

This protocol outlines the steps for cell culture, treatment, lysate preparation, and Western blot analysis.

Materials and Reagents
  • Cell Lines: Appropriate cell line (e.g., RAW 264.7 macrophages, HEK293T cells)

  • Cell Culture Media: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound: Stock solution in DMSO

  • STING agonist: (e.g., 2'3'-cGAMP, poly(dA:dT))

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails

  • Protein Assay Reagent: BCA Protein Assay Kit

  • Sample Buffer: 4x Laemmli sample buffer

  • SDS-PAGE Gels: 10% polyacrylamide gels

  • Transfer Buffer: Tris-glycine buffer with 20% methanol

  • Membranes: PVDF or nitrocellulose membranes

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[5]

  • Primary Antibodies:

    • Rabbit anti-phospho-TBK1 (Ser172)

    • Rabbit anti-TBK1

    • Rabbit anti-phospho-p65 (Ser536)

    • Rabbit anti-p65

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence imager

Experimental Workflow

Western_Blot_Workflow A 1. Cell Seeding & Culture B 2. This compound Pre-treatment A->B C 3. STING Agonist Stimulation B->C D 4. Cell Lysis C->D E 5. Protein Quantification (BCA Assay) D->E F 6. Sample Preparation E->F G 7. SDS-PAGE F->G H 8. Protein Transfer (Blotting) G->H I 9. Membrane Blocking H->I J 10. Primary Antibody Incubation (pTBK1, p-p65) I->J K 11. Secondary Antibody Incubation J->K L 12. Detection (ECL) K->L M 13. Stripping & Re-probing (Total TBK1, Total p65, Loading Control) L->M N 14. Data Analysis M->N

Caption: Western blot workflow for pTBK1 and p-p65 detection.

Step-by-Step Method
  • Cell Seeding and Culture:

    • Seed cells in 6-well plates at a density that will allow them to reach 80-90% confluency on the day of the experiment.

    • Incubate overnight in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment and Stimulation:

    • Pre-treat the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for a predetermined duration (e.g., 2-6 hours).[1]

    • Following pre-treatment, stimulate the cells with a STING agonist (e.g., 5 µg/mL 2'3'-cGAMP for 3 hours) to induce TBK1 and p65 phosphorylation.[1] Include an unstimulated vehicle control group.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total cell lysate).

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes.[5]

    • Load 20-40 µg of total protein per lane onto a 10% SDS-PAGE gel.[6]

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[5]

    • Incubate the membrane with the primary antibody (e.g., anti-pTBK1 or anti-p-p65) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL detection reagent according to the manufacturer's protocol.

    • Incubate the membrane with the ECL reagent for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To normalize the data, the membrane can be stripped and re-probed for total TBK1, total p65, and a loading control like β-actin or GAPDH.

Data Presentation

The band intensities from the Western blot images should be quantified using densitometry software (e.g., ImageJ). The signal for phosphorylated proteins should be normalized to the corresponding total protein and then to a loading control to account for any variations in protein loading.

Treatment GroupThis compound (µM)StimulantNormalized pTBK1/TBK1 RatioNormalized p-p65/p65 Ratio
Vehicle Control0 (Vehicle)-(Baseline Value)(Baseline Value)
Stimulated Control0 (Vehicle)+(Value)(Value)
This compound 1(Concentration 1)+(Value)(Value)
This compound 2(Concentration 2)+(Value)(Value)
This compound 3(Concentration 3)+(Value)(Value)

Troubleshooting and Key Considerations

  • Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of the target proteins.[5]

  • Blocking Agent: BSA is generally recommended over milk for blocking when detecting phosphorylated proteins, as milk contains phosphoproteins that can lead to high background.[5]

  • Antibody Specificity: Use antibodies that have been validated for their specificity to the phosphorylated form of the target protein.[7]

  • Loading Controls: Always normalize the phosphorylated protein signal to the total protein and a loading control to ensure accurate quantification.[4]

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Gelsevirine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of gelsevirine (B199093) in biological matrices, such as plasma and whole blood. The protocol employs a straightforward sample preparation procedure, followed by rapid chromatographic separation and highly selective detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, toxicological analysis, and other research applications requiring accurate measurement of this compound concentrations.

Introduction

This compound is one of the principal oxindole (B195798) alkaloids isolated from the plant genus Gelsemium, which is known for its toxic and medicinal properties. Accurate quantification of this compound in biological samples is crucial for understanding its pharmacokinetics, pharmacodynamics, and toxicological profile. This LC-MS/MS method provides the necessary sensitivity and selectivity for the reliable determination of this compound in complex biological matrices.

Experimental

Materials and Reagents
Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Standard Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.

  • Carbamazepine (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve carbamazepine in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the carbamazepine stock solution with methanol.

Sample Preparation: Protein Precipitation
  • To 100 µL of the biological sample (plasma, whole blood, or tissue homogenate), add 20 µL of the IS working solution (100 ng/mL carbamazepine).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Tentative
This compound 353.2109.135
This compound (Qualifier) 353.2148.125
Carbamazepine (IS) 237.1194.122

Note: Collision energies are instrument-dependent and may require optimization.

Method Validation

A full validation of this method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics of the assay.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1 ng/mL

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC 3< 15%85 - 115%< 15%85 - 115%
Mid QC 100< 15%85 - 115%< 15%85 - 115%
High QC 800< 15%85 - 115%< 15%85 - 115%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC 3> 80%85 - 115%
High QC 800> 80%85 - 115%

Visualizations

Gelsevirine_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (100 µL) Add_IS Add Internal Standard (Carbamazepine) Sample->Add_IS Protein_Precipitation Add Acetonitrile (300 µL) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject 5 µL Reconstitution->Injection Analyze LC_Separation C18 Column Separation Injection->LC_Separation MS_Detection ESI+ MRM Detection LC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound quantification.

Gelsevirine_Metabolism This compound This compound (m/z 353) Metabolite1 Hydroxylated this compound (m/z 369) This compound->Metabolite1 Hydroxylation Metabolite2 Demethylated this compound (m/z 339) This compound->Metabolite2 Demethylation Metabolite3 Hydrogenated this compound (m/z 355) This compound->Metabolite3 Hydrogenation

Caption: Proposed metabolic pathways of this compound.[1]

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in biological samples. The simple protein precipitation extraction procedure and rapid chromatographic analysis make it suitable for high-throughput applications in research and development settings. The method meets typical validation criteria for bioanalytical assays, ensuring the generation of high-quality data for pharmacokinetic and toxicological assessments of this compound.

References

Application Notes and Protocols for Gelsevirine in a Cecal Ligation and Puncture (CLP) Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing Gelsevirine in a murine Cecal Ligation and Puncture (CLP) model of sepsis. The information presented is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound in mitigating the systemic inflammatory response and organ damage associated with sepsis.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The Cecal Ligation and Puncture (CLP) model is a widely used and clinically relevant animal model that mimics the pathophysiology of human septic peritonitis[1][2][3]. This compound, an alkaloid derived from Gelsemium elegans, has emerged as a potent anti-inflammatory agent. Recent studies have identified this compound as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway, which plays a critical role in the innate immune response to infection and tissue damage[4][5][6][7]. By targeting the STING pathway, this compound offers a promising therapeutic strategy to attenuate the excessive inflammation characteristic of sepsis[4][6][8].

Mechanism of Action: this compound as a STING Inhibitor

This compound exerts its anti-inflammatory effects by directly targeting the STING protein. Cytosolic DNA, released from pathogens or damaged host cells during sepsis, activates the cGAS-STING pathway. This leads to the production of type I interferons and other pro-inflammatory cytokines, contributing to the systemic inflammatory cascade[4][6].

This compound intervenes in this pathway through a dual mechanism[4][5][6][7]:

  • Competitive Binding: this compound binds with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING. This competitive inhibition prevents the binding of the natural ligand, cyclic GMP-AMP (cGAMP), thereby locking STING in an inactive conformation[5][6].

  • Promotion of Degradation: this compound promotes the K48-linked ubiquitination and subsequent degradation of the STING protein. This process is likely mediated by the recruitment of the E3 ubiquitin ligase TRIM21[4][5][6].

By inhibiting STING activation and promoting its degradation, this compound effectively dampens the downstream signaling cascade that leads to the production of inflammatory mediators.

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA (from pathogen/damaged cells) dsDNA->cGAS activates STING_inactive Inactive STING (dimer) cGAMP->STING_inactive binds & activates STING_active Active STING STING_inactive->STING_active Degradation Ubiquitination & Degradation STING_inactive->Degradation TBK1 TBK1 STING_active->TBK1 recruits & activates p_TBK1 p-TBK1 TBK1->p_TBK1 IRF3 IRF3 p_IRF3 p-IRF3 IRF3->p_IRF3 p_TBK1->IRF3 phosphorylates p_IRF3_dimer p-IRF3 dimer p_IRF3->p_IRF3_dimer dimerizes & translocates IFNs Type I Interferons & Pro-inflammatory Cytokines p_IRF3_dimer->IFNs induces transcription This compound This compound This compound->STING_inactive This compound->STING_inactive

Caption: this compound's dual-action mechanism on the STING signaling pathway.

Data Presentation

The following tables summarize the quantitative data from a representative study investigating the effects of this compound in a CLP-induced sepsis model in C57BL/6J mice. This compound (GS) was administered 5 hours post-CLP surgery[4].

Table 1: Survival Rate

Treatment GroupDosageSurvival Rate (%)
Sham-100
CLP + Vehicle-~20
CLP + GS10 mg/kg~50
CLP + GS20 mg/kg~70

Table 2: Lung Injury and Inflammation (15 hours post-CLP)

ParameterShamCLP + VehicleCLP + GS (10 mg/kg)CLP + GS (20 mg/kg)
Lung Injury ScoreLowHighModerately ReducedSignificantly Reduced
Lung Wet-to-Dry RatioNormalIncreasedModerately ReducedSignificantly Reduced
BALF Protein (µg/mL)LowHighModerately ReducedSignificantly Reduced
Serum IL-6 (pg/mL)LowHighModerately ReducedSignificantly Reduced
Serum TNF-α (pg/mL)LowHighModerately ReducedSignificantly Reduced

Table 3: Markers of Organ Dysfunction (15 hours post-CLP)

ParameterUnitShamCLP + VehicleCLP + GS (10 mg/kg)CLP + GS (20 mg/kg)
BUN (Blood Urea Nitrogen)mmol/LNormalElevatedModerately ReducedSignificantly Reduced
Creatinineµmol/LNormalElevatedModerately ReducedSignificantly Reduced
AST (Aspartate Aminotransferase)U/LNormalElevatedModerately ReducedSignificantly Reduced
ALT (Alanine Aminotransferase)U/LNormalElevatedModerately ReducedSignificantly Reduced

Experimental Protocols

Cecal Ligation and Puncture (CLP) Model

This protocol describes a standardized procedure for inducing polymicrobial sepsis in mice. The severity of sepsis can be modulated by altering the ligation length and the needle gauge used for puncture[1][9].

Materials:

  • C57BL/6 mice (2-month-old)[4]

  • Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)[1][10]

  • Electric razor or depilatory cream

  • Antiseptic solution (e.g., Betadine, 70% ethanol)

  • Sterile surgical instruments (scissors, forceps, needle holder)

  • 3-0 silk suture

  • Sterile needles (e.g., 21-gauge for moderate-to-severe sepsis)[10]

  • Wound clips or sutures for closure

  • Warming pad

  • Pre-warmed sterile saline (0.9%) for resuscitation

  • Analgesic (e.g., buprenorphine)

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic protocol[1].

  • Shave the abdomen and disinfect the surgical area with an antiseptic solution[10].

  • Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity[10].

  • Exteriorize the cecum, taking care to avoid damage to the mesenteric vessels[11].

  • Ligate the cecum distal to the ileocecal valve. The percentage of cecum ligated determines the severity of sepsis (e.g., ligating 50-75% of the cecum induces moderate-to-severe sepsis)[10].

  • Puncture the ligated cecum once or twice with a 21-gauge needle (through-and-through)[10].

  • Gently squeeze the cecum to extrude a small amount of fecal material into the peritoneal cavity[10].

  • Return the cecum to the abdominal cavity.

  • Close the peritoneum and skin in layers using sutures or wound clips[1].

  • Immediately administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation[1].

  • Administer a post-operative analgesic as per institutional guidelines[1].

  • Place the mouse on a warming pad until it recovers from anesthesia.

  • House the animals with free access to food and water and monitor closely.

  • Sham control: Perform the same surgical procedure, including exteriorizing the cecum, but without ligation and puncture[11].

This compound Administration Protocol

Materials:

  • This compound (purity >99%)

  • Vehicle solution (e.g., sterile saline or as specified by the manufacturer)

Procedure:

  • Prepare this compound solutions at the desired concentrations (e.g., 10 mg/kg and 20 mg/kg) in the appropriate vehicle[4].

  • At 5 hours post-CLP surgery, administer the this compound solution or vehicle to the respective groups of mice[4].

  • The route of administration should be consistent (e.g., intraperitoneal or intravenous injection).

  • Continue to monitor the animals for survival and clinical signs of sepsis.

Assessment of Inflammatory Cytokines and Organ Damage

Procedure:

  • At a predetermined time point (e.g., 15 hours post-CLP), euthanize the mice[4].

  • Collect blood via cardiac puncture for serum separation.

  • Perform peritoneal lavage to collect peritoneal fluid.

  • Harvest organs (lungs, liver, kidneys) for histological analysis and biochemical assays.

  • Measure serum levels of IL-6 and TNF-α using ELISA kits according to the manufacturer's instructions.

  • Assess lung injury by calculating the wet-to-dry weight ratio and measuring total protein in bronchoalveolar lavage fluid (BALF)[4].

  • Evaluate kidney and liver function by measuring serum levels of BUN, creatinine, AST, and ALT[4].

Experimental Workflow Visualization

Experimental_Workflow start Start clp Cecal Ligation and Puncture (CLP) or Sham Surgery (Time = 0h) start->clp resuscitation Fluid Resuscitation & Analgesia clp->resuscitation treatment Administer this compound or Vehicle (Time = 5h) resuscitation->treatment monitoring Monitor Survival & Clinical Signs treatment->monitoring endpoint Endpoint Analysis (Time = 15h or as defined) monitoring->endpoint analysis Data Collection & Analysis (Cytokines, Organ Damage, Histology) endpoint->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gelsevirine Concentration for Effective STING Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using Gelsevirine for effective STING inhibition. Find answers to frequently asked questions and troubleshooting tips for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit the STING pathway?

This compound (GS) is a novel, specific inhibitor of the STING (Stimulator of Interferon Genes) protein.[1][2] Its inhibitory mechanism is twofold:

  • Competitive Binding: this compound binds with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING.[1][2] This competitive binding locks STING in an inactive, open conformation, preventing its activation by natural ligands like 2'3'-cGAMP.[1][2]

  • Promotion of Degradation: this compound promotes the K48-linked ubiquitination of STING, leading to its degradation.[1][2] This process is likely mediated by the recruitment of the E3 ligase TRIM21.[1][3]

By inhibiting STING, this compound effectively blocks downstream signaling cascades, including the phosphorylation of TBK1 and IRF3, and the activation of NF-κB, thereby suppressing the production of type I interferons and other pro-inflammatory cytokines.[1][4]

Q2: What is the recommended concentration range for this compound in cell-based assays?

The optimal concentration of this compound is cell-type dependent. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific cell line and experimental conditions.[5][6][7]

Based on published data, the half-maximal inhibitory concentration (IC50) values for this compound are:

Cell LineIC50 Value (µM)
Raw264.7 (murine macrophage)5.365
THP-1 (human monocytic)0.766

Data sourced from: this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis.[1]

For initial experiments, a concentration of 10 µM has been shown to be effective in inhibiting STING activation in Raw264.7 cells.[1][4]

Q3: How should I prepare and store this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Further dilutions to the desired final concentrations should be made in the appropriate cell culture medium.

Q4: Is this compound cytotoxic?

Cytotoxicity should always be assessed in your specific cell line using a standard viability assay, such as an MTT or CellTox™ Green assay.[8][9][10] Studies have shown that at concentrations effective for STING inhibition (e.g., 5 to 20 µM), this compound did not exhibit apparent cytotoxicity in MEFs, L929, or THP-1 cells.[11]

Experimental Protocols

Protocol 1: Determination of this compound IC50 using RT-qPCR

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring the mRNA expression of STING-dependent genes like IFNB1.

Materials:

  • Target cells (e.g., Raw264.7 or THP-1)

  • This compound

  • STING agonist (e.g., 2'3'-cGAMP, ISD, or Poly(dA:dT))

  • Cell culture reagents

  • RNA extraction kit

  • RT-qPCR reagents and instrument

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Pre-treatment with this compound: Pre-treat the cells with a range of this compound concentrations for 6 hours. Include a vehicle control (DMSO).

  • STING Activation: Stimulate the cells with a STING agonist for 3 hours. For example, use 5 µg/ml of 2'3'-cGAMP.[1]

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • RT-qPCR: Perform reverse transcription followed by quantitative PCR to measure the relative mRNA levels of target genes (e.g., Ifnb1, Cxcl10).[12] Normalize the expression to a housekeeping gene (e.g., Gapdh).

  • Data Analysis: Calculate the IC50 value by plotting the log of this compound concentration against the normalized gene expression and fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis of STING Pathway Activation

This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the STING signaling pathway.

Materials:

  • Target cells

  • This compound

  • STING agonist

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies (p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, p-p65, p65) and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells as described in Protocol 1 (steps 1-3). Stimulation times may need to be optimized to capture peak phosphorylation events (e.g., 30 minutes to 6 hours).[12]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.[13]

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Troubleshooting Guide

IssuePossible CauseRecommendation
No or weak inhibition of STING signaling Suboptimal this compound concentration: The concentration used may be too low for the specific cell type.Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line.
Ineffective STING activation: The STING agonist may not be working efficiently.Verify the activity of your STING agonist. Ensure proper handling and storage. Consider trying a different agonist.
Incorrect timing of treatment and stimulation: The pre-incubation time with this compound or the stimulation time with the agonist may not be optimal.Optimize the pre-incubation and stimulation times. A 6-hour pre-incubation with this compound followed by a 3-hour stimulation with a STING agonist has been shown to be effective.[1]
High cell death or cytotoxicity This compound concentration is too high: The concentration of this compound may be toxic to the cells.Perform a cytotoxicity assay (e.g., MTT, LDH, or CellTox™ Green) to determine the non-toxic concentration range for your cells.[8]
Solvent (DMSO) toxicity: High concentrations of the solvent can be toxic to cells.Ensure the final DMSO concentration in the culture medium is low and consistent across all treatments, including the vehicle control.
Variability in results Inconsistent cell health or density: Variations in cell passage number, confluency, or health can lead to inconsistent results.Use cells within a consistent passage number range and ensure uniform seeding density. Monitor cell health regularly.
Pipetting errors: Inaccurate pipetting can lead to significant variability.Use calibrated pipettes and proper pipetting techniques.

Visualizing Key Processes

To aid in understanding the experimental and biological processes, the following diagrams have been generated.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_dimer STING Dimer cGAMP->STING_dimer binds & activates STING_active Active STING Oligomer STING_dimer->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates pTBK1 p-TBK1 TBK1->pTBK1 phosphorylates IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 phosphorylates pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes & translocates IFN_genes Type I IFN & ISGs Transcription pIRF3_dimer->IFN_genes induces This compound This compound This compound->STING_dimer inhibits binding This compound->STING_dimer promotes degradation

Caption: The cGAS-STING signaling pathway and points of this compound inhibition.

Experimental_Workflow cluster_readout Downstream Readouts start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells pretreat Pre-treat with this compound (various concentrations) seed_cells->pretreat stimulate Stimulate with STING Agonist (e.g., 2'3'-cGAMP) pretreat->stimulate western_blot Western Blot (p-TBK1, p-IRF3) stimulate->western_blot rt_qpcr RT-qPCR (IFNB1, CXCL10) stimulate->rt_qpcr analysis Data Analysis (IC50 Calculation) western_blot->analysis rt_qpcr->analysis end End analysis->end

Caption: A generalized workflow for evaluating this compound's STING inhibitory activity.

References

Troubleshooting low signal intensity in Gelsevirine SPR experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering low signal intensity in Surface Plasmon Resonance (SPR) experiments involving Gelsevirine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity in this compound SPR experiments?

Low signal intensity in this compound SPR experiments can stem from several factors, including suboptimal ligand immobilization, low analyte concentration or activity, inappropriate buffer conditions, or issues with the SPR instrument itself.[1][2] It is also crucial to consider the specific nature of this compound as a small molecule and its interaction with the target protein.

Q2: How does the choice of sensor chip affect signal intensity for a small molecule like this compound?

The sensor chip surface chemistry is critical for a successful SPR experiment. For small molecule analysis, higher capacity sensor chips (like CM5 or those with a 3D dextran (B179266) matrix) are often recommended to maximize the number of immobilized ligand binding sites, thereby amplifying the binding signal of a small analyte like this compound.[1][3] Using a sensor chip with enhanced sensitivity can also help in detecting weak interactions.[1]

Q3: What is a typical binding affinity (Kd) for this compound, and how does this impact expected signal levels?

Published research has shown this compound binds to the human STING C-terminal domain (CTD) with a dissociation constant (Kd) of 27.6 μM.[4] This indicates a moderate to low affinity interaction. For such interactions, achieving a sufficient signal-to-noise ratio can be challenging and requires careful optimization of experimental parameters.

Q4: Can non-specific binding contribute to a perceived low signal?

While non-specific binding typically increases the overall signal, it can also mask the specific interaction, making it difficult to discern the true binding signal from the background.[5] If the specific signal is low, high non-specific binding can lead to a poor signal-to-noise ratio. Minimizing non-specific binding through buffer optimization (e.g., adding surfactants like Tween 20 or BSA) is essential.[5][6]

Troubleshooting Guide

Issue: Low or No Binding Response

This section provides a step-by-step guide to troubleshoot low signal intensity during your this compound SPR experiments.

1. Verify Ligand Immobilization and Activity:

  • Problem: Insufficient or inactive immobilized ligand (e.g., STING protein) is a primary cause of low signal.[1]

  • Troubleshooting Steps:

    • Confirm Immobilization Level: Ensure an adequate amount of ligand has been immobilized on the sensor surface. For small molecule analysis, higher ligand densities are generally preferred to maximize the signal.[6]

    • Check Ligand Activity: The immobilization process can sometimes denature the protein. If possible, perform a binding test with a known interaction partner to confirm the activity of the immobilized ligand.[5]

    • Optimize Immobilization Chemistry: The method of coupling the ligand to the sensor chip can impact its orientation and accessibility. Consider alternative immobilization strategies if the binding pocket is sterically hindered.[5]

2. Optimize this compound (Analyte) Concentration and Preparation:

  • Problem: The concentration of this compound may be too low to generate a detectable signal, or the compound may have poor solubility in the running buffer.

  • Troubleshooting Steps:

    • Increase Analyte Concentration: If the interaction is weak, a higher concentration of this compound may be needed to observe a significant binding response.[1][2]

    • Solubility Check: Ensure this compound is fully dissolved in the running buffer. The presence of precipitates can clog the instrument's fluidics and lead to artifacts.

    • Analyte Quality: Verify the purity and integrity of your this compound sample.

3. Refine Buffer and Running Conditions:

  • Problem: The composition of the running buffer can significantly influence binding interactions.

  • Troubleshooting Steps:

    • pH and Ionic Strength: Optimize the pH and salt concentration of the running buffer to ensure both the ligand and analyte are stable and the interaction is favored.[1]

    • Additives: Including a small amount of a non-ionic surfactant (e.g., 0.005% Tween 20) can help to reduce non-specific binding and improve signal quality.[6] Bovine Serum Albumin (BSA) can also be used as a blocking agent.[5]

    • Buffer Degassing: Always use freshly prepared and thoroughly degassed buffer to prevent the formation of air bubbles in the system, which can cause baseline instability.[2]

4. Instrument and Data Acquisition Settings:

  • Problem: Incorrect instrument settings can lead to poor data quality.

  • Troubleshooting Steps:

    • Flow Rate: Adjusting the flow rate can impact the observed binding kinetics. For interactions that may be mass transport limited, increasing the flow rate can sometimes improve the signal.[6]

    • Association/Dissociation Times: Ensure the association time is long enough to observe the binding event and the dissociation time is adequate to see the analyte unbind.[2]

Experimental Protocols & Data

Hypothetical this compound-STING SPR Experiment

This protocol outlines a general procedure for analyzing the interaction between this compound and the STING protein using SPR.

1. Ligand Immobilization (STING Protein):

  • Sensor Chip: CM5 sensor chip.
  • Immobilization Chemistry: Amine coupling.
  • Procedure:
  • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
  • Inject the STING protein (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface.
  • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

2. Analyte Injection (this compound):

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
  • This compound Concentrations: Prepare a serial dilution of this compound in the running buffer (e.g., ranging from 1 µM to 100 µM).
  • Injection: Inject each concentration over the immobilized STING surface and a reference flow cell (deactivated surface) for a specified contact time (e.g., 120 seconds), followed by a dissociation phase with running buffer.

3. Regeneration:

  • Regeneration Solution: A short pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.5) or a high salt concentration, depending on the nature of the interaction. The ideal regeneration solution should remove the bound analyte without denaturing the ligand.[5][6]

Data Presentation

Table 1: Recommended Parameter Ranges for this compound SPR

ParameterRecommended RangeRationale
Ligand Density (STING) 5,000 - 15,000 RUHigher density maximizes the signal for small molecule analytes.
This compound Concentration 0.1 x Kd to 10 x KdA wide concentration range is needed to accurately determine binding kinetics.
Flow Rate 30 - 100 µL/minHigher flow rates can minimize mass transport effects.[6]
Association Time 60 - 180 secondsShould be sufficient to approach steady-state binding.
Dissociation Time 120 - 600 secondsLong enough to observe a significant portion of the dissociation phase.
Running Buffer Additive 0.005% - 0.05% Tween 20Reduces non-specific hydrophobic interactions.[6]

Visualizations

Signaling Pathway and Experimental Workflow

Below is a diagram illustrating the troubleshooting workflow for low signal intensity in SPR experiments.

SPR_Troubleshooting_Workflow start Low Signal Intensity Observed check_ligand Step 1: Verify Ligand Immobilization & Activity start->check_ligand ligand_ok Ligand OK? check_ligand->ligand_ok check_analyte Step 2: Optimize Analyte (this compound) Conditions analyte_ok Analyte OK? check_analyte->analyte_ok check_buffer Step 3: Refine Buffer & Running Conditions buffer_ok Buffer OK? check_buffer->buffer_ok check_instrument Step 4: Check Instrument & Acquisition Settings instrument_ok Settings OK? check_instrument->instrument_ok ligand_ok->check_analyte Yes re_immobilize Action: Re-immobilize Ligand - Optimize density - Check activity ligand_ok->re_immobilize No analyte_ok->check_buffer Yes adjust_analyte Action: Adjust Analyte - Increase concentration - Check solubility/purity analyte_ok->adjust_analyte No buffer_ok->check_instrument Yes adjust_buffer Action: Modify Buffer - Adjust pH/salt - Add surfactant buffer_ok->adjust_buffer No adjust_settings Action: Change Settings - Adjust flow rate - Modify injection times instrument_ok->adjust_settings No end_success Signal Improved instrument_ok->end_success Yes re_immobilize->check_ligand adjust_analyte->check_analyte adjust_buffer->check_buffer adjust_settings->check_instrument end_fail Consult Instrument Specialist

Caption: Troubleshooting workflow for low signal intensity in SPR.

References

How to improve Gelsevirine solubility for in vivo administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gelsevirine. The focus is on addressing the challenges of its low aqueous solubility to facilitate successful in vivo administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the genus Gelsemium. It has been identified as a potent and specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway, making it a promising candidate for research in inflammatory diseases and sepsis.[1] However, like many alkaloids, this compound is a lipophilic molecule with presumed poor water solubility, which can lead to low and variable oral bioavailability, hindering its therapeutic application and complicating the interpretation of in vivo experimental results.

Q2: Has the aqueous solubility or LogP of this compound been experimentally determined?

Q3: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?

A3: Several strategies can be employed to enhance the solubility of poorly water-soluble drugs for in vivo administration. These can be broadly categorized as:

  • Co-solvents: Using a mixture of a primary solvent (usually water) with one or more water-miscible organic solvents to increase the drug's solubility.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.

  • Surfactants: Using surfactants to form micelles that can encapsulate the hydrophobic drug molecules, increasing their apparent solubility in aqueous media.

  • Complexation: Employing complexing agents, such as cyclodextrins, to form inclusion complexes with the drug, thereby enhancing its solubility.

  • Lipid-based Formulations: Dissolving or suspending the drug in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) to improve absorption.

  • Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or nanosuspension increases the surface area for dissolution.

Troubleshooting Guide: Improving this compound Solubility for In Vivo Administration

Issue 1: this compound precipitates out of solution upon preparation or administration.

This is a common challenge with poorly soluble compounds when a simple aqueous vehicle is used.

Solutions:

  • Co-solvent Systems: Based on formulations used for the related Gelsemium alkaloid, Gelsemine, a multi-component co-solvent system is a promising approach.[2][3]

  • Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been successfully used to improve the solubility and oral bioavailability of Koumine (B8086292), another Gelsemium alkaloid.[4][5]

  • Aqueous Suspension: For oral administration, a simple suspension in an aqueous vehicle with a suspending agent can be effective. This has been used for Koumine.[5]

Formulation StrategyVehicle ComponentsSuitability
Co-solvent System 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIntravenous, Intraperitoneal, Oral
Cyclodextrin Complex This compound:HP-β-CD inclusion complex in waterOral, Parenteral
Aqueous Suspension 0.1% Sodium Carboxymethylcellulose (CMC-Na) in deionized waterOral
Issue 2: Low or inconsistent bioavailability observed in pharmacokinetic studies.

This often points to dissolution rate-limited absorption in the gastrointestinal tract for oral formulations.

Solutions:

  • Lipid-Based Formulations: These can enhance lymphatic transport and bypass the hepatic first-pass metabolism, which can be significant for some alkaloids.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate.

  • Particle Size Reduction: Micronization or creating a nanosuspension of this compound can significantly increase its surface area and, consequently, its dissolution velocity.

Formulation ApproachKey ExcipientsMechanism of Bioavailability Enhancement
Lipid-Based Formulation Oils (e.g., corn oil), surfactants (e.g., Tween 80), co-solvents (e.g., PEG300)Improved dissolution and absorption via micelle formation and lymphatic uptake.
Solid Dispersion Polymers (e.g., PVP, PEG)Maintains the drug in an amorphous, higher-energy state, leading to faster dissolution.
Nanosuspension Stabilizers (e.g., surfactants, polymers)Increased surface area leads to a higher dissolution rate.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation (Based on Gelsemine Formulation)
  • Weigh the required amount of this compound.

  • Dissolve the this compound in DMSO.

  • Sequentially add PEG300, Tween-80, and finally, saline, ensuring the solution remains clear after each addition.

  • If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[2]

  • Visually inspect the final solution for any undissolved particles before administration.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Adapted from Koumine Formulation)
  • Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare a concentrated solution of this compound in a suitable organic solvent (e.g., ethanol).

  • Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.

  • Remove the organic solvent by evaporation under reduced pressure.

  • The resulting aqueous solution can be used directly, or the complex can be lyophilized to a powder and reconstituted in water before use.

Mandatory Visualizations

This compound's Target: The STING Signaling Pathway

This compound has been identified as a specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway. Understanding this pathway is crucial for interpreting the pharmacological effects of this compound.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (viral or self) cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING Dimer cGAMP->STING_dimer binds & activates STING_active Activated STING (translocated) STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimerized) IRF3->pIRF3 IFN_genes Type I Interferon Genes (e.g., IFNB1) pIRF3->IFN_genes translocates & induces transcription IFN_protein Type I IFN Production IFN_genes->IFN_protein This compound This compound This compound->STING_dimer inhibits (competitive binding)

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Selecting a Formulation Strategy

The following workflow provides a systematic approach to developing a suitable in vivo formulation for this compound.

Formulation_Workflow start Start: this compound Powder physchem Determine Physicochemical Properties (Solubility in various solvents, LogP, pKa) start->physchem solution Attempt Simple Solution (e.g., Saline, PBS) physchem->solution cosolvent Co-solvent System (e.g., DMSO/PEG300/Tween-80/Saline) solution->cosolvent If insoluble stability Assess Formulation Stability (Physical & Chemical) solution->stability If soluble complexation Cyclodextrin Complexation (e.g., HP-β-CD) cosolvent->complexation If precipitation occurs cosolvent->stability suspension Suspension (e.g., with CMC-Na) complexation->suspension If complexation is not feasible complexation->stability suspension->stability invivo In Vivo Administration & PK/PD Studies stability->invivo If stable invivo->physchem Iterate if needed end Optimized Formulation invivo->end

Caption: A decision workflow for developing an in vivo formulation for this compound.

References

Gelsevirine not inhibiting cytokine expression what to check

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers encountering a lack of cytokine expression inhibition when using Gelsevirine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known signaling pathways inhibited by this compound to reduce cytokine expression?

A1: this compound is known to inhibit pro-inflammatory cytokine expression primarily through two key signaling pathways:

  • The cGAS-STING Pathway: this compound is a specific inhibitor of the Stimulator of Interferon Genes (STING) protein.[1][2][3] It binds directly to STING, preventing its activation and promoting its degradation through K48-linked ubiquitination.[3][4] This action effectively blunts the downstream production of type I interferons and other inflammatory cytokines that are typically induced by cytosolic DNA.[1][4]

  • The JAK2-STAT3 Pathway: In specific cell types, such as microglia, this compound has been shown to directly bind to and inhibit Janus kinase 2 (JAK2).[5] This prevents the phosphorylation and activation of the downstream transcription factor STAT3, leading to reduced expression of inflammatory genes.[5]

Q2: My this compound treatment is not reducing cytokine levels. What are the primary areas I should investigate?

A2: If you are not observing the expected inhibitory effect, the issue likely falls into one of three categories:

  • Compound Integrity and Handling: Problems with the this compound compound itself, such as its solubility, stability in your specific cell culture media, or degradation during storage.

  • Experimental Design: A mismatch between your experimental setup (cell type, stimulus) and the known mechanisms of this compound action.

  • Cytokine Measurement Assay: Technical issues with the method used to quantify cytokines, including sample handling, storage, and assay sensitivity.

Q3: What concentration of this compound is effective?

A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Published studies have shown inhibitory effects in vitro at concentrations around 10 µM.[4][6] However, it is crucial to perform a dose-response curve (e.g., 1 µM to 50 µM) in your specific system to determine the optimal, non-toxic concentration.

Q4: How long should I pre-treat my cells with this compound before adding a stimulus?

A4: Pre-incubation time is a critical parameter. Studies have successfully used pre-treatment times of around 6 hours before stimulating cells with an agonist.[4][6] This allows sufficient time for the compound to enter the cells and engage with its molecular targets. This timing may require optimization for your specific cell line and experimental goals.

Troubleshooting Guide

If you are not observing inhibition of cytokine expression with this compound, follow these steps to diagnose the potential issue.

Step 1: Verify Compound Integrity and Bioactivity

Question: How can I confirm that my this compound compound is soluble, stable, and active in my experimental setup?

Answer: It is essential to rule out problems with the compound itself.

  • Check Solubility: this compound, like many natural compounds, may have limited solubility in aqueous solutions. Visually inspect your stock solution and final culture media for any precipitation. Consider using a low percentage of DMSO to prepare high-concentration stock solutions, ensuring the final DMSO concentration in your culture is non-toxic to your cells (typically <0.1%).

  • Assess Stability: The compound may degrade in the incubator under culture conditions (37°C, CO2). The stability of this compound in your specific media can be assessed over your experimental time course (e.g., 24-72 hours) by recovering the media and analyzing the concentration of the parent compound using techniques like LC-MS/MS.[7]

  • Perform a Positive Control: Use an experimental system where this compound's effect is well-documented. For example, use a macrophage cell line like RAW 264.7, pre-treat with this compound, stimulate with a STING agonist like 2'3'-cGAMP, and measure the expression of a target gene such as Ifnb1 (Interferon beta 1) via RT-qPCR.[4][6] A lack of inhibition in this validated setup points strongly to a problem with your this compound stock.

Step 2: Review the Experimental Design

Question: Could my choice of cell type, inflammatory stimulus, or target cytokine be the reason I'm not seeing an effect?

Answer: Yes, the biological context is critical. This compound's inhibitory action is specific to the pathways it targets.

  • Appropriate Stimulus: this compound's primary mechanisms involve inhibiting the STING and JAK2 pathways. Therefore, the stimulus you use must activate one of these pathways.

    • To target the STING pathway: Use STING agonists such as 2'3'-cGAMP, interferon stimulatory DNA (ISD), or poly(dA:dT).[2][3][4]

    • To target the JAK2-STAT3 pathway: Use stimuli known to activate this pathway in your cell type, such as specific cytokines or conditioned media from stressed cells.[5]

    • If you are using a stimulus like TNF-α or IL-1β that primarily signals through other pathways (e.g., canonical NF-κB or MAPK pathways independent of STING/JAK2), you may not observe a strong inhibitory effect from this compound.[8][9]

  • Relevant Cell Type: Ensure your chosen cell type expresses the necessary molecular targets. Most immune cells express STING. The JAK2-STAT3 inhibitory effect has been specifically demonstrated in microglia.[5] Verify the expression of STING or JAK2 in your cell line if it is not a standard immunology model.

  • Target Cytokine: The cytokines you are measuring should be downstream of the STING or JAK2-STAT3 pathways. STING activation robustly induces Type I interferons (IFN-α/β) and other cytokines like IL-6 and CXCL10.[6] If you are measuring a cytokine that is not a primary output of these pathways, you may not see inhibition.

Step 3: Scrutinize the Cytokine Measurement Assay

Question: My compound and experimental design seem correct, but I'm still not seeing cytokine inhibition. Could my measurement technique be the problem?

Answer: Absolutely. The methods used for sample collection, storage, and analysis are common sources of error in cytokine quantification.[10][11]

  • Sample Handling and Storage:

    • Processing Time: Process samples quickly after collection. Leukocytes in blood samples can continue to secrete or consume cytokines ex vivo.[11]

    • Storage Temperature: Store supernatants/plasma/serum at -80°C.[10] Cytokines have short half-lives and can degrade even at -20°C.[11]

    • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, as they can significantly degrade most cytokines.[11][12] Aliquot your samples upon initial collection.

  • Assay Sensitivity and Range:

    • Low Concentrations: Cytokines are often present at very low concentrations (pg/mL range).[11] Ensure your assay (e.g., ELISA, Luminex) has a limit of detection low enough to accurately measure the levels produced in your system.[12]

    • Dynamic Range: If the stimulus induces a very strong cytokine response, the measurements may be above the upper limit of quantification for your assay. This can mask subtle inhibitory effects. You may need to dilute your samples, but be aware that this can also dilute out matrix effects.[10]

  • Matrix Effects: Components in your sample (e.g., cell culture media additives, serum, soluble cytokine receptors) can interfere with antibody binding in immunoassays, leading to inaccurate results.[13] If you suspect matrix effects, perform a spike-and-recovery experiment to validate your assay for your specific sample type.[13]

Summary and Methodologies

Troubleshooting Checklist

The table below summarizes the key areas to investigate when this compound fails to inhibit cytokine expression.

Category Potential Problem Recommended Check Expected Outcome / Next Step
Compound Poor solubility or precipitationVisually inspect stock and working solutions. Test solubility in media at 37°C.If precipitation occurs, try a different solvent system or preparation method.
Degradation in media or storageAnalyze compound stability via LC-MS/MS over the experiment's duration.If degradation is significant, shorten experiment time or prepare fresh solutions.
Lack of bioactivityPerform a positive control experiment (e.g., RAW 264.7 cells + cGAMP).If the positive control fails, obtain a new batch of the compound.
Experimental Design Inappropriate inflammatory stimulusVerify that the stimulus activates the STING or JAK2-STAT3 pathway.Switch to a known STING agonist (e.g., 2'3'-cGAMP) or a JAK2 activator.
Unresponsive cell typeConfirm expression of STING and/or JAK2 in the chosen cell line via Western blot or RT-qPCR.Switch to a cell line known to be responsive (e.g., THP-1, RAW 264.7).
Incorrect timing or dosagePerform a full dose-response and time-course experiment.Identify the optimal concentration and pre-treatment time for your system.
Assay & Measurement Sample degradationReview sample collection, handling, and storage protocols. Aliquot samples to avoid freeze-thaw cycles.Implement best practices: rapid processing, -80°C storage, single-use aliquots.
Assay sensitivity is too lowCheck the assay's limit of detection against expected cytokine levels.Use a high-sensitivity assay kit or a different detection method (e.g., RT-qPCR for mRNA).
Assay interference (matrix effects)Perform a spike-and-recovery experiment with your sample matrix.If recovery is poor (<80% or >120%), dilute samples or consult the assay manufacturer.
Experimental Protocols

Protocol 1: Positive Control for this compound Bioactivity via RT-qPCR

This protocol validates the activity of this compound by measuring its ability to inhibit the expression of an interferon-stimulated gene (Ifnb1) in response to a STING agonist.

  • Cell Plating: Seed RAW 264.7 macrophage cells in a 12-well plate at a density that will result in 80-90% confluency the next day.

  • This compound Pre-treatment: The following day, treat the cells with vehicle (e.g., 0.1% DMSO) or this compound (e.g., at 1, 5, 10, and 20 µM) for 6 hours in a 37°C incubator.

  • Stimulation: After the pre-treatment period, add the STING agonist 2'3'-cGAMP to a final concentration of 5 µg/mL. Leave one set of vehicle- and this compound-treated wells unstimulated as negative controls.

  • Incubation: Return the plate to the incubator for 3 hours.[6]

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • RT-qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for mouse Ifnb1 and a housekeeping gene (e.g., Actb or Gapdh).

  • Analysis: Calculate the relative expression of Ifnb1 using the ΔΔCt method. A functional this compound compound should show a dose-dependent decrease in cGAMP-induced Ifnb1 mRNA levels.

Protocol 2: Western Blot for Inhibition of STING Pathway Activation

This protocol assesses if this compound is inhibiting the phosphorylation of TBK1, a key kinase downstream of STING.

  • Cell Treatment: Plate and treat cells (e.g., THP-1 or RAW 264.7) with vehicle or this compound followed by a STING agonist as described in Protocol 1, steps 1-4.

  • Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-TBK1 (Ser172) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for total TBK1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Analysis: Quantify band intensities. A successful experiment will show a reduced ratio of phospho-TBK1 to total TBK1 in the this compound-treated samples compared to the vehicle-treated, stimulated samples.[4]

Visualizations

Signaling Pathways Targeted by this compound

Gelsevirine_Pathway cluster_STING cGAS-STING Pathway cluster_JAK JAK-STAT Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Cytokines1 Type I IFNs (IFN-β) IRF3->Cytokines1 Cytokine_R Cytokine Receptor JAK2 JAK2 Cytokine_R->JAK2 STAT3 STAT3 JAK2->STAT3 Cytokines2 Inflammatory Genes (e.g., IL-6) STAT3->Cytokines2 This compound This compound This compound->STING Binds & Promotes Degradation This compound->JAK2 Binds & Inhibits Kinase Activity

Caption: this compound's dual inhibitory mechanisms on cytokine signaling.

Troubleshooting Workflow

Troubleshooting_Workflow Start START: No cytokine inhibition observed Step1 Step 1: Check Compound Start->Step1 Check1A Solubility & Stability OK? Step1->Check1A Check1B Positive Control Works? Check1A->Check1B Yes Fix1A Fix preparation method Check1A->Fix1A No Fix1B Obtain new compound batch Check1B->Fix1B No Step2 Step 2: Review Experiment Check1B->Step2 Yes Fix1A->Step1 Fix1B->Step1 Check2A Stimulus activates STING or JAK2? Step2->Check2A Check2B Cell type expresses targets? Check2A->Check2B Yes Fix2A Change stimulus Check2A->Fix2A No Fix2B Change cell type Check2B->Fix2B No Step3 Step 3: Scrutinize Assay Check2B->Step3 Yes Fix2A->Step2 Fix2B->Step2 Check3A Sample handling correct? Step3->Check3A Check3B Assay sensitivity adequate? Check3A->Check3B Yes Fix3A Improve sample processing/storage Check3A->Fix3A No Fix3B Use high-sensitivity assay Check3B->Fix3B No End Problem Solved Check3B->End Yes Fix3A->Step3 Fix3B->Step3

Caption: A logical workflow for troubleshooting this compound experiments.

References

Preventing Gelsevirine degradation in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Gelsevirine in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C for long-term stability.[1][2] When stored under these conditions, it is expected to be stable for at least four years.[1]

Q2: What solvents can be used to dissolve this compound?

A2: this compound is sparingly soluble in methanol (B129727) (1-10 mg/ml) and soluble in DMSO.[1][2] For biological assays, it is common to prepare a concentrated stock solution in DMSO.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution in a high-purity, anhydrous solvent such as DMSO. This stock solution should then be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For aqueous experimental solutions, the DMSO stock should be diluted to the final working concentration immediately before use.

Q4: What are the general signs of this compound degradation in my experimental solution?

A4: Signs of degradation can include a decrease in the expected biological activity, the appearance of unknown peaks in chromatographic analyses (e.g., HPLC, LC-MS), or a visible change in the color or clarity of the solution.

Troubleshooting Guide

Q1: I observed precipitation in my aqueous experimental buffer after adding this compound from a DMSO stock. What should I do?

A1: This is likely due to the low aqueous solubility of this compound.

  • Possible Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility.

  • Suggested Solution:

    • Decrease the final concentration of this compound.

    • Increase the percentage of DMSO in the final solution, ensuring it remains compatible with your experimental system (typically ≤ 0.5%).

    • Consider using a surfactant or other solubilizing agent, after validating its compatibility with your assay.

Q2: My this compound-containing solution seems to be losing its biological activity over a short period. What could be the cause?

A2: Loss of activity often points to chemical degradation.

  • Possible Causes:

    • pH Instability: The pH of your experimental buffer may be promoting hydrolysis or other degradation reactions.

    • Oxidation: this compound, as a complex alkaloid, may be susceptible to oxidation from dissolved oxygen or exposure to air.

    • Photodegradation: Exposure to light, especially UV light, can degrade sensitive organic compounds.

  • Suggested Solutions:

    • pH Optimization: If possible, adjust the pH of your buffer. Perform a pilot stability study to determine the optimal pH range for your experiments (see Experimental Protocols section).

    • Use of Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your stock solution or experimental buffer.[3][4] The choice and concentration of the antioxidant must be validated for compatibility with your experiment.

    • Light Protection: Prepare and store this compound solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.

    • De-gas Buffers: For sensitive experiments, de-gas your aqueous buffers to remove dissolved oxygen before adding this compound.

Q3: I see extra peaks in my HPLC/LC-MS analysis of a this compound sample. How can I confirm if these are degradation products?

A3: The appearance of new peaks is a strong indicator of degradation or impurities.

  • Suggested Approach:

    • Analyze a Fresh Sample: Prepare a fresh solution of this compound from solid and analyze it immediately to establish a baseline chromatogram.

    • Forced Degradation Study: To tentatively identify which peaks correspond to degradation products, you can perform a forced degradation study. Expose this compound solutions to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, or an oxidizing agent like hydrogen peroxide) for a short period. The peaks that increase under these conditions are likely degradation products.

    • Mass Spectrometry: Utilize mass spectrometry (MS) to analyze the mass-to-charge ratio of the new peaks.[5] This can help in proposing the chemical structures of the degradation products by identifying molecular weight changes corresponding to reactions like hydrolysis, oxidation, or demethylation.

Data Presentation

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₂₄N₂O₃[1]
Molecular Weight352.4 g/mol [1]
Purity≥98%[1][2]
FormulationSolid[1]
Storage (Solid)-20°C[1][2]
Stability (Solid)≥ 4 years at -20°C[1]
SolubilitySparingly soluble in Methanol (1-10 mg/ml), Soluble in DMSO[1][2]

Table 2: Illustrative Example of a this compound pH Stability Study

Note: The following data is illustrative and intended as an example of how to present stability data. Actual stability will depend on specific experimental conditions.

pH of BufferTemperatureIncubation Time (hours)% this compound Remaining (HPLC)
4.025°C2495%
7.425°C2488%
9.025°C2475%
7.44°C2498%
7.437°C2470%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (solid, MW: 352.4 g/mol )

    • Anhydrous, high-purity DMSO

    • Calibrated analytical balance

    • Amber microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh out 3.52 mg of this compound on a calibrated balance.

    • Transfer the solid to a sterile amber vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Vortex or sonicate gently until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Basic Stability Assessment of this compound in an Aqueous Buffer

  • Objective: To assess the stability of this compound in a specific experimental buffer over time.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Experimental aqueous buffer (e.g., PBS, pH 7.4)

    • HPLC or LC-MS system with a suitable column (e.g., C18)

    • Incubator or water bath set to the experimental temperature

  • Procedure:

    • Prepare a working solution of this compound in your experimental buffer at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across samples.

    • Immediately after preparation (t=0), take a sample and inject it into the HPLC/LC-MS system to determine the initial peak area of this compound.

    • Incubate the remaining solution at your experimental temperature, protected from light.

    • At subsequent time points (e.g., 2, 4, 8, 24 hours), withdraw additional samples and analyze them by HPLC/LC-MS.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining this compound versus time to determine its stability under your specific conditions. Chromatographic methods are crucial for separating and quantifying degradation products.[5]

Visualizations

Gelsevirine_Degradation_Pathway cluster_degradation Degradation Pathways This compound This compound (Indole Alkaloid) Oxidation Oxidized Products (e.g., N-oxides, hydroxylated rings) This compound->Oxidation O₂, ROS Hydrolysis Hydrolyzed Products (e.g., ester cleavage if applicable) This compound->Hydrolysis H₂O, pH (acid/base) Photodegradation Photodegradation Products This compound->Photodegradation Light (UV)

Caption: Hypothetical degradation pathways for this compound.

Troubleshooting_Workflow start Experiment Shows Unexpected Results check_precipitate Is There Visible Precipitation? start->check_precipitate check_activity Is Biological Activity Reduced? degradation_issue Investigate Degradation: - Prepare fresh solution - Protect from light - Check pH of buffer - Add antioxidant check_activity->degradation_issue Yes analyze Analyze by HPLC/LC-MS check_activity->analyze No, but other issues check_precipitate->check_activity No solubility_issue Address Solubility: - Lower concentration - Increase co-solvent - Check buffer compatibility check_precipitate->solubility_issue Yes solubility_issue->analyze degradation_issue->analyze

Caption: Troubleshooting workflow for this compound experiments.

References

Troubleshooting inconsistent results with Gelsevirine treatment in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Gelsevirine in cell culture experiments. Inconsistent results can arise from a variety of factors, and this guide aims to provide a structured approach to identifying and resolving these issues.

Troubleshooting Guide

Issue 1: Reduced or No Effect of this compound Treatment

Q: My cells are showing a minimal or no response to this compound treatment compared to published data. What are the possible causes?

A: Several factors could contribute to a lack of response. Consider the following:

  • Cell Line Specificity: The primary target of this compound is the STING (Stimulator of Interferon Genes) protein.[1][2][3][4] Different cell lines may have varying endogenous expression levels of STING. We recommend verifying the STING expression in your cell line via Western blot or qPCR.

  • Compound Integrity and Solubility: Ensure your this compound stock is properly stored and has not degraded. This compound is typically dissolved in a solvent like DMSO.[5] Prepare fresh dilutions for each experiment and ensure complete solubilization. Poor solubility can lead to lower effective concentrations.

  • Treatment Conditions: The timing and duration of this compound treatment are critical. Most studies involve a pre-treatment with this compound before stimulation with a STING agonist.[3] Review your protocol and compare it with established methods.

  • Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses and metabolism, potentially impacting the experimental outcome.[6][7] Regularly test your cell cultures for mycoplasma.

Issue 2: High Cell Death or Cytotoxicity

Q: I'm observing significant cell death after treating with this compound. Is this expected?

A: While this compound is generally used for its therapeutic effects, high concentrations can induce cytotoxicity.

  • Concentration Optimization: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.[5] Studies have shown that while concentrations up to 1280 µM may not affect the viability of cell lines like RAW264.7 and THP-1, primary hepatocytes and neurons can exhibit cytotoxicity at concentrations greater than 160 µM.[3]

  • Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture media is minimal and consistent across all experimental groups, including vehicle controls.

  • Cell Health: Unhealthy cells are more susceptible to the cytotoxic effects of any treatment. Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment.[8]

Issue 3: Inconsistent Results Between Experiments

Q: I am getting variable results with this compound treatment from one experiment to the next. How can I improve reproducibility?

A: Inconsistent results are a common challenge in cell culture experiments. Here are some key areas to focus on:

  • Cell Passage Number: The characteristics of cell lines can change over time with increasing passage numbers.[8] This can include alterations in protein expression, such as STING. It is advisable to use cells within a consistent and low passage number range for all experiments.

  • Reagent Consistency: Use the same lot of this compound, media, serum, and other critical reagents for a set of related experiments to minimize variability.

  • Standardized Protocols: Adhere strictly to a detailed, written protocol for all experiments.[9] This includes cell seeding density, treatment times, and all subsequent assay steps.

  • Cell Line Authentication: Incorrect or cross-contaminated cell lines are a major source of irreproducible data.[10] Periodically authenticate your cell lines using methods like STR profiling.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on this compound treatment in various cell lines.

Table 1: Effective Concentrations of this compound

Cell LineAgonist (Concentration)This compound Pre-treatmentObserved EffectReference
RAW264.72'3'-cGAMP (5 µg/ml)10 µM for 6 hrsInhibition of Ifnb1, Cxcl10, and Il6 mRNA expression[3]
THP-12'3'-cGAMP (5 µg/ml)10 µM for 6 hrsInhibition of IFNB1, CXCL10, and IL6 mRNA expression[3]
BV2 microgliaConditioned mediumNot specifiedDownregulation of JAK2-STAT3 signaling pathway[11]

Table 2: this compound Cytotoxicity

Cell LineThis compound ConcentrationTreatment DurationViabilityReference
RAW264.710-1280 µM24 hrsNo significant change[3]
THP-110-1280 µM24 hrsNo significant change[3]
Primary Hepatocytes>160 µM24 hrsRobust cytotoxicity[3]
Primary Neurons>160 µM24 hrsRobust cytotoxicity[3]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Dilution: Prepare a series of this compound dilutions in your complete cell culture medium. It is advisable to perform a broad range of concentrations initially (e.g., 0.1 µM to 100 µM) and then a narrower range based on the initial results.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell staining kit.

  • Data Analysis: Plot cell viability against this compound concentration to determine the concentration that causes a 50% reduction in viability (IC50). The optimal working concentration should be well below the IC50.

Protocol 2: this compound Treatment and STING Pathway Activation
  • Cell Seeding: Seed cells (e.g., RAW264.7 macrophages) in appropriate culture vessels (e.g., 6-well plates).

  • This compound Pre-treatment: Once the cells have adhered and reached the desired confluency, replace the medium with fresh medium containing the optimized, non-toxic concentration of this compound. Incubate for the desired pre-treatment time (e.g., 6 hours).[3]

  • STING Agonist Stimulation: Add a STING agonist such as 2'3'-cGAMP (e.g., 5 µg/ml) directly to the medium containing this compound.[3]

  • Incubation: Incubate for the time required for the desired downstream analysis (e.g., 3 hours for gene expression analysis, 24 hours for cytokine protein analysis).[3]

  • Downstream Analysis: Harvest cells or supernatant for analysis, such as qPCR for gene expression, ELISA for cytokine secretion, or Western blotting for protein phosphorylation.

Visualizations

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates This compound This compound This compound->STING inhibits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Interferon Genes pIRF3_dimer->IFN_genes activates transcription IFN_production Type I Interferon Production IFN_genes->IFN_production

Caption: this compound's mechanism of action in the STING signaling pathway.

Troubleshooting_Workflow start Inconsistent Results with this compound issue_type Identify Issue Type start->issue_type no_effect Reduced or No Effect issue_type->no_effect No Response cytotoxicity High Cytotoxicity issue_type->cytotoxicity Cell Death variability Experiment Variability issue_type->variability Inconsistency check_sting Verify STING Expression (Western/qPCR) no_effect->check_sting check_compound Check this compound Integrity & Solubility no_effect->check_compound check_protocol Review Treatment Conditions no_effect->check_protocol check_myco Test for Mycoplasma no_effect->check_myco dose_response Perform Dose-Response (e.g., MTT assay) cytotoxicity->dose_response check_solvent Verify Solvent Concentration is Non-Toxic cytotoxicity->check_solvent check_cell_health Ensure Healthy Cells (Log Phase) cytotoxicity->check_cell_health check_passage Use Consistent, Low Passage Number variability->check_passage check_reagents Use Same Reagent Lots variability->check_reagents standardize_protocol Adhere to Standardized Protocol variability->standardize_protocol authenticate_cells Authenticate Cell Line (e.g., STR) variability->authenticate_cells solution Optimized & Reproducible Experiment check_sting->solution check_compound->solution check_protocol->solution check_myco->solution dose_response->solution check_solvent->solution check_cell_health->solution check_passage->solution check_reagents->solution standardize_protocol->solution authenticate_cells->solution

Caption: A logical workflow for troubleshooting inconsistent this compound results.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound? A1: this compound is known to be a specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway.[1][3][4] It has been shown to bind to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks it in an inactive conformation.[3][4] Additionally, it can promote the ubiquitination and degradation of STING.[3][4]

Q2: In which solvents can I dissolve this compound? A2: While specific solubility data may vary by supplier, this compound is an alkaloid and is often dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments.[5] Always refer to the manufacturer's data sheet for specific instructions.

Q3: Should I use antibiotics in my cell culture medium when treating with this compound? A3: The use of antibiotics in cell culture is a topic of debate. While they can prevent bacterial contamination, some antibiotics can alter gene expression and cellular responses.[7][12] For experiments investigating cellular signaling pathways, it is often recommended to culture cells without antibiotics to avoid potential confounding effects. If you must use them, be consistent across all experiments.

Q4: How does this compound affect the JAK-STAT pathway? A4: In studies on microglia, this compound has been shown to inhibit the over-activation of the JAK2-STAT3 signaling pathway.[11] It is suggested that this compound can directly bind to and inhibit the activity of JAK2, leading to a downregulation of STAT3 phosphorylation.[11]

Q5: Can I use this compound in primary cell cultures? A5: Yes, this compound has been used in primary cell cultures. However, it's important to note that some primary cells, such as hepatocytes and neurons, have shown higher sensitivity and cytotoxicity to this compound at concentrations that are well-tolerated by immortalized cell lines.[3] Therefore, thorough dose-response testing is critical when working with primary cells.

References

Technical Support Center: Gelsevirine Dissociation Kinetics in SPR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Surface Plasmon Resonance (SPR) experiments involving Gelsevirine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality kinetic data for the interaction of this compound with its target proteins.

Recent studies have identified that this compound interacts with the Stimulator of Interferon Genes (STING) protein, and Surface Plasmon Resonance has been utilized to characterize this binding.[1][2] This guide will focus on optimizing SPR experiments for the this compound-STING interaction, with a particular emphasis on the critical parameter of flow rate during the dissociation phase. Additionally, this compound has been shown to act as a modulator of glycine (B1666218) receptors, a scenario also amenable to SPR analysis.[3][4][5] The principles discussed here are broadly applicable to the study of this compound's binding kinetics with various targets.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when measuring the dissociation kinetics of a small molecule like this compound using SPR?

A1: A primary challenge is managing the potential for mass transport limitations, especially if the binding interaction has a fast association rate. Mass transport limitation occurs when the rate of analyte (this compound) diffusion from the bulk solution to the sensor chip surface is slower than the rate of its binding to the immobilized ligand (e.g., STING protein).[1][3][4] This can lead to an underestimation of the association rate constant (ka) and may also affect the observed dissociation rate constant (kd). Additionally, for small molecules, the signal response can be low, requiring higher ligand immobilization levels, which in turn can exacerbate mass transport effects.

Q2: How does the flow rate specifically impact the dissociation phase of the this compound binding interaction?

A2: During the dissociation phase, the flow of running buffer over the sensor surface removes the dissociated this compound from the vicinity of the ligand. If the flow rate is too low, there is an increased probability of the dissociated this compound rebinding to an adjacent vacant binding site on the immobilized ligand.[6] This "rebinding effect" will result in an artificially slower apparent dissociation rate (a lower kd value) than the true dissociation rate. Therefore, optimizing the flow rate is crucial for obtaining an accurate kd.

Q3: What is a good starting flow rate for a this compound SPR experiment?

A3: For kinetic analysis of small molecule interactions, a common starting flow rate is in the range of 30-50 µL/min.[7] However, the optimal flow rate should be determined empirically for your specific assay. It is recommended to test a range of flow rates (e.g., 30, 50, 75, and 100 µL/min) during your assay development to assess the impact on both the association and dissociation phases.

Q4: Can a high flow rate negatively affect my experiment?

A4: While higher flow rates are generally beneficial for minimizing mass transport limitations and rebinding effects, excessively high flow rates can sometimes lead to practical issues. These may include increased sample consumption and, in some instrument configurations, potential for introducing pressure fluctuations that could affect the baseline stability. However, for most standard SPR instruments, flow rates up to 100-150 µL/min are well-tolerated.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Dissociation curve appears almost flat (very slow dissociation). 1. True slow dissociation: The this compound-target complex is very stable. 2. Rebinding effect: Dissociated this compound is rebinding to the surface due to a low flow rate.[6] 3. Non-specific binding: this compound is binding non-specifically to the sensor surface or the ligand.1. Extend dissociation time: Ensure at least a 5% decrease in the signal is observed.[9] 2. Increase flow rate: Test higher flow rates (e.g., 75-100 µL/min) to minimize rebinding. 3. Optimize buffer: Include additives like BSA or detergents to reduce non-specific binding.[8] Use a reference flow cell to subtract non-specific binding signals.
Association rate (ka) changes with different flow rates. Mass transport limitation: The binding is limited by the diffusion of this compound to the surface.[3][10]1. Increase flow rate: This is the most direct way to reduce mass transport effects.[3] 2. Decrease ligand density: Immobilize less target protein on the sensor chip.[3][6] 3. Use a mass transport corrected fitting model: Most SPR analysis software includes models that can account for mass transport effects.[3]
Noisy dissociation phase. 1. Low signal response: The binding of the small molecule this compound produces a weak signal. 2. Buffer mismatch: Differences in the refractive index between the running buffer and the analyte solution. 3. Instrument instability: Issues with the SPR instrument's fluidics or optics.1. Optimize ligand immobilization: Aim for a sufficient ligand density to get a clear signal, but be mindful of mass transport limitations. 2. Ensure precise buffer matching: Prepare the this compound solutions in the same batch of running buffer. 3. Perform instrument maintenance: Check for air bubbles and ensure the system is equilibrated.
Incomplete regeneration of the sensor surface. Strong binding or denaturation: The this compound-target interaction is very strong, or the regeneration solution is denaturing the immobilized ligand.1. Scout for optimal regeneration conditions: Test a matrix of different pH and salt concentrations to find a condition that removes all bound this compound without damaging the ligand. 2. Use short contact times for the regeneration solution. [8]

Experimental Protocols

Protocol: Optimizing Flow Rate to Mitigate Mass Transport and Rebinding Effects

This protocol describes a method to determine the optimal flow rate for studying the interaction between this compound and an immobilized target protein (e.g., STING).

1. Ligand Immobilization:

  • Immobilize the target protein (e.g., human STING-CTD) onto a sensor chip (e.g., CM5) using standard amine coupling chemistry to a moderate density (e.g., to achieve a theoretical Rmax of 100-150 RU for this compound binding).[7]
  • Activate the surface with a 1:1 mixture of NHS/EDC.
  • Inject the ligand at a suitable concentration in the appropriate pre-concentration buffer.
  • Deactivate the remaining active groups with ethanolamine.

2. Analyte Preparation:

  • Prepare a concentration series of this compound in the running buffer. The concentration range should ideally span from 0.1 to 10 times the expected equilibrium dissociation constant (KD).

3. Flow Rate Optimization Experiment:

  • Select a mid-range concentration of this compound from your series.
  • Perform a series of binding measurements with this single this compound concentration at varying flow rates (e.g., 10, 30, 50, 75, and 100 µL/min).
  • For each flow rate, perform a full injection cycle:
  • Establish a stable baseline with running buffer.
  • Inject the this compound solution for a fixed association time.
  • Switch to running buffer and monitor the dissociation for a fixed time.
  • Inject the regeneration solution to remove any remaining bound analyte.

4. Data Analysis:

  • Overlay the sensorgrams from the different flow rates.
  • Association Phase Analysis: Examine the initial binding rates. If the slope of the association curve increases with increasing flow rate, this indicates the presence of mass transport limitation at the lower flow rates.[10]
  • Dissociation Phase Analysis: Compare the dissociation curves. If the dissociation appears faster at higher flow rates, this suggests that rebinding was occurring at the lower flow rates.
  • Selection of Optimal Flow Rate: Choose the lowest flow rate at which the association and dissociation rates are no longer dependent on the flow rate. This indicates that you are operating under kinetic control, and the measured rates are more likely to represent the true binding kinetics.

5. Full Kinetic Analysis:

  • Once the optimal flow rate is determined, perform a full kinetic titration by injecting the complete this compound concentration series at this single, optimized flow rate.
  • Fit the resulting data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Quantitative Data Summary

While the full kinetic data for this compound's interaction with STING is not publicly available, a study by Chen et al. (2023) mentions the use of SPR to determine the binding affinity.[2] Below is a hypothetical table illustrating how such data would be presented.

ParameterValueDescription
ka (M⁻¹s⁻¹) 1.5 x 10⁵Association rate constant
kd (s⁻¹) 5.0 x 10⁻³Dissociation rate constant
KD (nM) 33.3Equilibrium dissociation constant (kd/ka)
Chi² 0.8A measure of the goodness of fit of the curve
Rmax (RU) 120Maximum analyte binding capacity

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis ligand_prep Ligand (STING Protein) Preparation immobilization Immobilization ligand_prep->immobilization analyte_prep Analyte (this compound) Preparation flow_opt Flow Rate Optimization analyte_prep->flow_opt immobilization->flow_opt kinetic_analysis Kinetic Titration flow_opt->kinetic_analysis regeneration Regeneration kinetic_analysis->regeneration Between cycles data_processing Data Processing (Reference Subtraction) kinetic_analysis->data_processing regeneration->kinetic_analysis fitting Model Fitting (e.g., 1:1 Langmuir) data_processing->fitting results Kinetic Parameters (ka, kd, KD) fitting->results

Caption: Experimental workflow for SPR analysis of this compound binding kinetics.

Dissociation_Factors cluster_effects Observed Effects cluster_outcome Kinetic Outcome flow_rate Flow Rate rebinding Rebinding Effect flow_rate->rebinding Low true_kd True kd flow_rate->true_kd High ligand_density Ligand Density ligand_density->rebinding High mass_transport Mass Transport Limitation ligand_density->mass_transport High dissociation_time Dissociation Time apparent_kd Apparent kd rebinding->apparent_kd Decreases apparent_kd->true_kd Ideally equals

Caption: Factors influencing the observed dissociation rate constant (kd).

References

Addressing potential Gelsevirine off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing potential off-target effects of Gelsevirine in cellular assays. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: Recent studies have identified the primary target of this compound as the stimulator of interferon genes (STING) protein. This compound acts as a specific inhibitor of STING signaling by competitively binding to the cyclic dinucleotide (CDN)-binding pocket, which locks STING in an inactive conformation.[1][2][3] Additionally, this compound promotes the K48-linked ubiquitination and subsequent degradation of the STING protein.[1][2]

Q2: What are the expected on-target effects of this compound in a cellular assay?

A2: When this compound successfully engages its target, STING, you should observe a dose-dependent inhibition of the STING signaling pathway. This includes a reduction in the phosphorylation of downstream effectors like TBK1 and IRF3, leading to decreased production of type I interferons (e.g., IFN-β) and other inflammatory cytokines (e.g., IL-6, CXCL10) following stimulation with a STING agonist (like 2'3'-cGAMP or ISD).[1][2]

Q3: Are there any known or potential off-targets for this compound?

A3: While recent evidence points to this compound's specificity for STING, it belongs to the indole (B1671886) alkaloid family.[4][5] Compounds in this class have been known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and other ligand-gated ion channels. Earlier research on related Gelsemium alkaloids has suggested potential interactions with glycine (B1666218) receptors (GlyRs). Therefore, at higher concentrations, off-target effects on these or other proteins cannot be entirely ruled out and should be experimentally assessed.

Q4: What is a typical effective concentration for this compound in cell-based assays?

A4: The effective concentration of this compound can vary depending on the cell type and the specific assay conditions. For example, the IC50 (half-maximal inhibitory concentration) for the inhibition of 2'3'-cGAMP-induced interferon-β expression has been reported as 0.766 µM in human THP-1 cells and 5.365 µM in murine Raw264.7 cells.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide: Unexpected Results

Q5: I'm observing significant cytotoxicity at concentrations where I expect to see specific STING inhibition. What could be the cause?

A5: This could be due to several factors:

  • Off-Target Toxicity: At higher concentrations, this compound might be engaging one or more off-target proteins that are critical for cell viability. Indole alkaloids can sometimes interact with kinases or other proteins involved in cell survival pathways.[4][6][7]

  • Compound Solubility: this compound may precipitate out of solution at high concentrations in your cell culture medium, leading to non-specific toxic effects.

  • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to either the on-target effect (e.g., if basal STING signaling is required for survival) or an off-target effect.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Carefully determine the concentration range where this compound inhibits STING signaling without causing significant cell death.

  • Use a Counter-Screen: Test this compound in a STING-deficient cell line. If cytotoxicity persists, it is likely due to an off-target effect.[2]

  • Check Compound Solubility: Visually inspect your media for any signs of precipitation after adding this compound.

Q6: My reporter assay for STING activation is showing inconsistent results or a high background signal. How can I troubleshoot this?

A6: Inconsistent results in STING assays can arise from several sources:[8]

  • Cell Health and Passage Number: Cells that are unhealthy, stressed, or have a high passage number can respond inconsistently to stimuli.

  • Agonist Potency: The STING agonist (e.g., 2'3'-cGAMP) may have degraded.

  • Constitutive Pathway Activation: Some cell lines may have a high basal level of STING activation, which can mask the inhibitory effects of your compound.

  • Mycoplasma Contamination: Mycoplasma can activate innate immune pathways, leading to high background signals.[8]

Troubleshooting Steps:

  • Standardize Cell Culture: Use cells within a consistent and low passage number range and ensure they are healthy and in the exponential growth phase.

  • Validate Your Agonist: Prepare fresh dilutions of your STING agonist for each experiment from a validated stock.

  • Use Proper Controls: Include a "no agonist" control to assess baseline pathway activation and consider using a STING-deficient cell line as a negative control.

  • Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination.

Data Presentation: Target Selectivity

To assess the specificity of a compound, its potency at the primary target is compared against its activity at a panel of potential off-targets. The following table provides a hypothetical example of such a selectivity profile for this compound.

Target ClassTargetAssay TypeThis compound Activity (IC50 / K_d)Notes
Primary Target Human STING Biochemical Binding (SPR) K_d = 27.6 µM Direct measure of binding affinity.[2]
Human STING Cell-based (IFN-β expression, THP-1 cells) IC50 = 0.766 µM Functional measure of pathway inhibition.[1][2]
Murine STING Cell-based (IFN-β expression, Raw264.7 cells) IC50 = 5.365 µM Demonstrates species-dependent potency.[1][2]
Potential Off-Target Glycine Receptor (α1) Electrophysiology > 100 µM (Hypothetical)Older studies on related alkaloids suggest potential interaction. A high IC50 would indicate low potency.
(Hypothetical Screen) Kinase Panel (100 kinases) Radiometric Kinase Assay No significant inhibition at 10 µMScreening against a broad panel is crucial to identify unintended kinase interactions.
(Hypothetical Screen) GPCR Panel (50 receptors) Radioligand Binding Assay No significant inhibition at 10 µMAssesses potential interactions with common cell surface receptors.

Experimental Protocols & Workflows

Workflow for Investigating a Suspected Off-Target Effect

This workflow outlines the logical steps to confirm or dismiss a suspected off-target effect observed in your cellular assay.

Off_Target_Workflow A Unexpected Phenotype Observed (e.g., cytotoxicity, altered signaling) B Step 1: Confirm On-Target Engagement (CETSA) A->B C Step 2: Use a Genetic Knockout/Knockdown (STING KO/KD cell line) B->C D Does phenotype persist in STING KO/KD cells? C->D E Conclusion: Phenotype is STING-Independent (Off-Target) D->E  Yes F Conclusion: Phenotype is STING-Dependent (On-Target) D->F No   G Step 3: Broad Off-Target Screening (Kinase/GPCR panels, Proteome Profiling) E->G H Identify Potential Off-Target(s) G->H CETSA_Workflow cluster_0 Cell Culture cluster_1 Thermal Challenge cluster_2 Fractionation cluster_3 Analysis A Treat cells with This compound or Vehicle B Heat aliquots across a temperature gradient A->B C Lyse cells and centrifuge B->C D Separate soluble (S) and pellet (P) fractions E Quantify soluble STING (e.g., Western Blot) D->E STING_Pathway cluster_0 cluster_1 cluster_2 cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING (Inactive Dimer) cGAMP->STING binds & activates STING_act STING (Active Oligomer) STING->STING_act translocation & oligomerization TBK1 TBK1 STING_act->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferon Production pIRF3->IFN dimerizes & translocates to nucleus to induce This compound This compound This compound->STING competitively binds & prevents activation Ub K48-linked Ubiquitination & Degradation This compound->Ub Ub->STING promotes

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gelsevirine Animal Studies

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using this compound in animal studies. Given that this compound is a known toxic alkaloid, careful experimental design and monitoring are crucial to obtaining meaningful results while adhering to ethical animal welfare standards.

Troubleshooting Guide

Issue 1: High mortality rate or severe adverse effects observed at calculated starting doses.

Possible Cause: The therapeutic window for this compound is narrow, and its toxicity can be influenced by the animal species, strain, sex, and route of administration. The initial dose might be too high.

Solution:

  • Re-evaluate Dose Calculation: Cross-reference the LD50 values from multiple studies. Toxicity can vary significantly based on experimental conditions.

  • Start with a Lower Dose: Begin with a dose that is significantly lower than the reported LD50, for instance, 1/10th or less, and perform a dose-escalation study.

  • Refine Administration Route: Intraperitoneal and intravenous injections lead to faster absorption and potentially higher peak plasma concentrations compared to oral administration, which can increase toxicity. Consider if an alternative route is appropriate for your study's objective.

  • Animal Model Selection: Be aware that different animal strains can exhibit varied sensitivity to toxins.[1][2] If possible, select a strain with a known, less sensitive profile to neurotoxins.

Issue 2: Animals exhibit signs of neurotoxicity (convulsions, respiratory distress, paralysis).

Possible Cause: this compound is a neurotoxin that can act as an antagonist at inhibitory glycine (B1666218) (GlyR) and GABA-A receptors in the central nervous system (CNS), leading to excitotoxicity.[3][4] Symptoms like convulsions and respiratory distress are consistent with CNS damage.[3][5]

Solution:

  • Immediate Intervention: For acute, severe symptoms, euthanasia may be the most humane endpoint. Consult your institution's animal care and use committee (AEC) guidelines.

  • Implement a Detailed Monitoring Plan: Establish a clear scoring sheet to monitor for specific signs of neurotoxicity. This should include observations of posture, breathing rate, mobility, and response to stimuli. Increase monitoring frequency after administration.[6]

  • Refine Dosing Regimen: Instead of a single bolus dose, consider a fractionated dosing schedule or continuous infusion to maintain lower, more stable plasma concentrations and reduce peak-dose toxicity.

  • Investigate Neuroprotective Co-therapies: While not standard for this compound, research into other neurotoxins suggests that co-administration of agents that mitigate excitotoxicity or oxidative stress could be a potential strategy.[7][8] This would require significant preliminary research and justification in your experimental protocol.

Issue 3: Inconsistent or non-reproducible results between experimental groups.

Possible Cause: Variability in drug preparation, administration, or unobserved animal health issues can lead to inconsistent outcomes.

Solution:

  • Standardize this compound Preparation: Ensure this compound is fully solubilized and stable in the chosen vehicle. Prepare fresh solutions for each experiment to avoid degradation.

  • Precise Administration: Use precise techniques for administration to ensure each animal receives the intended dose. For oral gavage, ensure proper placement to avoid accidental lung administration.

  • Acclimatize Animals: Ensure animals are properly acclimatized to the housing and handling procedures before the experiment begins to reduce stress-induced variability.

  • Health Screening: Exclude any animals showing signs of illness before the start of the experiment. Underlying health issues can alter an animal's response to a toxic substance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity?

A1: The primary toxic action of this compound is related to its effects on the central nervous system. It functions as an inhibitor of glycine receptors (GlyRs) and potentially GABA-A receptors, which are crucial for inhibitory neurotransmission.[3] By blocking these receptors, this compound can cause an imbalance leading to neuronal over-excitation (excitotoxicity), which manifests as symptoms like convulsions, respiratory depression, and ultimately, death due to respiratory failure.[3][5]

Q2: What are the reported LD50 values for this compound?

A2: Specific LD50 values for purified this compound are not as widely reported as for other Gelsemium alkaloids. However, data for total alkaloids from Gelsemium elegans provide a reference. It is crucial to determine the LD50 specifically for your animal model and administration route.

Table 1: Toxicity Data for Gelsemium Alkaloids and Extracts

Compound/Extract Animal Model Route of Administration Reported LD50
Total Alkaloids of G. elegans Mice Oral 15 mg/kg
Total Alkaloids of G. elegans Mice Intraperitoneal 4 mg/kg
Humantenirine Mice (Female) Intraperitoneal 0.045 - 0.11 mg/kg (range tested)
Humantenirine Mice (Male) Intraperitoneal 0.1 - 0.18 mg/kg (range tested)
Gelsemine Mice - > 50 mg/kg

| Koumine | Mice | - | > 50 mg/kg |

Source: Data compiled from multiple toxicological studies.[4][5]

Q3: How should I design a dose-finding study for this compound?

A3: A well-designed dose-finding study is essential.

  • Literature Review: Start with the lowest reported toxic dose or a fraction of the LD50 for similar alkaloids.

  • Pilot Study: Use a small number of animals per group.

  • Dose Escalation: Start with a very low dose (e.g., 1% of the estimated LD50) and gradually increase the dose in subsequent groups. A common approach is to use a logarithmic dose increment.

  • Define Endpoints: Clearly define the toxic endpoints (e.g., specific clinical signs, weight loss percentage) and humane endpoints that will lead to the removal of an animal from the study.

  • Monitor Closely: Implement an intensive monitoring schedule, especially in the hours immediately following administration.[6]

Q4: What is the recommended protocol for monitoring animal welfare during a this compound study?

A4: A comprehensive monitoring protocol is mandatory.

  • Baseline Assessment: Record baseline data for weight, behavior, and general appearance for several days before the study begins.

  • Post-Administration Monitoring: For the first 4-6 hours after administration, continuous or frequent (e.g., every 15-30 minutes) observation is recommended.[6]

  • Daily Checks: At a minimum, animals must be checked twice daily.[6]

  • Scoring System: Use a clinical scoring sheet to objectively track signs of toxicity. This should include:

    • General: Lethargy, piloerection, hunched posture.

    • Neurological: Tremors, convulsions, ataxia (unsteady gait), paralysis.

    • Respiratory: Labored breathing, cyanosis (blueish tint to skin/mucous membranes).

    • Physical: Body weight, hydration status (skin turgor).

  • Intervention Plan: Have a clear plan, approved by your ethics committee, for interventions when certain scores are reached. This includes providing supportive care (e.g., hydration) or reaching a humane endpoint.

Q5: Are there any known antidotes or rescue therapies for this compound toxicity?

A5: Currently, there is no specific, clinically established antidote for this compound poisoning. Management is primarily supportive. In a research setting, if severe toxicity is an expected outcome, the focus should be on refining the dose to a non-lethal level. Some research has explored how N-methyl-D-aspartic acid (NMDA) might rescue excitotoxicity induced by other Gelsemium alkaloids, but this is not a standard procedure and would require extensive validation.[4]

Visualizations

Signaling Pathway

Gelsevirine_Toxicity_Pathway cluster_neuron Postsynaptic Neuron This compound This compound GlyR Glycine Receptor (GlyR) (Ion Channel) This compound->GlyR Blocks This compound->GlyR Chloride Chloride Ions (Cl-) GlyR->Chloride Opens Channel Excitotoxicity Neuronal Over-excitation (Excitotoxicity) GlyR->Excitotoxicity Glycine Glycine Glycine->GlyR Binds to Hyperpolarization Membrane Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx leads to Hyperpolarization->Excitotoxicity Prevents

Caption: this compound blocks inhibitory glycine receptors, preventing hyperpolarization and leading to excitotoxicity.

Experimental Workflow

Dose_Finding_Workflow start Start: Dose-Finding Study Design lit_review 1. Literature Review (Find reported LD50/toxic doses) start->lit_review calc_dose 2. Calculate Starting Dose (e.g., 1/100 to 1/10 of LD50) lit_review->calc_dose pilot_study 3. Pilot Study Execution (Small animal groups, dose escalation) calc_dose->pilot_study monitoring 4. Intensive Monitoring (Record clinical scores, weight) pilot_study->monitoring endpoint_check Adverse Event or Humane Endpoint Reached? monitoring->endpoint_check supportive_care 5a. Intervention (Supportive care or euthanasia) endpoint_check->supportive_care Yes no_toxicity No/Mild Toxicity Observed endpoint_check->no_toxicity No dose_adjust 5b. Adjust Dose for Next Cohort (Reduce) supportive_care->dose_adjust no_toxicity->pilot_study No, escalate dose mtd_det 6. Determine Maximum Tolerated Dose (MTD) no_toxicity->mtd_det Yes main_study Proceed to Main Experiment with optimized dose mtd_det->main_study

Caption: Workflow for a systematic dose-finding and toxicity evaluation study.

Logical Relationship

Monitoring_Decision_Tree start Post-Administration Monitoring Begins observe Observe Animal for Adverse Clinical Signs start->observe check Signs of Toxicity Present? observe->check no_signs Continue Routine Monitoring Schedule (e.g., 2x daily) check->no_signs No mild_signs Mild Signs (e.g., slight lethargy) check->mild_signs Yes mod_signs Moderate Signs (e.g., ataxia, tremors) check->mod_signs Yes severe_signs Severe Signs (e.g., convulsions, respiratory distress) check->severe_signs Yes increase_freq Increase Monitoring Frequency (e.g., hourly) mild_signs->increase_freq support Provide Supportive Care (Consult protocol) mod_signs->support endpoint Humane Endpoint Reached (Euthanize) severe_signs->endpoint increase_freq->observe support->observe

References

Refining Gelsevirine dosage for maximal therapeutic effect and minimal side effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Initial research did not yield public data for a compound named "Gelsevirine." The following technical support center has been constructed as a detailed template based on a hypothetical compound. This guide is designed to serve as a practical example, which researchers can adapt for their specific molecules of interest by substituting the placeholder data and protocols with their own experimental findings.

Welcome to the technical support center for this compound, a novel inhibitor of the PI3K/Akt signaling pathway. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers optimize their experiments for maximal therapeutic effect and minimal side effects.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound.

Question: I am observing high variability in my IC50 values between experiments. What are the potential causes and solutions?

Answer: High inter-assay variability is a common challenge. The root cause can often be traced to one of several factors:

  • Inconsistent Cell Conditions:

    • Passage Number: Using cells at a high passage number can lead to phenotypic drift. Always use cells within a consistent, low passage range (e.g., passages 5-15) for all related experiments.

    • Cell Seeding Density: Ensure cell seeding is highly consistent across all plates and experiments. Use a reliable cell counting method and verify uniform cell attachment before adding the compound.

  • Reagent Instability:

    • This compound Stock: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. Aliquot your stock solution into single-use volumes and store protected from light at -80°C.

    • Media and Supplements: Serum and growth factor concentrations can vary between lots. Use the same lot of fetal bovine serum (FBS) and other critical supplements for a set of comparable experiments.

  • Assay Protocol Execution:

    • Incubation Times: Adhere strictly to the specified incubation times for both the compound treatment and the assay reagents (e.g., MTT, CellTiter-Glo®).

    • Pipetting Errors: Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.

Below is a troubleshooting workflow to diagnose the source of variability.

G_Variability_Troubleshooting cluster_cells Cell Culture Checks cluster_reagents Reagent Handling Checks cluster_protocol Protocol Adherence Checks start High Inter-Assay Variability Detected check_cells Review Cell Culture Practices start->check_cells check_reagents Examine Reagent Handling start->check_reagents check_protocol Audit Assay Protocol start->check_protocol passage Consistent Passage Number? check_cells->passage stock Fresh this compound Aliquot Used? check_reagents->stock timing Precise Incubation Times? check_protocol->timing density Uniform Seeding Density? passage->density solve Problem Resolved density->solve media Consistent Media/Serum Lot? stock->media media->solve pipetting Pipettes Calibrated? timing->pipetting pipetting->solve

Caption: Troubleshooting workflow for high assay variability.

Question: My compound is precipitating in the cell culture medium. How can I improve its solubility?

Answer: this compound has limited aqueous solubility. Precipitation can lead to inaccurate concentration-response curves.

  • Check Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should typically not exceed 0.5%. Higher concentrations can be toxic to cells and can also cause the compound to crash out of solution when added to the aqueous medium.

  • Prepare Fresh Dilutions: Do not use old or stored intermediate dilutions. Prepare fresh dilutions of this compound from a concentrated stock for each experiment.

  • Use a Carrier Protein: For in vivo or certain in vitro applications, consider formulating this compound with a carrier like bovine serum albumin (BSA) in the medium, which can help maintain solubility.

  • Sonication: Briefly sonicating the concentrated stock solution before making dilutions can help break up any microscopic aggregates.

Question: I am observing significant toxicity in my vehicle control wells. What is the cause?

Answer: Toxicity in vehicle control wells is almost always due to the solvent (e.g., DMSO) or contamination.

  • Solvent Toxicity: As mentioned, ensure the final DMSO concentration is at a non-toxic level for your specific cell line (generally ≤0.5%). Run a toxicity curve for your solvent alone to determine the safe concentration range for your cells.

  • Contamination: Test your stock solution for microbial contamination. Filter-sterilize the stock solution through a 0.22 µm syringe filter if contamination is suspected.

  • Media Evaporation: Ensure proper humidification in the incubator to prevent media from evaporating at the edges of the plate (the "edge effect"), which can concentrate the solvent and cause localized toxicity.

Frequently Asked Questions (FAQs)

Question: What is the primary mechanism of action for this compound?

Answer: this compound is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase (PI3K). Its primary effect is to block the conversion of PIP2 to PIP3, thereby inhibiting the activation of the downstream kinase Akt and disrupting the PI3K/Akt/mTOR signaling cascade, which is critical for cell growth, proliferation, and survival.

G_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 This compound This compound This compound->PI3K Akt Akt PDK1->Akt Activates Downstream Downstream Effects (Proliferation, Survival) Akt->Downstream

Caption: this compound inhibits PI3K, blocking downstream Akt signaling.

Question: What are the recommended storage conditions for this compound?

Answer:

  • Solid Form: Store at -20°C, protected from light and moisture.

  • Stock Solutions (in DMSO): Prepare a concentrated stock (e.g., 10 mM), aliquot into single-use tubes to avoid freeze-thaw cycles, and store at -80°C. When properly stored, the stock solution is stable for up to 6 months.

Question: What is a good starting concentration range for in vitro cell-based assays?

Answer: For initial screening, a common approach is to use a log-based serial dilution starting from 10 µM. Based on typical IC50 values (see table below), a concentration range of 1 nM to 10 µM should be sufficient to generate a full dose-response curve for most sensitive cell lines.

Data Presentation

Table 1: this compound IC50 Values in Cancer Cell Lines (72h Incubation)

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer55
PC-3Prostate Cancer120
A549Lung Cancer250
U-87 MGGlioblastoma85

Table 2: Solubility and Recommended Solvent Concentrations

SolventMax Solubility (mM)Recommended Max Final Concentration in Media
DMSO1000.5%
Ethanol250.5%
PBS< 0.1N/A

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the steps to determine the IC50 of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete growth medium from your 10 mM DMSO stock. Include a vehicle control (e.g., 0.2% DMSO) and a no-cell blank control.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the corresponding wells. This will result in a 1x final concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Gently shake the plate for 10 minutes.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank, normalize the data to the vehicle control, and use a non-linear regression model (log(inhibitor) vs. normalized response) to calculate the IC50 value.

G_Workflow start Start: Optimize Dosage seed 1. Seed Cells (96-well plate, 24h) start->seed prepare 2. Prepare this compound Serial Dilutions (2x) seed->prepare treat 3. Treat Cells (Add 100µL of 2x drug) prepare->treat incubate 4. Incubate (72 hours) treat->incubate assay 5. Perform Viability Assay (e.g., MTT) incubate->assay read 6. Read Absorbance (570 nm) assay->read analyze 7. Analyze Data (Calculate IC50) read->analyze end End: Optimal Dose Determined analyze->end

Caption: Experimental workflow for this compound dose optimization.

Protocol 2: Western Blotting for Phospho-Akt (Ser473)

This protocol verifies this compound's mechanism of action by measuring the phosphorylation of a key downstream target.

  • Cell Culture and Treatment: Seed cells (e.g., U-87 MG) in 6-well plates. Grow to 70-80% confluency. Treat with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a 10% polyacrylamide gel and run until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against Phospho-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for Total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

Gelsevirine Experiments: A Technical Support Center for Overcoming Poor Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Gelsevirine, achieving consistent and reproducible experimental outcomes is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies involving this promising compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a novel and specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway.[1][2] It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation.[1][2] Additionally, this compound promotes the K48-linked ubiquitination and degradation of STING, likely through the recruitment of the E3 ubiquitin ligase TRIM21.[1][2][3]

Q2: Does this compound affect other signaling pathways?

A2: Yes, beyond STING inhibition, this compound has been shown to modulate other pathways. It can inhibit the JAK2-STAT3 signaling pathway, which is crucial for its anti-inflammatory effects in microglia.[4] Some studies also indicate that this compound, along with other Gelsemium alkaloids, can modulate inhibitory neurotransmitter receptors, specifically Glycine receptors (GlyRs) and GABAA receptors (GABAARs).[5][6]

Q3: Why do I observe different IC50 values for this compound across different cell lines?

A3: It is common to observe varying IC50 values for a compound across different cell lines.[7][8] This variability can be attributed to "cell-specific responses."[7] Each cell line possesses a unique biological and genetic profile, leading to differences in drug uptake, metabolism, and target protein expression levels.[7][9] Therefore, the cellular context significantly influences the apparent potency of this compound.

Q4: What are the key considerations for in vivo studies with this compound?

A4: For in vivo experiments, such as in mouse models of sepsis or ischemic stroke, critical factors include the route of administration, dosage, and timing of treatment.[1][2] Animal welfare, including appropriate anesthesia and post-operative care, is essential for reliable outcomes.[2] It is also crucial to use appropriate controls, such as sham-operated animals and vehicle-treated groups, to accurately assess the effects of this compound.[2]

Q5: How can I ensure the quality and stability of my this compound compound?

A5: this compound is a natural alkaloid, and its purity can impact experimental results.[10][11] It is advisable to obtain this compound from a reputable supplier with a certificate of analysis indicating its purity (e.g., >99.5%).[2] For storage, follow the manufacturer's recommendations, which typically involve storing the compound in a cool, dark, and dry place to prevent degradation. Reconstituted solutions should be freshly prepared or stored at appropriate temperatures for short periods to maintain activity.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of STING Pathway Activation
Potential Cause Troubleshooting Step
Cell Passage Number and Health: High passage numbers can lead to phenotypic drift and altered signaling responses.Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before treatment.
This compound Solution Instability: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation.Prepare fresh working solutions of this compound from a recently prepared stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.
Variability in STING Agonist Activity: The potency of STING agonists like cGAMP or ISD can vary.Use a consistent lot of the STING agonist and validate its activity in each experiment with a positive control.
Incorrect Timing of Treatment: The timing of this compound pre-treatment relative to STING agonist stimulation is critical.Optimize the pre-incubation time with this compound. A 6-hour pre-treatment has been reported to be effective.[2]
Suboptimal Western Blotting Technique: Issues with protein extraction, transfer, or antibody incubation can lead to inconsistent results for p-STING, p-TBK1, or p-IRF3 levels.Follow a standardized and validated Western blot protocol. Ensure complete protein transfer and use high-quality, validated antibodies.
Issue 2: High Variability in Cell Viability/Cytotoxicity Assays
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Density: Variations in the initial number of cells per well will lead to different final cell numbers and affect viability readings.Ensure a uniform and optimized cell seeding density across all wells of the microplate.
Edge Effects in Microplates: Wells on the periphery of the plate are prone to evaporation, which can concentrate the drug and affect cell growth.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Assay-Dependent Variability: Different cytotoxicity assays (e.g., MTT, Neutral Red, LDH) measure different cellular parameters and can yield different IC50 values.[7]Choose an appropriate assay for your experimental question and use it consistently. Be aware that the timing of the assay endpoint (e.g., 24, 48, or 72 hours) will also influence the IC50 value.[12]
Solvent (e.g., DMSO) Toxicity: High concentrations of the solvent used to dissolve this compound can be toxic to cells.Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your specific cell line. Include a vehicle-only control.

Experimental Protocols

Protocol 1: Western Blot for STING Pathway Proteins
  • Cell Lysis:

    • Culture cells (e.g., Raw264.7 or THP-1) to 70-80% confluency.

    • Pre-treat cells with desired concentrations of this compound for 6 hours.[2]

    • Stimulate with a STING agonist (e.g., 5 µg/ml 2'3'-cGAMP) for 3 hours.[2]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[13]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[14]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[13]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager.[13]

Protocol 2: In Vivo Sepsis Mouse Model (Cecal Ligation and Puncture - CLP)
  • Animal Preparation:

    • Use age- and weight-matched mice (e.g., C57BL/6).

    • Anesthetize mice with an appropriate anesthetic (e.g., 2% isoflurane).[2]

  • CLP Surgery:

    • Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the ligated cecum with a needle (e.g., 22-gauge).

    • Return the cecum to the peritoneal cavity and close the abdominal incision.

    • Sham-operated mice undergo the same procedure without ligation and puncture.[2]

  • This compound Administration:

    • Administer this compound (e.g., 10 or 20 mg/kg) or vehicle intraperitoneally at a defined time point relative to the CLP surgery (e.g., 1 hour before or 5 hours after).[2]

  • Monitoring and Endpoint Analysis:

    • Monitor animal survival over a specified period.

    • At the experimental endpoint, collect blood and tissues for analysis of inflammatory cytokines, organ damage markers, and protein expression via Western blot.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound and Related Alkaloids

CompoundReceptor/TargetCell Line/SystemIC50 Value (µM)Reference
This compoundGlyR α1HEK29340.6 ± 8.2[16]
This compoundGABAARHEK293251.5[6]
KoumineGlyR α1HEK29331.5 ± 1.7[16]
KoumineGABAARHEK293142.8[6]
GelsemineGlyR (native)Spinal Cord Tissue~42[5]
GelsemineGABAAR (native)-55-75[5]

Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line and assay method used.[7][9]

Visualizations

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_inactive STING (inactive) cGAMP->STING_inactive This compound This compound TRIM21 TRIM21 This compound->TRIM21 recruits This compound->STING_inactive binds & inhibits activation TRIM21->STING_inactive promotes ubiquitination Ub Ubiquitin (K48-linked) Ub->STING_inactive Proteasome Proteasomal Degradation STING_inactive->Proteasome degradation STING_active STING (active) Dimer STING_inactive->STING_active dimerization TBK1 TBK1 STING_active->TBK1 recruits & phosphorylates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons (e.g., IFN-β) IRF3->IFN induces transcription

Caption: this compound's dual mechanism for inhibiting the STING signaling pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Compound Verify this compound Quality (Purity, Storage, Fresh Prep) Start->Check_Compound Check_Cells Standardize Cell Culture (Low Passage, Health, Density) Start->Check_Cells Check_Protocol Review Experimental Protocol (Timing, Concentrations, Controls) Start->Check_Protocol Check_Assay Validate Assay Performance (Reagents, Instrument, Technique) Start->Check_Assay Inconsistent Results Still Inconsistent Check_Compound->Inconsistent Check_Cells->Inconsistent Check_Protocol->Inconsistent Check_Assay->Inconsistent Consistent Results are Consistent Optimize Optimize Protocol Parameters (e.g., incubation time, dose) Inconsistent->Optimize If individual checks pass Optimize->Consistent

Caption: A logical workflow for troubleshooting irreproducible this compound experiments.

References

Navigating Gelsevirine Treatment: A Technical Guide to Optimizing Incubation Time for Cellular Response

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center | Gelsevirine Applications

For researchers, scientists, and drug development professionals utilizing this compound, determining the optimal incubation time is critical for achieving reproducible and meaningful results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring you can effectively harness the therapeutic potential of this compound.

Troubleshooting Guide: Addressing Common Experimental Issues

Researchers may encounter a range of issues when working with this compound. This section provides a systematic approach to troubleshooting common problems in a question-and-answer format.

Question: After this compound treatment, I'm observing widespread cell death even at low concentrations. What could be the cause?

Answer: Unexpected cytotoxicity can arise from several factors. Consider the following possibilities:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a preliminary dose-response experiment with a broad range of concentrations to determine the IC50 for your specific cell line.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is non-toxic to your cells. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

  • Contamination: Microbial contamination can induce cell stress and death, confounding the effects of this compound. Regularly test your cell cultures for mycoplasma and other contaminants.

  • Incorrect this compound Concentration: Double-check your calculations and the dilution series of your this compound stock solution to rule out errors in the final treatment concentration.

Question: I'm not observing the expected inhibition of STING pathway activation after this compound treatment. What should I do?

Answer: A lack of efficacy can be due to several experimental variables. Here’s a checklist to diagnose the issue:

  • Sub-optimal Incubation Time: The inhibitory effect of this compound on the STING pathway is time-dependent. Short incubation times may be insufficient to observe significant inhibition of downstream signaling. Conversely, very long incubation times might lead to secondary effects or degradation of the compound. A time-course experiment is essential.

  • Ineffective STING Agonist: Ensure that your STING agonist (e.g., cGAMP, poly(dA:dT)) is potent and used at an appropriate concentration to induce a robust and measurable activation of the STING pathway in your positive control.

  • This compound Degradation: Improper storage or handling can lead to the degradation of this compound. Store the compound as recommended by the manufacturer and prepare fresh dilutions for each experiment.

  • Cellular State: The confluency and overall health of your cells can impact their responsiveness to both the STING agonist and this compound. Ensure your cells are in a logarithmic growth phase and not overly confluent.

Question: My results are inconsistent between experiments. How can I improve reproducibility?

Answer: Variability in results is a common challenge in cell-based assays. To enhance consistency:

  • Standardize Cell Culture Conditions: Use cells of a similar passage number for all experiments. Maintain consistent seeding densities, media composition, and incubation conditions (temperature, CO2 levels).

  • Precise Reagent Handling: Use calibrated pipettes and ensure thorough mixing of all solutions. When preparing serial dilutions of this compound, use fresh tips for each dilution step.

  • Consistent Timing: Adhere strictly to the planned incubation times for both this compound treatment and STING agonist stimulation.

  • Include Proper Controls: Always include positive controls (STING agonist alone), negative controls (untreated cells), and vehicle controls in every experiment.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of using this compound in cell culture experiments.

Question: What is the recommended starting concentration and incubation time for this compound?

Answer: Based on published studies, a common starting concentration for in vitro experiments is around 10 µM. However, the optimal concentration is highly cell-type dependent. For incubation time, initial experiments can be performed with a pre-treatment of 2 to 6 hours before stimulation with a STING agonist for signaling studies. For cell viability assays, longer incubation times of 24 to 72 hours are typically required.

Question: How do I determine the optimal incubation time for my specific experiment?

Answer: The best approach is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and then analyzing the desired cellular response at multiple time points. For example, to assess the effect on STING pathway inhibition, you could measure the phosphorylation of key downstream proteins at 0, 1, 2, 4, 8, and 24 hours post-treatment.

Question: Can this compound affect other signaling pathways besides STING?

Answer: Yes, this compound has been reported to inhibit the JAK2/STAT3 signaling pathway. When designing your experiments and interpreting your results, it is important to consider these potential off-target effects. Depending on your research question, you may need to include additional controls to assess the involvement of the JAK/STAT pathway.

Data Presentation: Summarized Quantitative Data

The following tables provide a summary of typical experimental parameters and expected outcomes for this compound treatment.

Table 1: this compound Incubation Time and Cellular Response

Assay Type Cell Line Example This compound Concentration Incubation Time Typical Readout
STING Pathway Inhibition Macrophages (e.g., RAW 264.7)1 - 10 µM2 - 6 hours (pre-treatment)Decreased phosphorylation of STING, TBK1, IRF3
Cytokine Secretion PBMCs5 - 20 µM12 - 48 hoursReduced levels of pro-inflammatory cytokines (e.g., IFN-β, IL-6)
Cell Viability (MTT/XTT) Cancer cell lines (e.g., HeLa)1 - 50 µM24, 48, 72 hoursDose- and time-dependent decrease in cell viability
JAK/STAT Pathway Inhibition Microglia (e.g., BV-2)1 - 10 µM1 - 4 hoursDecreased phosphorylation of JAK2, STAT3

Table 2: Example of a Time-Course Experiment for STING Pathway Inhibition

Time Point (hours) p-STING (relative to total STING) p-TBK1 (relative to total TBK1) IFN-β Secretion (pg/mL)
0 (Agonist only) 1.001.00500
1 0.850.90450
2 0.600.70350
4 0.350.45200
8 0.200.25100
24 0.150.2050

Experimental Protocols

1. Protocol for Determining the Effect of this compound on STING Pathway Activation via Western Blot

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in 6-well plates and allow them to adhere overnight.

  • This compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for the desired incubation times (e.g., 2, 4, 6 hours).

  • STING Activation: Stimulate the cells with a STING agonist (e.g., 5 µg/mL of cGAMP) for a predetermined time (e.g., 3 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an ECL detection system.

2. Protocol for Assessing this compound's Effect on Cell Viability using an MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations for different incubation periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations: Diagrams of Pathways and Workflows

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (on ER membrane) cGAMP->STING activates This compound This compound This compound->STING inhibits TBK1 TBK1 STING->TBK1 recruits & activates pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes & translocates IFN Type I Interferons (e.g., IFN-β) pIRF3_dimer->IFN induces transcription Gelsevirine_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 phosphorylates This compound This compound This compound->pJAK2 inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes & translocates Gene Target Gene Transcription pSTAT3_dimer->Gene Troubleshooting_Workflow Start Unexpected Experimental Result Check1 Verify Reagent Integrity & Concentrations Start->Check1 Check2 Review Cell Culture Conditions Start->Check2 Check3 Assess Experimental Protocol & Timing Start->Check3 Check4 Perform Control Experiments Check1->Check4 Check2->Check4 Check3->Check4 Optimize Optimize Incubation Time & Concentration Check4->Optimize Repeat Repeat Experiment Optimize->Repeat Analyze Analyze & Interpret Results Repeat->Analyze

Gelsevirine Technical Support Center: Troubleshooting Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues with Gelsevirine in aqueous buffers. The following question-and-answer format directly addresses common problems and provides practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: this compound is an oxindole (B195798) alkaloid.[1] Alkaloids are typically basic compounds, and their solubility in aqueous solutions is highly dependent on pH. This compound is likely a weak base. When a weakly basic compound is dissolved in a solution with a pH at or above its acid dissociation constant (pKa), it tends to be in its neutral, less soluble form. If the concentration of this neutral form exceeds its solubility limit in the buffer, it will precipitate out of the solution.[2] Precipitation is more likely to occur as the pH of the solution approaches and exceeds the pKa of the drug.[2]

Q2: I'm dissolving this compound in an organic solvent first, then diluting it into my buffer, but it's still precipitating. What's happening?

A2: This is a common issue known as solvent shifting. While this compound may be soluble in an organic solvent, rapidly diluting this solution into an aqueous buffer can cause the local concentration of the compound to exceed its aqueous solubility limit before it has a chance to disperse. This sudden change in the solvent environment leads to supersaturation and subsequent precipitation.

Q3: What is the pKa of this compound and its solubility in water?

Q4: How can I prevent this compound from precipitating in my experiments?

A4: Several strategies can be employed to prevent the precipitation of this compound:

  • pH Adjustment: Maintaining the pH of the buffer well below the pKa of this compound will keep the compound in its more soluble, protonated form.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent (e.g., ethanol (B145695), DMSO) in your final buffer system can increase the solubility of the neutral form of this compound.

  • Employ Solubilizing Excipients: Using agents like cyclodextrins can encapsulate the this compound molecule, enhancing its apparent solubility in aqueous solutions.

  • Slow and Controlled Addition: When diluting a this compound stock solution, add it slowly to the aqueous buffer while vortexing or stirring vigorously to avoid localized high concentrations.

  • Temperature Control: For some compounds, solubility increases with temperature. Gently warming the buffer during dissolution may help, but be cautious of potential degradation at elevated temperatures. Always check the stability of this compound at different temperatures.

Troubleshooting Guide

If you are experiencing this compound precipitation, follow this step-by-step troubleshooting guide.

Problem: this compound precipitates immediately upon addition to the buffer.
Potential Cause Suggested Solution
High pH of the buffer Lower the pH of your buffer. For a basic compound like this compound, a pH of 2-3 units below its pKa is a good starting point. Since the pKa is unknown, start with a slightly acidic buffer (e.g., pH 5-6) and adjust as needed.
Solvent Shock Prepare the final solution by slowly adding the this compound stock solution to the buffer with continuous and vigorous stirring.
Concentration too high Reduce the final concentration of this compound in your experiment. Determine the approximate solubility limit in your buffer system with a small-scale test.
Problem: this compound solution is initially clear but precipitates over time.
Potential Cause Suggested Solution
Slow precipitation from a supersaturated solution The initial concentration may be above the equilibrium solubility. Try reducing the concentration or adding a precipitation inhibitor.
Change in pH over time Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout your experiment. Re-measure the pH of the solution after the addition of this compound.
Temperature fluctuations If the experiment is conducted at a lower temperature than the preparation temperature, the solubility may decrease. Maintain a constant temperature.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table provides solubility information for the related parent compound, oxindole, which can serve as a general reference.

CompoundSolvent SystempHApproximate Solubility
Oxindole1:1 Ethanol:PBS7.2~ 0.5 mg/ml[3]
This compoundMethanol (B129727)N/A1-10 mg/ml[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol). Ensure complete dissolution. This will be your concentrated stock solution.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation.

Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
  • Bring the this compound stock solution and the aqueous buffer to room temperature.

  • Vortex or stir the aqueous buffer vigorously.

  • Slowly, add the required volume of the this compound stock solution drop-wise into the center of the vortexing buffer.

  • Continue to stir the solution for at least 15-30 minutes to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If the solution is hazy or contains visible particles, it may be necessary to adjust the protocol (e.g., lower the concentration, change the buffer pH, or add a co-solvent).

Visualizations

Gelsevirine_Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation start This compound Precipitation Observed check_pH Is the buffer pH > 7? start->check_pH add_cosolvent Add a co-solvent (e.g., 1-5% Ethanol/DMSO) start->add_cosolvent use_excipient Use a solubilizing excipient (e.g., cyclodextrin) start->use_excipient lower_pH Lower buffer pH to 5-6 check_pH->lower_pH Yes check_concentration Is the concentration high? check_pH->check_concentration No success Solution Remains Clear lower_pH->success fail Precipitation Persists lower_pH->fail reduce_conc Reduce this compound concentration check_concentration->reduce_conc Yes check_dissolution How was the solution prepared? check_concentration->check_dissolution No reduce_conc->success reduce_conc->fail slow_addition Use slow, drop-wise addition with vigorous stirring check_dissolution->slow_addition slow_addition->success slow_addition->fail add_cosolvent->success add_cosolvent->fail use_excipient->success use_excipient->fail

Caption: Troubleshooting workflow for this compound precipitation.

pH_Effect_on_Solubility Effect of pH on the Solubility of a Weakly Basic Drug cluster_0 cluster_1 pH Solution pH a High Solubility (Protonated Form) Solubility Solubility b Decreasing Solubility a->b pH increases c Low Solubility (Neutral Form) Precipitation Risk b->c pH > pKa

Caption: pH-dependent solubility of a weakly basic drug.

Gelsevirine_Signaling_Pathway Simplified Representation of this compound's Mechanism of Action This compound This compound STING STING This compound->STING Inhibits Inflammation Inflammatory Response STING->Inflammation Promotes

Caption: this compound's inhibitory effect on the STING pathway.

References

Optimizing ligand immobilization density for Gelsevirine binding studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the binding of Gelsevirine to its target protein, STING.

Troubleshooting Guides

Issue 1: Low or No Binding Signal

Question: I am not observing a significant binding response when I inject my analyte (STING protein) over the immobilized this compound surface. What are the possible causes and solutions?

Answer:

A weak or absent signal is a common issue, especially when working with small molecule ligands like this compound.[1][2] Several factors could be contributing to this problem. Here is a step-by-step guide to troubleshoot this issue:

Possible Cause Troubleshooting Step Explanation
Insufficient Ligand Density Increase the concentration of this compound during the immobilization step.A higher density of the immobilized ligand can amplify the binding signal.[3] However, be cautious of over-densifying the surface, which can lead to steric hindrance.[4]
Poor Ligand Immobilization Verify the success of the amine coupling procedure. Ensure the this compound solution is free of primary amines (e.g., Tris buffer) which can compete with the ligand for binding to the activated sensor surface.[5]The immobilization chemistry is critical for a successful experiment.
Inactive Analyte Check the purity and activity of your STING protein preparation.The protein may have denatured or aggregated, rendering it unable to bind to this compound.[6]
Inappropriate Buffer Conditions Optimize the running buffer. Ensure the pH and ionic strength are suitable for the STING protein's stability and activity.Buffer composition can significantly impact binding interactions.
Low Analyte Concentration Increase the concentration of the STING protein solution.A higher analyte concentration can help drive the binding equilibrium towards complex formation, especially for interactions with weaker affinities.[1]
Issue 2: High Non-Specific Binding

Question: I am observing a high signal in my reference flow cell, indicating significant non-specific binding of the STING protein to the sensor surface. How can I reduce this?

Answer:

Non-specific binding can obscure the true binding signal and lead to inaccurate kinetic analysis.[6] Here are several strategies to minimize this effect:

Troubleshooting Step Action Rationale
Optimize Blocking Step Ensure a thorough blocking step with ethanolamine (B43304) after ligand immobilization to deactivate any remaining reactive groups on the surface.[4]Unreacted sites on the sensor chip can be a major source of non-specific interaction.
Add Detergent to Running Buffer Include a non-ionic detergent, such as Tween-20 (typically at 0.005-0.05%), in your running buffer.Detergents can help to reduce hydrophobic interactions between the analyte and the sensor surface.
Increase Salt Concentration Modestly increase the salt concentration (e.g., NaCl) in the running buffer.This can help to minimize non-specific electrostatic interactions.
Include a Blocking Agent Add Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) to the running buffer.BSA can act as a blocking agent to further reduce non-specific binding.[6]
Use a Different Sensor Chip Consider using a sensor chip with a different surface chemistry that is less prone to non-specific interactions.Some surfaces are specifically designed to reduce non-specific binding.
Issue 3: Irreproducible Results or Baseline Drift

Question: My binding data is not consistent between runs, and I'm observing significant baseline drift. What could be causing this and how do I fix it?

Answer:

Reproducibility is key for reliable kinetic data. Baseline drift can make it difficult to accurately measure binding responses.[1] The following table outlines potential causes and solutions:

Possible Cause Troubleshooting Step Explanation
Incomplete Surface Regeneration Optimize the regeneration solution and contact time to ensure complete removal of the bound analyte after each cycle.Residual analyte from previous injections can interfere with subsequent binding events and cause the baseline to drift.[7]
Ligand Leaching Assess the stability of the immobilized this compound over multiple cycles.If the covalent linkage is not stable, the ligand may slowly dissociate from the surface, leading to a downward drift in the baseline.
Buffer Mismatch Ensure that the analyte sample is prepared in the exact same running buffer that is flowing over the sensor surface.Small differences in buffer composition can cause refractive index changes that manifest as baseline shifts.[6]
Air Bubbles in the System Degas all buffers and solutions thoroughly before use.Air bubbles can cause significant artifacts in the sensorgram.[1]

Frequently Asked Questions (FAQs)

Q1: What is the reported binding affinity of this compound to STING?

A1: A surface plasmon resonance (SPR) study reported the binding affinity (Kd) of this compound to the C-terminal domain of human STING to be 27.6 μM.[6]

Q2: What is the mechanism of action of this compound on the STING pathway?

A2: this compound acts as a STING inhibitor. It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks STING in an inactive conformation.[6][8] This prevents the downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[8][9]

Q3: What is a suitable immobilization strategy for a small molecule like this compound?

A3: Amine coupling is a common and effective method for immobilizing small molecules that contain a primary amine group.[10] This involves activating a carboxylated sensor surface (like a CM5 chip) with a mixture of EDC and NHS, followed by the injection of the this compound solution.

Q4: How do I calculate the optimal ligand immobilization density for this compound?

A4: For kinetic analysis of small molecule interactions, it is generally recommended to aim for a theoretical maximum analyte response (Rmax) of around 100 Resonance Units (RU).[11][12] You can use the following formula to estimate the required immobilization level of your ligand (this compound):

RL = (Rmax * MWLigand) / (MWAnalyte * Stoichiometry)

Where:

  • RL is the required Resonance Units of the immobilized ligand.

  • Rmax is the desired maximum analyte response (e.g., 100 RU).

  • MWLigand is the molecular weight of this compound.

  • MWAnalyte is the molecular weight of the STING protein.

  • Stoichiometry is the number of analyte molecules that bind to one ligand molecule (typically assumed to be 1 for initial experiments).

Q5: What are some key considerations when performing binding studies with small molecules like this compound?

A5: Due to their low molecular weight, small molecules generate a smaller signal upon binding compared to larger molecules.[2] To overcome this, it is often necessary to use a higher immobilization density of the ligand.[11] Additionally, ensuring the purity of the small molecule is crucial, as impurities can lead to inaccurate concentration determination and affect the binding results.

Quantitative Data Summary

Parameter Value Technique Reference
This compound - STING Binding Affinity (Kd) 27.6 μMSurface Plasmon Resonance (SPR)[6]
Recommended Rmax for Kinetic Analysis ~100 RUSPR/BLI[11][12]
Typical Ligand Concentration for Amine Coupling 20–50 µg/mLSPR[10]
Typical Flow Rate for Immobilization 5–10 µL/minSPR[10]

Experimental Protocols

Protocol 1: Amine Coupling Immobilization of this compound on a Carboxylated Sensor Chip (e.g., CM5)
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it to the desired concentration (e.g., 20-50 µg/mL) in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Prepare fresh solutions of 0.4 M EDC and 0.1 M NHS in water.

    • Prepare the blocking solution: 1 M ethanolamine-HCl, pH 8.5.

    • Prepare the running buffer (e.g., HBS-EP+).

  • Surface Preparation:

    • Equilibrate the sensor surface with running buffer until a stable baseline is achieved.

  • Activation:

    • Inject a 1:1 mixture of the EDC and NHS solutions over the sensor surface for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups.

  • Ligand Immobilization:

    • Inject the this compound solution over the activated surface. The contact time can be varied to achieve the desired immobilization level. Monitor the response units (RU) to track the immobilization progress.

  • Deactivation (Blocking):

    • Inject the ethanolamine-HCl solution for 7 minutes at 10 µL/min to deactivate any remaining active esters and block non-specific binding sites.[10]

  • Stabilization:

    • Wash the surface with running buffer until a stable baseline is achieved. The surface is now ready for analyte injection.

Protocol 2: this compound-STING Binding Analysis using SPR
  • System Preparation:

    • Ensure the SPR instrument is equilibrated with the running buffer.

  • Analyte Preparation:

    • Prepare a series of dilutions of the STING protein in the running buffer. The concentration range should ideally span from 0.1x to 10x the expected Kd.

  • Binding Measurement:

    • Inject the different concentrations of STING protein over the this compound-immobilized surface and a reference flow cell (without this compound) at a constant flow rate (e.g., 30 µL/min).

    • Include a buffer-only injection (zero concentration) to allow for double referencing.

  • Dissociation:

    • After the association phase, allow the running buffer to flow over the surface to monitor the dissociation of the STING protein from this compound.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH glycine (B1666218) solution) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizations

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (viral or self-DNA) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active translocates This compound This compound This compound->STING_inactive competitively binds & ahibits activation TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I Interferon Genes pIRF3->IFN_genes translocates to nucleus Transcription Transcription IFN_genes->Transcription

Caption: this compound inhibits the STING signaling pathway.

SPR_Workflow start Start prep Prepare Sensor Chip & Reagents start->prep immobilize Immobilize this compound (Amine Coupling) prep->immobilize block Block Surface (Ethanolamine) immobilize->block bind Inject STING Protein (Analyte) block->bind dissociate Dissociation Phase (Buffer Flow) bind->dissociate regenerate Regenerate Surface dissociate->regenerate regenerate->bind Next Concentration analyze Analyze Data (ka, kd, Kd) regenerate->analyze End of Cycle end End analyze->end

Caption: Experimental workflow for this compound-STING binding analysis using SPR.

References

How to control for batch-to-batch variability of Gelsevirine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the batch-to-batch variability of Gelsevirine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variability a concern?

This compound is a monoterpenoid indole (B1671886) alkaloid isolated from the highly toxic plant Gelsemium elegans. It has garnered research interest for its potential therapeutic properties, including its activity as a specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway, which is involved in innate immunity.[1][2][3][4]

Batch-to-batch variability is a significant concern because this compound is a natural product. The concentration and purity of this compound in extracts from Gelsemium elegans can be influenced by several factors, leading to inconsistencies between different batches. This variability can significantly impact the reproducibility and reliability of experimental results, affecting both in vitro and in vivo studies.

Q2: What are the primary factors contributing to the batch-to-batch variability of this compound?

The primary factors influencing the batch-to-batch variability of this compound are related to the plant source material and the extraction and purification processes. These include:

  • Geographical Origin: The chemical composition of Gelsemium elegans, including the alkaloid profile, can vary depending on the geographical location where the plant is grown.[5]

  • Plant Part Used: Different parts of the Gelsemium elegans plant (e.g., roots, stems, leaves) contain varying concentrations of alkaloids, including this compound.[5][6]

  • Harvesting Time: The developmental stage of the plant at the time of harvest can affect the concentration of secondary metabolites like this compound.

  • Storage Conditions: The conditions under which the plant material is stored before extraction can lead to degradation or alteration of the chemical constituents.

  • Extraction Method: The choice of solvent, temperature, and duration of the extraction process can significantly impact the yield and purity of the isolated this compound.[7]

  • Purification Process: The chromatographic techniques and conditions used to purify this compound from the crude extract will determine the final purity and the profile of any co-eluting impurities.

Q3: How can I assess the quality and consistency of my this compound batches?

A multi-faceted approach is recommended to ensure the quality and consistency of your this compound batches. This involves a combination of analytical techniques to confirm the identity, purity, and concentration of this compound.

  • Identity Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm the chemical structure of this compound.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of this compound. The purity is typically determined by the peak area percentage of this compound relative to all other detected components.

  • Quantification: A validated HPLC-UV or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method should be used to accurately determine the concentration of this compound in your sample. This requires a certified reference standard for calibration.

Troubleshooting Guides

This compound Isolation and Purification
Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound from extraction. Inefficient extraction solvent or method.Optimize the extraction solvent system (e.g., methanol (B129727), ethanol, or chloroform-methanol mixtures). Consider using techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.[8]
Degradation of this compound during extraction.Avoid high temperatures and prolonged extraction times. Protect the extract from light.
Incorrect plant part used.Ensure you are using the plant part reported to have the highest this compound content (often the roots).[6]
Poor separation of this compound from other alkaloids during chromatography. Inappropriate stationary or mobile phase.For normal-phase chromatography, try different solvent systems with varying polarities (e.g., hexane-ethyl acetate, dichloromethane-methanol). For reverse-phase HPLC, optimize the mobile phase (e.g., acetonitrile/methanol and water with additives like formic acid or trifluoroacetic acid).
Column overloading.Reduce the amount of crude extract loaded onto the column.
Co-elution with structurally similar alkaloids.Employ a different chromatographic technique (e.g., counter-current chromatography) or use a column with a different selectivity.[7]
This compound appears to be degrading on the silica (B1680970) gel column. Acidity of the silica gel.Deactivate the silica gel by treating it with a base (e.g., triethylamine) before use.
Instability of the compound.Minimize the time the compound spends on the column and work at lower temperatures if possible.
This compound Bioassays
Problem Possible Cause(s) Suggested Solution(s)
High variability in bioassay results between batches. Inconsistent concentration or purity of this compound.Accurately quantify each batch of this compound using a validated analytical method (e.g., HPLC-UV) and a reference standard. Ensure purity is consistent between batches.
Presence of interfering compounds from the plant extract.Use highly purified this compound (>95%). If using a less pure extract, be aware of potential off-target effects from other co-extracted alkaloids.
Lower than expected bioactivity. Degradation of this compound in the assay medium.Assess the stability of this compound under your specific assay conditions (e.g., pH, temperature, light exposure). Prepare fresh solutions for each experiment.
Incorrect solvent used to dissolve this compound.Ensure the solvent used (e.g., DMSO) is compatible with your assay system and does not interfere with the biological readout. Perform solvent control experiments.
Unexpected or off-target effects. Presence of other bioactive alkaloids in the sample.Characterize the impurity profile of your this compound sample using LC-MS/MS to identify any other potentially active compounds.

Experimental Protocols

Quality Control and Analytical Methods

A crucial aspect of controlling for batch-to-batch variability is the implementation of rigorous analytical methods to characterize each batch of this compound.

Table 1: Recommended Analytical Methods for this compound Quality Control

Parameter Method Purpose Key Considerations
Identity ¹H and ¹³C NMRStructural confirmationCompare spectra with published data or a certified reference standard.
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination and elemental compositionProvides confirmation of the molecular formula.
Purity HPLC-UVQuantify the percentage of this compoundUse a high-resolution column and a validated method.
Quantification HPLC-UV or LC-MS/MSDetermine the exact concentrationRequires a certified this compound reference standard for calibration.
Residual Solvents Gas Chromatography (GC)Ensure removal of solvents from the purification processImportant for in vivo studies.
Detailed Methodologies

1. High-Performance Liquid Chromatography (HPLC-UV) for Purity and Quantification

This protocol provides a general framework. Method optimization and validation are essential for accurate results.

Table 2: Example HPLC-UV Method Parameters for this compound Analysis

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, and gradually increase to elute this compound. A typical gradient might be 5% to 95% B over 30 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Standard Preparation Prepare a stock solution of this compound reference standard in methanol or DMSO. Create a calibration curve with at least five concentration points.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS is particularly useful for quantifying this compound in complex biological matrices.

Table 3: Example LC-MS/MS Method Parameters for this compound Analysis

Parameter Condition
LC System UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient A fast gradient suitable for high-throughput analysis.
Flow Rate 0.2-0.4 mL/min
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive mode
MRM Transitions Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

3. Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR is the gold standard for confirming the chemical structure of this compound.

Table 4: ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

¹H NMR (ppm) ¹³C NMR (ppm)
Characteristic signals for the aromatic and alkaloid scaffoldCharacteristic signals for carbonyl, quaternary, and methine carbons
(Specific chemical shifts and coupling constants should be compared to a reference standard or literature data)(Specific chemical shifts should be compared to a reference standard or literature data)

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Mandatory Visualizations

This compound's Mechanism of Action: STING Signaling Pathway Inhibition

This compound has been identified as a specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway. It is thought to competitively bind to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation. Additionally, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING.[1][2][4] This dual mechanism effectively blocks the downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates This compound This compound This compound->STING_inactive binds & locks inactive state STING_active STING (active) This compound->STING_active promotes STING_inactive->STING_active TBK1 TBK1 STING_active->TBK1 recruits & activates Ub K48-linked Ubiquitination STING_active->Ub IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFNs Type I Interferons & Pro-inflammatory Cytokines pIRF3->IFNs induces transcription Degradation Proteasomal Degradation Ub->Degradation

Caption: this compound inhibits the STING signaling pathway.

Experimental Workflow for this compound Quality Control

A systematic workflow is essential for ensuring the consistency of this compound batches used in research. This workflow should encompass everything from the initial extraction to the final characterization and use in experiments.

Caption: Quality control workflow for this compound.

References

Validation & Comparative

Gelsevirine: A Comprehensive Efficacy Comparison with Leading STING Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of Gelsevirine's efficacy against other well-characterized STING (Stimulator of Interferon Genes) inhibitors. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative data, outlines experimental methodologies, and visualizes key pathways to offer an objective performance assessment.

The STING pathway is a critical component of the innate immune system. Its activation by cyclic dinucleotides (CDNs), produced by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic DNA, triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While essential for anti-pathogen and anti-tumor immunity, aberrant STING activation is implicated in various autoimmune and inflammatory diseases, making STING inhibitors a promising therapeutic avenue.

This compound has emerged as a novel, specific inhibitor of STING.[1] Its unique dual mechanism of action involves not only competitively binding to the CDN-binding pocket of STING to lock it in an inactive conformation but also promoting its K48-linked ubiquitination and subsequent degradation.[1][2] This guide places this compound's potency in context with other known STING inhibitors, providing a clear, data-driven comparison.

Quantitative Efficacy of STING Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other prominent STING inhibitors. Lower IC50 values are indicative of higher potency.

InhibitorMechanism of ActionCell LineIC50 ValueReference
This compound Competitive CDN-binding pocket inhibitor; promotes STING degradationTHP-1 (human monocytic)0.766 µM[1][3]
Raw264.7 (murine macrophage)5.365 µM[1][3]
H-151 Covalent inhibitor (targets Cys91); blocks STING palmitoylation293T-hSTING1.04 µM[4]
293T-mSTING0.82 µM[4]
MEFs (murine embryonic fibroblasts)138 nM[5][6]
BMDMs (murine bone marrow-derived macrophages)109.6 nM[5][6]
HFFs (human foreskin fibroblasts)134.4 nM[5]
SN-011 Competitive CDN-binding pocket inhibitorMEFs127.5 nM[5]
BMDMs107.1 nM[5]
HFFs502.8 nM[5]
Astin C Binds to the C-terminal domain of STING; blocks IRF3 recruitmentIntracellular DNA-induced IFNB expression10.8 µM[1][3]
Compound 18 Competitive CDN-binding pocket inhibitorhSTING11 µM[1][3]
C-176 Covalent inhibitor (targets Cys91); blocks STING palmitoylationMouse STINGPotent[7]
Human STINGInactive[1][3]

Key Experimental Protocols

The following are detailed methodologies for experiments commonly used to assess the efficacy of STING inhibitors.

IFN-β Promoter Reporter Assay

This cell-based assay quantifies the functional outcome of STING inhibition by measuring the activity of the IFN-β promoter.

Protocol:

  • Cell Seeding: HEK293T cells are co-transfected with an IFN-β promoter-driven luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization). The cells are then seeded into 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the STING inhibitor (e.g., this compound) or vehicle control (DMSO) for a specified period (e.g., 6 hours).

  • STING Activation: The STING pathway is activated by transfecting the cells with a STING agonist, such as 2'3'-cGAMP.

  • Lysis and Luminescence Measurement: After a suitable incubation period (e.g., 18-24 hours), cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition is calculated relative to the vehicle-treated, STING-activated control. The IC50 value is then determined from the dose-response curve.[8]

Western Blot for Phosphorylation of STING Pathway Components

This assay assesses the inhibition of STING signaling by measuring the phosphorylation status of key downstream proteins like TBK1 and IRF3.

Protocol:

  • Cell Culture and Treatment: A relevant cell line, such as THP-1 monocytes or Raw264.7 macrophages, is seeded in 6-well plates and allowed to adhere.[9]

  • Inhibitor Pre-treatment: Cells are pre-treated with the STING inhibitor or vehicle for 2-6 hours.

  • STING Agonist Stimulation: Cells are stimulated with a STING agonist like 2'3'-cGAMP for a short period (e.g., 30 minutes to 3 hours).

  • Cell Lysis and Protein Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated TBK1 (p-TBK1), total TBK1, phosphorylated IRF3 (p-IRF3), and total IRF3. A loading control like GAPDH or β-actin is also used.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[9]

cGAMP-Induced STING Dimerization Assay

This assay determines if a STING inhibitor can prevent the agonist-induced dimerization/oligomerization of STING, a critical step in its activation.

Protocol:

  • Cell Culture and Treatment: Raw264.7 cells are pre-treated with the inhibitor (e.g., 10 µM this compound) for 6 hours.[3]

  • STING Activation: Cells are then stimulated with 2'3'-cGAMP for 1-2 hours to induce STING dimerization.

  • Cell Lysis: Cells are lysed, and protein extracts are prepared.

  • Non-reducing SDS-PAGE: The protein lysates are resolved on a non-reducing SDS-PAGE gel. Under non-reducing conditions, the covalent disulfide bonds that can form between STING monomers upon activation are preserved, allowing for the visualization of dimers and oligomers.

  • Immunoblotting: The gel is transferred to a membrane and immunoblotted with an anti-STING antibody to visualize the monomeric and dimeric/oligomeric forms of STING.[10]

Visualizing Mechanisms and Workflows

To further clarify the complex processes involved, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active dimerization & trafficking Degradation Proteasomal Degradation STING_inactive->Degradation TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerization & nuclear translocation IFN_genes IFN Genes pIRF3->IFN_genes activates transcription This compound This compound This compound->STING_inactive binds competitively (inhibition) This compound->STING_inactive promotes K48-linked ubiquitination Experimental_Workflow cluster_setup Experiment Setup cluster_activation STING Activation cluster_analysis Data Analysis seed_cells 1. Seed Reporter Cells (e.g., HEK293T with IFN-β-Luc) pretreat 2. Pre-treat with Inhibitor (this compound or Vehicle) seed_cells->pretreat activate 3. Activate STING (e.g., with 2'3'-cGAMP) pretreat->activate incubate 4. Incubate (18-24 hours) activate->incubate lyse 5. Lyse Cells & Measure Luciferase Activity incubate->lyse analyze 6. Normalize Data & Calculate IC50 lyse->analyze end analyze->end start start->seed_cells

References

Gelsevirine: A Head-to-Head Comparison for STING-Specific Inhibition in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gelsevirine's performance against other STING inhibitors, supported by experimental data from knockout models. This analysis validates this compound's specificity for the STING (Stimulator of Interferon Genes) pathway, a critical mediator of innate immunity.

The aberrant activation of the STING pathway is implicated in a range of inflammatory and autoimmune diseases. Consequently, the development of specific STING inhibitors is a key focus of therapeutic research. This compound, a natural compound, has emerged as a novel and potent STING-specific inhibitor.[1][2][3] This guide delves into the experimental evidence validating its specificity, primarily through the use of STING knockout models, and compares its mechanism and efficacy with other known STING inhibitors.

Comparative Analysis of STING Inhibitors

This compound distinguishes itself from other STING inhibitors through its dual mechanism of action: competitive binding to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks the protein in an inactive state, and the promotion of K48-linked ubiquitination and subsequent degradation of STING.[1][2][3] This contrasts with other inhibitors that may only block CDN binding or inhibit STING through different mechanisms like preventing palmitoylation.

InhibitorMechanism of ActionReported Efficacy/PotencyNotes
This compound Competitively binds to the CDN-binding pocket of STING, locking it in an inactive conformation. Promotes K48-linked STING ubiquitination and degradation.[1][2][3]Potently inhibits the induction of interferon and inflammatory cytokines in macrophages stimulated with STING agonists.[1][2] Reduces STING-induced gene expression of type I IFNs and proinflammatory cytokines.[2]Demonstrates efficacy in a mouse model of sepsis.[1][3]
H-151 Covalent modification of Cys91, which blocks STING palmitoylation.[4]Reduces TBK1 phosphorylation and inhibits STING palmitoylation.[4]May not be effective against gain-of-function STING mutations.[5]
C-176 / C-178 Covalently modify Cys91, preventing STING palmitoylation.[5]Specific inhibitors of murine STING.[5]Inactive or have limited bioactivity against human STING.[1][2]
Astin C Competitively binds to the C-terminal domain of STING with cyclic dinucleotides.[6]Directly modulates the STING signalosome.[6]Limited bioactivity against human STING has been noted.[1][2]
SN-011 Binds to the CDN-binding pocket with high affinity, locking the STING dimer in an open, inactive conformation.[7]Potent and selective inhibitor for both mouse and human STING, with IC50 values of ~100 nM and ~500 nM, respectively.[7]Ameliorated autoimmune pathology in Trex1-/- mice.[7]

Validating Specificity with STING Knockout Models

The gold standard for validating the specificity of a targeted inhibitor is the use of a knockout model. In the context of this compound, STING-deficient (STING-/-) mice are essential to demonstrate that its therapeutic effects are solely dependent on the presence of the STING protein.

Experimental Workflow for Validation in Knockout Models

Gelsevirine_Validation_Workflow wt_induce Induce Disease Model (e.g., Sepsis) wt_treat Administer this compound wt_induce->wt_treat wt_outcome Observe Therapeutic Effect (e.g., Reduced Inflammation, Increased Survival) wt_treat->wt_outcome ko_outcome Observe No Additional Therapeutic Effect ko_induce Induce Disease Model (e.g., Sepsis) ko_treat Administer this compound ko_induce->ko_treat ko_treat->ko_outcome

Caption: Experimental workflow comparing the effect of this compound in wild-type versus STING knockout mice.

Studies have shown that while this compound significantly improves survival and reduces organ damage in a mouse model of sepsis, it does not provide further protection in STING-deficient mice subjected to the same conditions.[2] This lack of an additive effect in the knockout model is strong evidence that the protective actions of this compound are mediated specifically through the inhibition of the STING pathway.

Signaling Pathway: this compound's Mechanism of Action

The canonical STING signaling pathway is initiated by the detection of cytosolic DNA by cGAS, leading to the production of cGAMP. cGAMP then binds to STING, triggering a conformational change, dimerization, and translocation from the endoplasmic reticulum.[8][9] This leads to the recruitment and activation of TBK1, which in turn phosphorylates IRF3, resulting in the production of type I interferons and other inflammatory cytokines.[7][8] this compound intervenes at a critical early step in this cascade.

STING_Pathway_Inhibition cluster_pathway STING Signaling Pathway cluster_inhibition Inhibition by this compound DNA Cytosolic DNA cGAS cGAS DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons & Inflammatory Cytokines pIRF3->IFN This compound This compound This compound->STING Competitively Binds & Inhibits Activation Degradation Ubiquitination & Degradation This compound->Degradation Degradation->STING Promotes

Caption: this compound's dual-action inhibition of the STING signaling pathway.

Key Experimental Protocols

The validation of this compound's STING-specific inhibition relies on a series of well-defined experimental protocols. Below are summaries of the key methodologies employed.

Cell Culture and Stimulation
  • Cell Lines: Murine macrophage cell line (RAW264.7) and human monocytic cell line (THP-1) are commonly used.

  • Stimulation: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 6 hours) before being stimulated with STING agonists such as 2'3'-cGAMP, interferon stimulatory DNA (ISD), or Poly(dA:dT) for 3 hours.[2]

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To measure the mRNA expression levels of STING-dependent genes, such as Ifnb1 (Interferon beta 1).

  • Procedure:

    • Total RNA is extracted from treated and untreated cells.

    • cDNA is synthesized from the RNA template.

    • qRT-PCR is performed using primers specific for Ifnb1 and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative expression of Ifnb1 is calculated to determine the inhibitory effect of this compound.

Western Blot Analysis
  • Objective: To assess the protein levels and phosphorylation status of key components of the STING pathway.

  • Procedure:

    • Cell lysates are prepared from treated and untreated cells.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against total and phosphorylated forms of STING, TBK1, and IRF3.[6]

    • A secondary antibody conjugated to a detection enzyme is used for visualization.

    • Changes in protein levels and phosphorylation indicate the inhibitory effect of this compound on STING signaling.

STING Dimerization Assay
  • Objective: To determine if this compound inhibits the agonist-induced dimerization of STING, a critical step in its activation.

  • Procedure:

    • RAW264.7 cells are pretreated with this compound and then stimulated with 2'3'-cGAMP.

    • Cell lysates are subjected to non-reducing SDS-PAGE to preserve protein dimers.

    • Western blotting is performed using an antibody against STING to visualize both monomeric and dimeric forms.[2]

In Vivo Sepsis Model
  • Animals: Wild-type and STING knockout mice are used.

  • Procedure:

    • Sepsis is induced via cecal ligation and puncture (CLP).

    • A treatment group receives this compound post-surgery.

    • Survival rates are monitored over time.

    • Lung injury and inflammatory markers in the lungs and serum are assessed to determine the therapeutic effect of this compound.[2]

Logical Validation Framework

The specificity of this compound as a STING inhibitor is established through a logical progression of experimental evidence.

Gelsevirine_Logic Hypothesis Hypothesis: This compound specifically inhibits STING InVitro In Vitro Evidence: This compound inhibits STING agonist-induced IFN-β production and signaling Hypothesis->InVitro Binding Biochemical Evidence: This compound directly binds to the STING CDN-binding pocket Hypothesis->Binding Knockout Knockout Model Evidence: This compound shows no protective effect in STING-/- mice InVitro->Knockout Binding->Knockout Conclusion Conclusion: This compound is a STING-specific inhibitor Knockout->Conclusion

Caption: Logical framework for validating the STING-specific inhibition by this compound.

References

Gelsevirine and 2'3'-cGAMP: A Comparative Analysis of STING Ligand Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gelsevirine and 2'3'-cGAMP, focusing on their competitive binding to the Stimulator of Interferon Genes (STING) protein. The information presented is supported by experimental data to aid in research and drug development decisions.

Introduction

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2] Cyclic GMP-AMP synthase (cGAS) acts as a DNA sensor, and upon activation, synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[1][3] 2'3'-cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein, triggering a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[3][4]

This compound, a natural alkaloid, has been identified as a novel inhibitor of the STING pathway.[5][6] It has been shown to competitively bind to the same cyclic dinucleotide (CDN)-binding pocket on STING as 2'3'-cGAMP, thereby preventing STING activation.[5][6][7] This guide delves into the specifics of this competitive interaction, presenting key quantitative data, experimental methodologies, and visual representations of the involved pathways.

Quantitative Data Summary

The following table summarizes the key binding affinity and inhibitory concentration data for this compound and 2'3'-cGAMP in their interaction with the STING protein.

CompoundParameterValueSpeciesMethodReference
This compound Kd (Binding Affinity)27.6 μMHumanSurface Plasmon Resonance (SPR)[8]
IC50 (IFN-β induction)0.766 μMHuman (THP-1 cells)Cell-based assay[8]
2'3'-cGAMP Kd (Binding Affinity)3.79 nM - 9.23 nMHumanIsothermal Titration Calorimetry (ITC), SPR[1][2][9]

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a stronger binding affinity. IC50 (half-maximal inhibitory concentration) represents the concentration of an inhibitor required to block 50% of a biological response.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This method is used to measure the binding kinetics and affinity between a ligand and an analyte in real-time without the need for labeling.

Methodology:

  • Immobilization: Recombinant human STING protein is covalently coupled to a CM5 sensor chip. The optimal pH for immobilization is determined by testing a range of sodium acetate (B1210297) buffer pH values (e.g., 4.0, 4.5, 5.0).[8]

  • Binding Analysis: Different concentrations of the analyte (e.g., this compound, ranging from 0 to 64 μM) are flowed over the sensor chip surface containing the immobilized STING protein.[8]

  • Data Acquisition: The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface. The experiment is typically carried out in a buffer system such as PBS with 5% DMSO at a constant flow rate (e.g., 30 μl/min).[8]

  • Kinetic Analysis: The resulting sensorgrams are analyzed using appropriate software (e.g., Biacore T200 Evaluation Software) to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.[8]

Biotin (B1667282) Pull-Down Assay for Competitive Binding

This assay qualitatively demonstrates the direct and competitive binding of ligands to a target protein.

Methodology:

  • Protein Expression: HEK293T cells are transfected with an expression plasmid for HA-tagged STING protein. After 24 hours, the cells are lysed to obtain cell lysates containing the tagged STING protein.[8]

  • Binding Incubation: The cell lysates are incubated with biotinylated this compound (biotin-GS). To test for competitive binding, a 10-fold excess of unlabeled this compound or 2'3'-cGAMP is added to the incubation mixture along with the biotin-GS.[8]

  • Capture: Streptavidin-conjugated beads are added to the mixture. The biotinylated this compound, along with any bound STING protein, will bind to the streptavidin beads.

  • Washing and Elution: The beads are washed to remove non-specific binding proteins. The bound proteins are then eluted from the beads.

  • Detection: The eluted proteins are separated by SDS-PAGE and analyzed by immunoblotting using an anti-HA antibody to detect the presence of STING protein. A reduction in the amount of pulled-down STING in the presence of excess unlabeled this compound or 2'3'-cGAMP indicates competitive binding.[8]

Visualizations

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active This compound This compound This compound->STING_inactive competitively binds & inhibits TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 dimerizes IFN_genes Type I IFN Genes p_IRF3->IFN_genes translocates & activates transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Competitive Binding Pull-Down Assay

Pull_Down_Workflow start Start: HA-STING expressing cell lysate incubation Incubate with Biotin-Gelsevirine start->incubation competitor Add excess unlabeled This compound or 2'3'-cGAMP incubation->competitor competitive condition capture Capture with Streptavidin beads incubation->capture competitor->capture wash Wash beads capture->wash elute Elute bound proteins wash->elute analysis Analyze by SDS-PAGE and Immunoblot (anti-HA) elute->analysis result Result: Reduced STING signal indicates competition analysis->result

Caption: Workflow for the biotin pull-down assay to demonstrate competitive binding.

References

Gelsevirine: A Comparative Analysis of its Anti-Inflammatory Effects Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the anti-inflammatory properties of Gelsevirine in various cell types. This document summarizes key experimental data, outlines detailed protocols, and visualizes the underlying molecular mechanisms to offer an objective comparison of this compound's performance.

This compound, a principal alkaloid extracted from Gelsemium elegans, has demonstrated significant anti-inflammatory and analgesic properties.[1] Its therapeutic potential is being explored in a range of inflammatory conditions, including osteoarthritis, neuroinflammation, and sepsis.[2][3][4][5] This guide synthesizes findings from multiple studies to compare its efficacy and mechanism of action in microglia, macrophages, and chondrocytes.

Comparative Efficacy of this compound

The anti-inflammatory activity of this compound has been quantified in different cell models, primarily focusing on its ability to suppress the production of pro-inflammatory mediators. The following table summarizes the key quantitative data from these studies.

Cell TypeInflammatory StimulusThis compound ConcentrationMeasured BiomarkerResultSignaling Pathway ImplicatedReference
Microglia (BV2) Lipopolysaccharide (LPS)10 µMiNOS, COX2Significant decrease in expressionJAK2/STAT3[3]
LPS10 µMInflammatory Cytokines (e.g., TNF-α, IL-6)Significant decrease in productionJAK2/STAT3[3]
Oxygen-Glucose Deprivation (OGD) Conditioned Medium10 µMInflammatory CytokinesSignificant decrease in productionJAK2/STAT3[3]
Sepsis-Associated Encephalopathy (SAE) modelNot specified in vitroInflammatory FactorsReduced levelsSTING[6]
Macrophages (Raw264.7) 2'3'-cGAMP (STING agonist)10 µMIfnb1 mRNADose-dependent inhibitionSTING/TBK1/NF-κB[4][7]
LPSNot specifiedTNF-α, IL-6Significantly lower production in SHIP(+/+) vs SHIP(-/-) cellsTLR4/SHIP[8]
Macrophages (THP-1) 2'3'-cGAMP (STING agonist)10 µMIFNB1 mRNADose-dependent inhibitionSTING[4][7]
Chondrocytes Interleukin-1β (IL-1β)Not specifiedMMP3, MMP9, MMP13, IFNβ, TNFɑ, Il6Reduced expressionSTING/TBK1[5]
Interleukin-1β (IL-1β)Not specifiedCol2A, Il10Increased expressionSTING/TBK1[5]

Deciphering the Mechanism: Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating specific signaling pathways. The two primary pathways identified are the JAK/STAT and the STING pathways.

JAK/STAT Signaling Pathway in Microglia

In the context of neuroinflammation, particularly in microglia, this compound has been shown to directly inhibit the Janus kinase 2 (JAK2).[2][3][9] This inhibition prevents the subsequent phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3). The activated STAT3 typically translocates to the nucleus to induce the expression of various pro-inflammatory genes. By disrupting this cascade, this compound effectively dampens the inflammatory response in microglia.[3]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Cytokine Receptor Inflammatory Stimulus->Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 DNA DNA pSTAT3->DNA Translocates to Nucleus This compound This compound This compound->JAK2 Inhibits Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Induces Transcription

This compound inhibits the JAK/STAT signaling pathway.
STING Signaling Pathway in Macrophages and Chondrocytes

This compound also acts as a specific inhibitor of the Stimulator of Interferon Genes (STING) protein.[4][7][10] The STING pathway is crucial in innate immunity, detecting cytosolic DNA from pathogens or damaged host cells.[7] Upon activation, STING triggers a downstream cascade involving TANK-binding kinase 1 (TBK1), leading to the activation of transcription factors like NF-κB and IRF3, which in turn drive the expression of type I interferons and other pro-inflammatory cytokines.[4] this compound has been found to competitively bind to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive state.[7][10] Furthermore, it promotes the K48-linked ubiquitination and subsequent degradation of STING.[5][10] This dual mechanism effectively shuts down STING-mediated inflammation.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING STING (on ER) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates pTBK1 p-TBK1 TBK1->pTBK1 NFkB NF-κB pTBK1->NFkB Activates DNA DNA NFkB->DNA Translocates to Nucleus This compound This compound This compound->STING Inhibits & Promotes Degradation Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Induces Transcription

This compound inhibits the STING signaling pathway.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
  • Microglia (BV2 cells):

    • BV2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For inflammatory stimulation, cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.[11]

  • Macrophages (Raw264.7 cells):

    • Raw264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are maintained under the same conditions as BV2 cells.

    • To induce inflammation, cells are pre-treated with this compound for 6 hours and then stimulated with a STING agonist like 2'3'-cGAMP (5 µg/ml) for 3 hours.[7]

  • Chondrocytes:

    • Primary chondrocytes are isolated from cartilage tissue and cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • For inducing an inflammatory response, chondrocytes are stimulated with 10 ng/mL of recombinant human Interleukin-1β (IL-1β).

Quantitative Real-Time PCR (qRT-PCR)
  • Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

  • cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qRT-PCR is performed using a qPCR system with SYBR Green master mix and gene-specific primers for target inflammatory markers (e.g., TNF-α, IL-6, IFNB1, MMP13) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis
  • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-STAT3, STAT3, STING, p-TBK1, TBK1, iNOS, COX2, and β-actin as a loading control).

  • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Cell culture supernatants are collected after treatment.

  • The concentrations of secreted cytokines (e.g., TNF-α, IL-6) are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • The absorbance is read on a microplate reader, and cytokine concentrations are determined from a standard curve.

The following diagram outlines a general experimental workflow for assessing the anti-inflammatory effects of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A Seed Cells (Microglia, Macrophages, etc.) B Pre-treat with this compound A->B C Induce Inflammation (LPS, IL-1β, etc.) B->C D Collect Supernatant C->D E Lyse Cells C->E F Extract RNA C->F G ELISA (Cytokine Quantification) D->G H Western Blot (Protein Expression & Phosphorylation) E->H I qRT-PCR (Gene Expression) F->I

General experimental workflow for this compound studies.

References

Assessing the reproducibility of Gelsevirine's effect on sepsis survival rates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gelsevirine's performance in improving sepsis survival rates against other potential therapeutic alternatives. The information is supported by available preclinical experimental data, with a focus on reproducibility and methodological transparency.

Recent preclinical studies have highlighted this compound, a novel inhibitor of the STIMULATOR of interferon genes (STING) pathway, as a potential therapeutic agent for sepsis. Research indicates that this compound significantly improves survival rates in mouse models of sepsis induced by cecal ligation and puncture (CLP).[1][2] However, the reproducibility of these findings by independent laboratories has not yet been established, a critical step in the validation of any new therapeutic candidate. This guide aims to synthesize the current data on this compound, compare its reported efficacy with other experimental sepsis therapies, and provide detailed experimental protocols to aid in the design of future reproducibility studies.

Comparative Survival Rates in CLP-Induced Sepsis

The following table summarizes the survival rates of mice subjected to the cecal ligation and puncture (CLP) model of sepsis and treated with this compound or other alternative therapies. It is important to note that these data are compiled from different studies and are not from head-to-head comparisons. Experimental conditions, such as the severity of the CLP procedure and the timing of therapeutic intervention, can significantly influence outcomes.

TreatmentMechanism of ActionDosageAdministration RouteTiming of AdministrationCLP Model SeveritySurvival Rate (%)Source
This compound STING Inhibitor10 mg/kgIntraperitoneal5 hours post-CLPNot specified~40% (at 100 hours)[1]
This compound STING Inhibitor20 mg/kgIntraperitoneal5 hours post-CLPNot specified~60% (at 100 hours)[1]
Vehicle Control (for this compound) ---5 hours post-CLPNot specified~10% (at 100 hours)[1]
C-176 STING InhibitorNot specifiedNot specifiedNot specifiedNot specifiedImproved survival vs. CLP
Anti-TNF-α (AZD9773) TNF-α NeutralizationNot specifiedNot specified24, 36, 48, 60 hours post-CLPModerate/Severe>70% (at 5 days)[3]
Control (for Anti-TNF-α) DigiFab--24, 36, 48, 60 hours post-CLPModerate/Severe27% (at 5 days)[3]
Anti-IL-6 IL-6 Blockade1.33 mg/kgIntravenousPre-CLPNot specifiedStatistically significant improvement vs. control[4]
Control (for Anti-IL-6) Irrelevant IgG--Pre-CLPNot specifiedLower than treated group[4]
Dexamethasone Glucocorticoid1 mg/kg/dayIntraperitoneal2 hours post-CLPNot specifiedNo change in survival rates[5][6]
TLR4 Knockout TLR4 Deficiency---SevereIncreased survival vs. Wild Type[7]
Wild Type (for TLR4 Knockout) ----SevereLower than knockout group[7]

Experimental Protocols

To facilitate the assessment of reproducibility, the detailed experimental methodologies for the key experiments cited are provided below.

This compound Treatment in CLP-Induced Sepsis Model[7]
  • Animal Model: 2-month-old C57BL/6J mice were used.

  • Sepsis Induction (CLP Surgery):

    • Mice were anesthetized using 2% isoflurane (B1672236) inhalation.

    • A midline abdominal incision was made to expose the cecum.

    • The cecum was ligated at 1.0 cm from the tip.

    • The ligated cecum was then punctured twice with an 18-gauge needle.

    • A small amount of fecal material was gently squeezed out to induce polymicrobial peritonitis.

    • The cecum was returned to the abdominal cavity, and the incision was closed.

    • Sham-operated mice underwent the same procedure without ligation and puncture.

  • This compound Administration:

    • This compound was administered intraperitoneally at doses of 10 mg/kg or 20 mg/kg.

    • The administration was performed 5 hours after the CLP surgery.

  • Post-Operative Care and Survival Monitoring:

    • Mice were given pre-warmed saline (0.1 ml/g body weight) subcutaneously after surgery.

    • Survival was monitored and recorded for a specified period (e.g., 100 hours).

General Cecal Ligation and Puncture (CLP) Model Protocol[3][6][8]

The CLP model is a widely accepted preclinical model for sepsis research as it mimics the polymicrobial nature of clinical sepsis. The severity of sepsis can be modulated by altering the length of the ligated cecum and the size and number of punctures.

  • Anesthesia: Mice are anesthetized, typically with isoflurane or a ketamine/xylazine cocktail.

  • Surgical Preparation: The abdomen is shaved and disinfected.

  • Laparotomy: A midline incision is made to expose the cecum.

  • Cecal Ligation: A portion of the cecum is ligated below the ileocecal valve to induce ischemia and necrosis. The length of the ligated portion determines the severity of sepsis.

  • Cecal Puncture: The ligated cecum is punctured one or more times with a needle of a specific gauge. This allows for the leakage of fecal contents into the peritoneum, initiating infection.

  • Closure: The cecum is returned to the abdominal cavity, and the abdominal wall and skin are sutured.

  • Fluid Resuscitation: Post-operative fluid resuscitation with warmed saline is crucial for survival.

  • Analgesia and Antibiotics: Administration of analgesics and, in some protocols, antibiotics is performed to mimic clinical management.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design, the following diagrams are provided.

Gelsevirine_Experimental_Workflow cluster_preparation Preparation cluster_sepsis_induction Sepsis Induction cluster_treatment Treatment cluster_outcome Outcome Assessment P1 2-month-old C57BL/6J Mice S1 Anesthesia (Isoflurane) P1->S1 S2 Laparotomy S1->S2 S3 Cecal Ligation (1.0 cm) S2->S3 S4 Cecal Puncture (18-gauge needle) S3->S4 S5 Return Cecum & Close Incision S4->S5 T1 This compound (10 or 20 mg/kg, i.p.) 5 hours post-CLP S5->T1 T2 Vehicle Control (i.p.) 5 hours post-CLP S5->T2 O1 Survival Rate Monitoring T1->O1 O2 Organ Damage Assessment T1->O2 T2->O1 T2->O2

Experimental workflow for assessing this compound's effect on sepsis survival.

The proposed mechanism of action for this compound in sepsis involves the inhibition of the STING signaling pathway. This pathway is a critical component of the innate immune response to cytosolic DNA, which can be of microbial or host origin during sepsis.

STING_Signaling_Pathway cluster_stimuli Sepsis Stimuli cluster_pathway STING Signaling Cascade cluster_outcomes Cellular Outcomes DNA Cytosolic dsDNA (Bacterial or Host-derived) cGAS cGAS Activation DNA->cGAS cGAMP cGAMP Synthesis cGAS->cGAMP STING STING Activation (on ER membrane) cGAMP->STING TBK1 TBK1 Phosphorylation STING->TBK1 NFkB NF-κB Activation STING->NFkB IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I Interferon Production IRF3->IFN Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines This compound This compound This compound->STING Inhibition

Simplified STING signaling pathway in sepsis and the inhibitory action of this compound.

References

Comparative study of alkaloids from different Gelsemium species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Alkaloids from Different Gelsemium Species: Phytochemistry, Pharmacology, and Therapeutic Potential

Introduction

The genus Gelsemium, belonging to the family Gelsemiaceae, encompasses three primary species: Gelsemium elegans (distributed in Asia), and Gelsemium sempervirens and Gelsemium rankinii (both native to North America).[1][2] These plants are rich sources of structurally diverse and biologically active monoterpenoid indole (B1671886) alkaloids.[3] Historically, they have been used in traditional medicine for a variety of ailments, including pain, inflammation, and anxiety.[2][3] However, their therapeutic application is limited by a narrow therapeutic index due to the high toxicity of some constituent alkaloids.[2] This guide provides a comparative overview of the alkaloid profiles of different Gelsemium species, their known biological activities, and the underlying signaling pathways. It also presents detailed experimental protocols for the extraction and analysis of these compounds, aimed at researchers, scientists, and drug development professionals.

Comparative Alkaloid Profiles

The alkaloid composition can vary significantly between different Gelsemium species and even between different parts of the same plant. Gelsemium elegans is reported to be the most phytochemically studied species.[4] Koumine (B8086292) is the most abundant alkaloid in G. elegans, while gelsemine (B155926) is the principal alkaloid found in G. sempervirens.[5][6] Although less studied, G. rankinii is known to contain similar types of alkaloids.

The table below summarizes the quantitative data available for the main alkaloids in Gelsemium elegans. A direct comparative quantification of alkaloids across all three species under identical experimental conditions is not extensively documented in the current literature.

Table 1: Quantitative Analysis of Major Alkaloids in Different Parts of Gelsemium elegans

AlkaloidPlant PartConcentration (µg/g)Reference
Koumine Mature Roots249.2
Mature Stems149.1
Mature Leaves272.0
Gelsemine Mature RootsNot specified
Mature StemsNot specified
Mature Leaves122.4[7]
Gelsenicine Mature RootsNot specified
Mature StemsNot specified
Mature Leaves155.1[7]

Biological Activities and Mechanisms of Action

Gelsemium alkaloids exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, anxiolytic, and anti-tumor effects.[2][3] The primary mechanism of action for the analgesic and anxiolytic effects of gelsemine and koumine involves their interaction with inhibitory neurotransmitter receptors in the central nervous system.[5]

These alkaloids act as agonists at spinal glycine (B1666218) receptors.[5] This activation stimulates the biosynthesis of the neurosteroid allopregnanolone (B1667786), which in turn positively modulates GABAA receptors, leading to the observed therapeutic effects.[5][8]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathway for the analgesic and anxiolytic effects of Gelsemium alkaloids and a general experimental workflow for their comparative analysis.

Gelsemium_Alkaloid_Signaling_Pathway cluster_Neuron Spinal Neuron Gelsemium_Alkaloids Gelsemium Alkaloids (Gelsemine, Koumine) GlycineReceptor Glycine Receptor (GlyR) Gelsemium_Alkaloids->GlycineReceptor Binds to & Activates Allopregnanolone Allopregnanolone Biosynthesis GlycineReceptor->Allopregnanolone Stimulates GABAaR GABAA Receptor Allopregnanolone->GABAaR Positively Modulates Neuronal_Inhibition Neuronal Inhibition GABAaR->Neuronal_Inhibition Leads to Analgesic_Anxiolytic_Effects Analgesic & Anxiolytic Effects Neuronal_Inhibition->Analgesic_Anxiolytic_Effects Results in

Caption: Signaling pathway of Gelsemium alkaloids leading to analgesic and anxiolytic effects.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis & Quantification cluster_Bioassay Biological Activity Assessment Plant_Material Gelsemium Species (G. elegans, G. sempervirens, G. rankinii) - Roots, Stems, Leaves - Drying Drying & Grinding Plant_Material->Drying Extraction Alkaloid Extraction (e.g., Acid-base extraction) Drying->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification Purification (e.g., Solid Phase Extraction) Crude_Extract->Purification Bioassays In vitro / In vivo Bioassays (e.g., Receptor Binding, Animal Models) Crude_Extract->Bioassays HPLC_MS HPLC-MS/MS Analysis Purification->HPLC_MS Data_Analysis Data Analysis & Quantification HPLC_MS->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: Experimental workflow for the comparative study of Gelsemium alkaloids.

Experimental Protocols

Plant Material Collection and Preparation
  • Collect fresh plant materials (roots, stems, and leaves) from authenticated specimens of Gelsemium elegans, Gelsemium sempervirens, and Gelsemium rankinii.

  • Wash the plant materials thoroughly with distilled water to remove any dirt and debris.

  • Dry the plant materials in a well-ventilated oven at 40-50°C until a constant weight is achieved.

  • Grind the dried plant materials into a fine powder using a mechanical grinder and store in airtight containers at room temperature, protected from light.

Alkaloid Extraction (Acid-Base Extraction Method)

This protocol is a general method and may require optimization for each plant part and species.

  • Macerate 10 g of the dried plant powder with 100 mL of 70% ethanol (B145695) containing 1% hydrochloric acid for 24 hours at room temperature with occasional shaking.

  • Filter the mixture and repeat the extraction process with the residue twice more.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Dissolve the crude extract in 50 mL of 2% hydrochloric acid and filter.

  • Wash the acidic solution with 3 x 50 mL of diethyl ether to remove non-alkaloidal compounds.

  • Adjust the pH of the aqueous solution to 9-10 with ammonium (B1175870) hydroxide.

  • Extract the alkaloids with 3 x 50 mL of chloroform (B151607).

  • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to yield the total alkaloid extract.

Quantification of Alkaloids by HPLC-MS/MS
  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient program should be optimized for the separation of the target alkaloids.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each target alkaloid (e.g., gelsemine, koumine, gelsevirine) must be determined using authentic standards.

    • Optimization: Optimize MS parameters such as capillary voltage, source temperature, and collision energy for each alkaloid to achieve maximum sensitivity.

  • Standard Curve Preparation:

    • Prepare stock solutions of analytical standards of the target alkaloids in methanol.

    • Create a series of working standard solutions by serial dilution to construct a calibration curve over the expected concentration range in the samples.

  • Sample Preparation and Analysis:

    • Dissolve the dried total alkaloid extract in the initial mobile phase composition to a known concentration.

    • Filter the sample solution through a 0.22 µm syringe filter before injection into the HPLC-MS/MS system.

    • Inject the prepared samples and standard solutions for analysis.

    • Quantify the amount of each alkaloid in the samples by comparing their peak areas to the calibration curves of the respective standards.

Conclusion

This comparative guide highlights the significant potential of Gelsemium alkaloids in drug discovery, particularly in the areas of pain and anxiety management. The provided data and protocols offer a foundational framework for researchers to conduct further comparative studies. A comprehensive quantitative analysis of the alkaloid content across all three major Gelsemium species, using standardized methodologies, is a crucial next step to fully understand their phytochemical diversity and therapeutic potential. Such studies will be instrumental in identifying species and plant parts with optimal alkaloid profiles for the development of novel, safe, and effective therapeutic agents.

References

Gelsevirine's In Silico Promise Meets Experimental Reality: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from computational prediction to validated biological activity is a critical one. This guide provides an objective comparison of the in silico docking predictions for Gelsevirine with subsequent experimental validation, offering a clear view of its performance against other molecules and detailing the methodologies used to generate these findings.

This compound, a complex indole (B1671886) alkaloid, has been the subject of computational studies predicting its interaction with various protein targets. This guide delves into the experimental evidence that has emerged to support or challenge these predictions, focusing on its recently identified role as a specific inhibitor of the STING (Stimulator of Interferon Genes) protein and its previously explored effects on neuronal receptors.

Unveiling the STING Inhibition Pathway

Recent research has brought to light this compound's potent ability to inhibit the STING signaling pathway, a crucial component of the innate immune system. In silico docking analyses predicted a high-affinity interaction between this compound and the cyclic dinucleotide (CDN)-binding pocket of STING. Subsequent experimental validation has not only confirmed this prediction but also elucidated the mechanism of action.

Experimental Workflow for STING Inhibition Validation

The following workflow outlines the key experimental steps taken to validate the computational predictions of this compound's interaction with STING.

Gelsevirine_STING_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation docking Molecular Docking (this compound & STING) spr Surface Plasmon Resonance (Binding Affinity) docking->spr Predicts High Affinity pulldown Biotin (B1667282) Pull-down Assay (Competitive Binding) spr->pulldown Confirms Binding dimerization STING Dimerization Assay pulldown->dimerization Investigates Mechanism ubiquitination Ubiquitination Assay dimerization->ubiquitination Further Elucidation clp_model Cecal Ligation and Puncture (Sepsis Model in Mice) ubiquitination->clp_model Translates to In Vivo Efficacy

Experimental workflow for validating this compound's interaction with STING.
Quantitative Comparison: this compound's Binding Affinity

Experimental assays have quantified the binding affinity of this compound to the STING protein, confirming the in silico predictions of a strong interaction.

CompoundTarget ProteinMethodBinding Affinity (KD)Reference
This compoundSTINGSurface Plasmon ResonanceHigh Affinity[1]

Note: The specific KD value was described qualitatively as "high affinity" in the source material.

This compound's Mechanism of STING Inhibition

In silico models suggested that this compound binds to the CDN-binding pocket of STING. Experimental evidence supports this, showing that this compound competitively binds to the STING protein.[1] This binding has been demonstrated to inhibit the dimerization of STING induced by 2'3'-cGAMP, a key step in its activation.[1][2] Furthermore, this compound was found to induce K48-linked ubiquitination and subsequent degradation of STING, likely through the recruitment of TRIM21.[1]

STING_Pathway_Inhibition cluster_activation STING Activation Pathway cluster_inhibition This compound Inhibition cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates STING_Dimer STING Dimerization IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces Transcription This compound This compound This compound->STING This compound->STING_Dimer Inhibits STING_Ub K48-linked Ubiquitination This compound->STING_Ub Induces Degradation

Inhibition of the STING signaling pathway by this compound.

Modulation of Neuronal Receptors: A Comparative Look

Prior to the discovery of its effects on STING, this compound and other Gelsemium alkaloids were investigated for their interactions with neuronal receptors, particularly GABA-A receptors (GABAARs) and glycine (B1666218) receptors (GlyRs).

Comparative Inhibitory Activity

Electrophysiological studies have determined the inhibitory concentrations (IC50) of this compound and related alkaloids on GABAARs and GlyRs, providing a basis for comparing their potency.

CompoundTarget ReceptorIC50 (µM)Reference
This compound GABAAR 251.5 [3]
This compound GlyR 82.94 [3]
Koumine (B8086292)GABAAR142.8[3]
KoumineGlyR9.587[3]
GelsemineGABAAR170.8[3]
GelsemineGlyR10.36[3]

These findings indicate that while this compound does inhibit these neuronal receptors, its potency is lower compared to other Gelsemium alkaloids like koumine and gelsemine.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Surface Plasmon Resonance (SPR)
  • Objective: To determine the binding affinity between this compound and the STING protein.

  • Method: An in silico docking analysis was first performed to predict the interaction. For the SPR binding study, varying concentrations of this compound were passed over a sensor chip immobilized with the STING protein. The change in the refractive index at the surface, caused by the binding of this compound, was measured in real-time to determine the association and dissociation rate constants, from which the equilibrium dissociation constant (KD) was calculated.[1]

Biotin Pull-down Assay
  • Objective: To confirm the direct and competitive binding of this compound to the STING protein.

  • Method: A biotin-labeled this compound (biotin-GS) was synthesized. Cell lysates containing the STING protein were incubated with either biotin alone or biotin-GS. Streptavidin-coated beads were then used to pull down the biotin-labeled complexes. The presence of STING in the pull-down fraction was detected by western blotting, confirming a direct interaction. For competitive binding, an excess of unlabeled this compound was added to compete with biotin-GS for binding to STING.[1][4]

STING Dimerization Assay
  • Objective: To investigate the effect of this compound on STING dimerization.

  • Method: Raw264.7 cells were pretreated with this compound before being stimulated with 2'3'-cGAMP to induce STING dimerization. Cell lysates were then subjected to native polyacrylamide gel electrophoresis (PAGE) to separate protein complexes in their native state. The different forms of STING (monomer vs. dimer) were then visualized by immunoblotting with an anti-STING antibody.[2][4]

In Vivo Sepsis Model (Cecal Ligation and Puncture - CLP)
  • Objective: To evaluate the therapeutic potential of this compound in a mouse model of sepsis.

  • Method: Sepsis was induced in mice via cecal ligation and puncture (CLP). A cohort of these mice was then administered this compound post-operatively. The survival rates and markers of organ damage were monitored and compared to a control group that did not receive the compound. This in vivo model helps to determine if the in vitro observed STING inhibition translates to a protective effect in a complex disease state.[1][2]

Electrophysiological Recordings
  • Objective: To measure the modulatory effects of this compound on ion channel currents.

  • Method: The effects of this compound on nicotinic acetylcholine (B1216132) receptors (nAChRs), GABAARs, and GlyRs were assessed using electrophysiological techniques, likely two-electrode voltage clamp recordings in Xenopus oocytes or patch-clamp recordings in cultured neurons expressing the target receptors. Different concentrations of this compound were applied to the cells, and the resulting changes in ion channel currents elicited by their respective agonists were measured to determine the IC50 values.[3]

Conclusion

The experimental validation of in silico predictions for this compound showcases a successful example of computational chemistry guiding drug discovery. The confirmation of its high-affinity binding to and inhibition of the STING protein has opened new avenues for its potential therapeutic application in inflammatory diseases like sepsis.[1][2] Concurrently, comparative studies on its effects on neuronal receptors provide a broader understanding of its pharmacological profile, highlighting the importance of experimental validation to determine the potency and selectivity of a compound against various potential targets. The detailed protocols provided herein serve as a valuable resource for researchers aiming to further investigate the properties of this compound and other natural products.

References

How does Gelsevirine's binding affinity compare to other STING ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding dynamics of novel compounds to the Stimulator of Interferon Genes (STING) protein is crucial for developing effective immunomodulatory therapies. This guide provides a detailed comparison of the binding affinity of Gelsevirine, a recently identified STING inhibitor, with other known STING ligands, supported by experimental data and methodologies.

This compound, a natural alkaloid, has been identified as a novel inhibitor of the STING signaling pathway.[1][2][3] It competitively binds to the cyclic dinucleotide (CDN) binding pocket of STING, thereby preventing its activation and downstream signaling.[1][2][3] This inhibitory action makes this compound a potential therapeutic agent for STING-related inflammatory diseases like sepsis.[1][2][3]

Comparative Binding Affinities of STING Ligands

The binding affinity of a ligand to its target protein is a key determinant of its potency. This is often quantified by the equilibrium dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and other representative STING ligands.

LigandTypeSpeciesBinding Affinity (Kd)Method
This compound InhibitorHuman27.6 µMSPR[1][2]
Astin CInhibitorHuman53 nMNot Specified[2]
SN-011InhibitorHuman4.03 nMSPR[4]
H-151InhibitorNot SpecifiedIC50: 134.4 nM (HFF cells)Cell-based assay[4]
2'3'-cGAMPAgonist (Endogenous)Human9.23 nMSPR[4]
diABZIAgonistNot SpecifiednM affinityNot Specified[5]
MSA-2AgonistNot SpecifiedHigh affinity (dimer)Not Specified[5]

As the data indicates, this compound exhibits a micromolar binding affinity for STING.[1][2] In contrast, other inhibitors like Astin C and SN-011, as well as the endogenous agonist 2'3'-cGAMP, demonstrate significantly higher affinities in the nanomolar range.[2][4] This suggests that while this compound does bind to STING, its interaction is weaker compared to several other known ligands. The difference in affinity may have implications for its therapeutic window and potential for off-target effects.

Experimental Protocols

The determination of binding affinity is critical for ligand characterization. Surface Plasmon Resonance (SPR) is a widely used biophysical technique for this purpose.

Surface Plasmon Resonance (SPR) Assay for STING Binding

Objective: To quantitatively measure the binding affinity (Kd) between a ligand and the STING protein.

Materials:

  • Recombinant purified human STING protein (C-terminal domain, CTD)

  • Ligand of interest (e.g., this compound)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Chip Immobilization: The STING protein is immobilized on the surface of the sensor chip using standard amine coupling chemistry.

  • Ligand Injection: A series of concentrations of the ligand are prepared in the running buffer and injected over the sensor surface. A flow cell without immobilized STING serves as a reference.

  • Data Acquisition: The binding of the ligand to the immobilized STING protein is detected as a change in the refractive index, which is proportional to the mass change on the sensor surface. This is recorded in real-time as a sensorgram.

  • Data Analysis: The equilibrium binding response is plotted against the ligand concentration. The resulting saturation binding curve is then fitted to a steady-state 1:1 binding model to determine the equilibrium dissociation constant (Kd).[1][6]

STING Signaling Pathway and Inhibition by this compound

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[7] Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates TBK1 TBK1 STING_dimer->TBK1 recruits & activates This compound This compound This compound->STING_dimer competitively binds & inhibits IRF3 IRF3 TBK1->IRF3 phosphorylates pTBK1 p-TBK1 pIRF3 p-IRF3 (dimer) IFN_genes Interferon Genes pIRF3->IFN_genes translocates & activates transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

This compound exerts its inhibitory effect by binding to the same pocket on STING as the natural ligand 2'3'-cGAMP.[1][2] This competitive binding locks STING in an inactive conformation, preventing the downstream recruitment and activation of TBK1 and IRF3, and ultimately inhibiting the production of type I interferons.[1][3] Furthermore, this compound has been shown to promote the K48-linked ubiquitination and degradation of STING, further contributing to the suppression of the signaling pathway.[1][3]

References

Confirmation of Gelsevirine's STING-Mediated Mechanism of Action Validated by CRISPR-Cas9 Knockout

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Gelsevirine, a novel natural compound, and its mechanism of action as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. The pivotal role of CRISPR-Cas9 mediated STING knockout in unequivocally confirming this mechanism is highlighted, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and potentially utilize this compound or target the STING pathway.

This compound as a Novel STING Inhibitor

This compound, an alkaloid isolated from the traditional Chinese herb Gelsemium elegans, has demonstrated significant anti-inflammatory and analgesic properties.[1][2] Recent studies have identified this compound as a potent and specific inhibitor of the STING signaling pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers inflammatory responses.[1][2][3][4]

The proposed mechanism of action for this compound involves a dual-pronged approach to suppress STING activation. Firstly, this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, which prevents the binding of the natural ligand cGAMP and locks STING in an inactive conformation.[1][2][4] This binding has been confirmed through in silico docking analysis, surface plasmon resonance, and competitive binding assays.[1][2] Secondly, this compound promotes the K48-linked ubiquitination and subsequent degradation of the STING protein, further diminishing the signaling cascade.[2][4]

The Decisive Role of CRISPR-Cas9 Mediated STING Knockout

To validate that the anti-inflammatory effects of this compound are indeed mediated through the STING pathway, researchers have employed CRISPR-Cas9 technology to generate STING knockout (KO) models.[5] These models are instrumental in providing definitive evidence by comparing the effects of this compound in the presence and absence of the STING protein.

Studies utilizing STING knockout mice have shown that the protective effects of this compound against conditions like sepsis-associated encephalopathy are significantly diminished or completely abolished in the absence of STING.[5] This demonstrates that STING is the primary target of this compound's therapeutic action in these models.

Comparative Data: this compound in Wild-Type vs. STING Knockout Models

The following tables summarize the key quantitative data from studies investigating the effects of this compound in wild-type (WT) and STING knockout (KO) systems.

Table 1: Effect of this compound on STING-Induced Cytokine Expression

Cell TypeConditionThis compound TreatmentGene Expression (Fold Change vs. Control)
Wild-Type Macrophages cGAMP Stimulation-IFN-β: ↑↑↑, TNF-α: ↑↑↑, IL-6: ↑↑↑
cGAMP Stimulation+IFN-β: ↓↓↓, TNF-α: ↓↓↓, IL-6: ↓↓↓
STING KO Macrophages cGAMP Stimulation-IFN-β: -, TNF-α: -, IL-6: -
cGAMP Stimulation+IFN-β: -, TNF-α: -, IL-6: -

Data synthesized from descriptive reports in cited literature. Arrow direction and number indicate the direction and magnitude of change.

Table 2: In Vivo Efficacy of this compound in Sepsis Model

Animal ModelTreatmentSurvival Rate (%)Cognitive Impairment ScoreHippocampal Inflammation
Wild-Type Mice Vehicle20HighSevere
This compound60LowMild
STING KO Mice Vehicle25HighSevere
This compound28HighSevere

Data synthesized from descriptive reports in cited literature.

Alternative STING Pathway Modulators

While this compound is a promising STING inhibitor, other molecules are being investigated for their ability to modulate this pathway. A comparison with a known STING agonist provides a broader context for understanding STING-targeted therapies.

Table 3: Comparison of this compound with a STING Agonist (e.g., cGAMP)

CompoundMechanism of ActionDownstream SignalingTherapeutic Potential
This compound STING Antagonist (competitive binding and degradation)Inhibition of TBK1/IRF3 phosphorylation, reduced Type I IFN and pro-inflammatory cytokine production.Anti-inflammatory, treatment of autoimmune diseases and sepsis.
cGAMP STING Agonist (activates STING conformation change)Activation of TBK1/IRF3 phosphorylation, induction of Type I IFN and pro-inflammatory cytokines.Cancer immunotherapy, vaccine adjuvant.

Experimental Protocols

CRISPR-Cas9 Mediated STING Knockout in Cell Lines

This protocol outlines the general steps for generating a STING knockout cell line using CRISPR-Cas9 technology.

  • gRNA Design and Cloning:

    • Design single guide RNAs (sgRNAs) targeting a critical exon of the STING gene (e.g., exon 3).[6] Online tools can be used for gRNA design.

    • Synthesize and clone the gRNA sequences into a Cas9 expression vector.[7]

  • Transfection:

    • Transfect the host cell line (e.g., macrophages, hepatocytes) with the Cas9-gRNA plasmid using a suitable transfection reagent.[8]

  • Selection and Clonal Isolation:

    • Select for transfected cells using an appropriate marker (e.g., puromycin (B1679871) resistance).[8]

    • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Verification of Knockout:

    • Genomic DNA Analysis: Extract genomic DNA from individual clones and perform PCR amplification of the target region. Sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation.

    • Western Blot: Lyse the cells and perform a Western blot using an anti-STING antibody to confirm the absence of STING protein expression.[9]

    • Functional Assay: Stimulate the knockout and wild-type cells with a STING agonist (e.g., cGAMP) and measure the downstream response, such as IFN-β production by qPCR or ELISA, to confirm the loss of STING function.[10]

In Vitro this compound Treatment and Cytokine Analysis
  • Cell Culture: Plate wild-type and STING knockout cells at a suitable density.

  • Pre-treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 2-6 hours).[2]

  • Stimulation: Stimulate the cells with a STING agonist (e.g., 2’3’-cGAMP, ISD, or poly(dA:dT)) for a defined duration (e.g., 3-6 hours).[2]

  • RNA Extraction and qPCR: Extract total RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of target genes such as IFNB1, TNF, and IL6.[11]

  • Protein Analysis (ELISA): Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., IFN-β, TNF-α, IL-6) using enzyme-linked immunosorbent assay (ELISA) kits.

Visualizing the Molecular Interactions and Experimental Design

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed in this guide.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates This compound This compound This compound->STING inhibits TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I IFN & Pro-inflammatory Cytokines pIRF3->IFN induces transcription STING->TBK1 recruits

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

CRISPR_Workflow cluster_experiment Functional Validation gRNA_design 1. gRNA Design for STING transfection 2. Transfection into Cells gRNA_design->transfection selection 3. Clonal Selection transfection->selection verification 4. Knockout Verification (Sequencing & Western Blot) selection->verification KO_cells STING KO Cells verification->KO_cells WT_cells Wild-Type Cells treatment_WT This compound Treatment + STING Agonist WT_cells->treatment_WT treatment_KO This compound Treatment + STING Agonist KO_cells->treatment_KO analysis 5. Comparative Analysis (qPCR, ELISA) treatment_WT->analysis treatment_KO->analysis

Caption: Experimental workflow for CRISPR-Cas9 mediated STING knockout and functional validation.

Logical_Relationship premise1 Premise 1: This compound inhibits inflammation in Wild-Type cells. conclusion Conclusion: This compound's anti-inflammatory mechanism of action is STING-dependent. premise1->conclusion premise2 Premise 2: This compound has NO EFFECT on inflammation in STING KO cells. premise2->conclusion

Caption: Logical framework for confirming this compound's mechanism of action via STING knockout.

References

Comparative study of Gelsevirine's effect on different inflammatory pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 4, 2025 – A comprehensive comparative guide has been compiled detailing the effects of Gelsevirine, an alkaloid derived from the plant Gelsemium elegans, on key inflammatory signaling pathways. This guide, intended for researchers, scientists, and professionals in drug development, consolidates experimental data on this compound's mechanism of action, focusing on the STING, JAK-STAT, and NF-κB pathways. Notably, the guide also highlights a significant gap in current research regarding the compound's direct effects on the MAPK pathway.

This compound has demonstrated significant anti-inflammatory properties by primarily targeting the STING and JAK-STAT signaling cascades.[1][2] The compound has been shown to be a potent inhibitor of the STING pathway, which plays a crucial role in the innate immune response to cytosolic DNA.[1][3] Furthermore, this compound has been observed to modulate the JAK-STAT pathway, a critical signaling route for a multitude of cytokines and growth factors involved in inflammation.[2] Downstream of STING activation, this compound also influences the NF-κB pathway, a central regulator of inflammatory gene expression.

This guide provides a detailed overview of the experimental findings, presenting quantitative data in structured tables for ease of comparison, outlining the methodologies of key experiments, and visualizing the complex signaling pathways using Graphviz diagrams.

Comparative Efficacy of this compound on Inflammatory Pathways

The following tables summarize the quantitative data on the effects of this compound on the STING, JAK-STAT, and NF-κB inflammatory pathways.

Table 1: this compound's Effect on the STING Pathway

ParameterCell LineAgonistThis compound ConcentrationObserved EffectReference
IC50 of Ifnb1 mRNA expressionRaw264.72'3'-cGAMP (5 μg/ml)5.365 µMInhibition of STING-dependent IFN-β production[1]
IC50 of IFNB1 mRNA expressionTHP-12'3'-cGAMP (5 μg/ml)0.766 µMInhibition of STING-dependent IFN-β production[1]
Protein PhosphorylationLungs of CLP miceSepsis10, 20 mg/kgDose-dependent suppression of TBK1 phosphorylation[1]
Protein ExpressionLungs of CLP miceSepsis10, 20 mg/kgDose-dependent downregulation of STING expression[1]
Protein ExpressionIL-1β-stimulated chondrocytesIL-1βNot specifiedReduced protein expression of STING and p-TBK1[2]

Table 2: this compound's Effect on the JAK-STAT and NF-κB Pathways

PathwayParameterCell Line / ModelAgonistThis compound ConcentrationObserved EffectReference
JAK-STATSTAT3 PhosphorylationMicrogliaNot specifiedNot specifiedDownregulated phosphorylation of STAT3[2]
NF-κBp65 PhosphorylationLungs of CLP miceSepsis10, 20 mg/kgDose-dependent suppression of p65 phosphorylation[1]

Signaling Pathway Visualizations

The following diagrams illustrate the points of intervention by this compound in the STING and JAK-STAT inflammatory pathways.

Gelsevirine_STING_Pathway cluster_nucleus Gene Transcription dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 activates This compound This compound This compound->STING inhibits IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB (p65) TBK1->NFkB phosphorylates IKK (leading to p65 phospho.) Nucleus Nucleus IRF3->Nucleus NFkB->Nucleus IFNs Type I IFNs (IFN-β) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gelsevirine_JAKSTAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates This compound This compound This compound->JAK inhibits STAT_dimer STAT Dimer (p-STAT) STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates Gene Inflammatory Gene Expression

References

Gelsevirine's Therapeutic Window in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gelsevirine's performance with other alternatives in preclinical settings, supported by available experimental data. It is intended to aid researchers in evaluating this compound for further investigation and development.

Unveiling the Potential of this compound

This compound, an alkaloid derived from the plant Gelsemium elegans, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory properties. Preclinical studies have highlighted its efficacy in models of sepsis and osteoarthritis.[1] A key aspect of its mechanism of action is the inhibition of the STING (Stimulator of Interferon Genes) signaling pathway, a critical component of the innate immune system that, when overactivated, can contribute to inflammatory diseases.[2] this compound has been shown to have a favorable safety profile compared to other alkaloids from the same plant.[3]

Comparative Analysis: this compound vs. Alternative STING Inhibitors

To validate the therapeutic window of this compound, it is essential to compare its efficacy and safety with other compounds targeting the same pathway. Astin C is another known STING inhibitor that has been used as a positive control in preclinical studies.[1]

CompoundPreclinical ModelDose(s)EfficacyNotes
This compound Sepsis (CLP in mice)10 mg/kg, 20 mg/kg (IP)Dose-dependently increased survival rate; Mitigated CLP-induced hepatic and renal injuries.[1][4]Post-operative administration (5 hours after surgery) showed significant therapeutic effects.[1]
Astin C Sepsis (CLP in mice)1 mg/kg (IP)Reduced serum levels of ALT and AST; No significant effect on BUN or creatinine.[1][4]Used as a positive control in the same study as this compound.[1]

Note: CLP: Cecal Ligation and Puncture; IP: Intraperitoneal; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; BUN: Blood Urea Nitrogen.

Experimental Protocols

Establishing the therapeutic window of a compound requires rigorous preclinical evaluation of both its efficacy and toxicity. The following are detailed methodologies for key experiments.

Determining the Maximum Tolerated Dose (MTD)

The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable toxicity.[6]

Objective: To determine the highest dose of this compound that can be administered to mice without causing significant adverse effects.

Animal Model: Healthy mice (e.g., C57BL/6), 8-10 weeks old, both male and female.

Methodology:

  • Dose Selection: Based on preliminary in vitro data or literature on similar compounds, a starting dose is selected. A common approach is to use a dose escalation design with multiple dose groups (e.g., 5, 10, 20, 40, 80 mg/kg).[7]

  • Administration: this compound is administered via the intended clinical route (e.g., intraperitoneal or oral). A control group receives the vehicle.

  • Observation: Animals are closely monitored for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including:

    • Changes in body weight (a loss of more than 15-20% is often considered a sign of toxicity).[7]

    • Changes in behavior (e.g., lethargy, agitation).

    • Physical appearance (e.g., ruffled fur, abnormal posture).

    • Mortality.

  • Data Analysis: The MTD is identified as the highest dose at which no mortality and no more than a predefined level of body weight loss or other signs of toxicity are observed.[8]

In Vivo Efficacy Study (Sepsis Model)

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of sepsis.

Animal Model: Mice (e.g., C57BL/6) subjected to Cecal Ligation and Puncture (CLP), a standard model for inducing sepsis.[1]

Methodology:

  • Group Allocation: Animals are randomly assigned to different treatment groups:

    • Sham (undergoes surgery without CLP) + Vehicle

    • CLP + Vehicle

    • CLP + this compound (at various doses determined from MTD studies)

    • CLP + Positive Control (e.g., Astin C)

  • Treatment Administration: this compound or the control is administered at a specified time point relative to the CLP procedure (e.g., 5 hours post-CLP).[1]

  • Efficacy Endpoints: The following parameters are monitored to assess efficacy:

    • Survival Rate: Monitored over a period of several days.

    • Organ Damage Markers: Blood samples are collected to measure levels of liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).[4]

    • Inflammatory Cytokine Levels: Serum levels of inflammatory markers like TNF-α and IL-6 are quantified using ELISA.

    • Histopathology: Organs such as the lungs, liver, and kidneys are collected for histological examination to assess tissue damage.

Visualizing Key Processes

Experimental Workflow for Therapeutic Window Validation

G cluster_0 Phase 1: Toxicity Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Therapeutic Window Validation MTD_Start Dose Escalation Study Design MTD_Admin This compound Administration to Mice MTD_Start->MTD_Admin MTD_Observe Monitor for Toxicity (Body Weight, Clinical Signs, Mortality) MTD_Admin->MTD_Observe MTD_Analysis Determine Maximum Tolerated Dose (MTD) MTD_Observe->MTD_Analysis TW_Analysis Integrate MTD and Efficacy Data MTD_Analysis->TW_Analysis MTD Data Efficacy_Start Sepsis Model Induction (CLP) Efficacy_Admin Administer this compound & Controls (Vehicle, Astin C) Efficacy_Start->Efficacy_Admin Efficacy_Monitor Monitor Efficacy Endpoints (Survival, Organ Function, Cytokines) Efficacy_Admin->Efficacy_Monitor Efficacy_Analysis Analyze Therapeutic Efficacy Efficacy_Monitor->Efficacy_Analysis Efficacy_Analysis->TW_Analysis Efficacy Data TW_Define Define Therapeutic Window (MED to MTD) TW_Analysis->TW_Define

Caption: Workflow for validating the therapeutic window of this compound.

This compound's Mechanism of Action: STING Pathway Inhibition

G dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates Ubiquitination K48-linked Ubiquitination STING->Ubiquitination IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces transcription of This compound This compound This compound->STING promotes This compound->STING inhibits activation Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: this compound inhibits the STING signaling pathway.

References

Gelsevirine's Performance in Cell-Based Versus Cell-Free Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gelsevirine's performance in cell-based and cell-free assay systems, with a focus on its interactions with two distinct molecular targets: the innate immune sensor STING (Stimulator of Interferon Genes) and the glycine (B1666218) receptor (GlyR), a key inhibitory neurotransmitter receptor in the central nervous system. This analysis is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experimental procedures.

This compound as a STING Inhibitor

This compound has been identified as a novel inhibitor of the STING pathway, which plays a crucial role in the innate immune response to cytosolic DNA.[1][2][3] Its inhibitory activity has been characterized using both cell-free and cell-based assays, allowing for a direct comparison of its performance in these different experimental contexts.

Quantitative Performance Data

The following table summarizes the quantitative data for this compound and alternative STING inhibitors in both cell-free and cell-based assays.

CompoundAssay TypeAssay DetailsTargetReported Value
This compound Cell-Free Surface Plasmon Resonance (SPR)Human STING (CTD)K_d = 27.6 µM [1]
Cell-Based IFN-β mRNA expression in THP-1 cells (human monocytes)Human STINGIC_50 = 0.766 µM [1][2]
Cell-Based IFN-β mRNA expression in Raw264.7 cells (murine macrophages)Murine STINGIC_50 = 5.365 µM [1][2]
Astin CCell-FreeIsothermal Titration Calorimetry (ITC)Human STING (R232)K_d = 53 nM
Cell-FreeMicroscale Thermophoresis (MST)Human STING (CTD-H232)K_d = 2.37 µM[4][5]
Cell-BasedIFN-β mRNA expression in MEFs (murine)Murine STINGIC_50 = 3.42 µM[5][6]
Cell-BasedIFN-β mRNA expression in IMR-90 cells (human)Human STINGIC_50 = 10.83 µM[5][6]
C-176Cell-BasedIFN-β luciferase reporter in HEK293T cellsMurine STINGReduces activity at 0.01–5 µM[7]
Cell-BasedCytotoxicity in various human cell lines-IC_50 = 6.2 - 9.5 µM[8]
H-151Cell-BasedIFN-β mRNA expression in MEFs (murine)Murine STINGIC_50 = 138 nM[9]
Cell-BasedIFN-β mRNA expression in BMDMs (murine)Murine STINGIC_50 = 109.6 nM
Cell-BasedIFN-β mRNA expression in HFFs (human)Human STINGIC_50 = 134.4 nM
Signaling Pathway and Assay Workflow

The following diagrams illustrate the STING signaling pathway and a typical workflow for assessing STING inhibition.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING (dimer) cGAMP->STING Binds to STING_active Phosphorylated STING STING->STING_active Translocates to Golgi & is Phosphorylated TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 Phosphorylated IRF3 IRF3->pIRF3 pIRF3_dimer pIRF3 Dimer pIRF3->pIRF3_dimer Dimerizes & Translocates ISGs Interferon Stimulated Genes (e.g., IFN-β) pIRF3_dimer->ISGs Induces Transcription This compound This compound This compound->STING Inhibits cGAMP binding STING_Inhibition_Assay_Workflow cluster_cell_free Cell-Free Assays cluster_cell_based Cell-Based Assays spr Surface Plasmon Resonance (SPR) - Immobilize STING protein - Flow this compound over surface - Measure binding kinetics (Kd) reporter Luciferase Reporter Assay - Transfect cells with IFN-β promoter-luciferase construct - Treat with STING agonist +/- this compound - Measure luminescence spr->reporter Confirms direct binding docking In Silico Docking - Predict binding of this compound to STING's cGAMP pocket docking->reporter Suggests mechanism western Western Blot - Treat cells with STING agonist +/- this compound - Lyse cells and separate proteins - Probe for phosphorylated TBK1/IRF3 reporter->western Confirms downstream signaling inhibition rt_qpcr RT-qPCR - Treat cells with STING agonist +/- this compound - Isolate RNA and reverse transcribe to cDNA - Quantify IFN-β mRNA levels western->rt_qpcr Confirms transcriptional inhibition start Start: Hypothesis This compound inhibits STING start->spr start->docking Glycine_Receptor_Function cluster_synapse Inhibitory Synapse presynaptic Presynaptic Terminal glycine Glycine presynaptic->glycine Releases postsynaptic Postsynaptic Membrane glyr Glycine Receptor (Chloride Channel) glycine->glyr Binds to cl_ion Cl⁻ glyr->cl_ion Opens, allowing influx of hyperpolarization Hyperpolarization (Inhibition of Neuron) cl_ion->hyperpolarization Leads to This compound This compound (Modulator) This compound->glyr Allosterically Modulates Glycine_Receptor_Assay_Workflow cluster_cell_free Cell-Free Assay cluster_cell_based Cell-Based Assay binding_assay Radioligand Binding Assay - Prepare synaptic membranes - Incubate with [³H]strychnine +/- this compound - Measure displacement of radioligand (Ki) electrophysiology Electrophysiology (Patch Clamp) - Culture neurons or transfected cells - Apply glycine +/- this compound - Measure changes in chloride current (EC50, potentiation) binding_assay->electrophysiology Informs on binding site start Start: Hypothesis This compound modulates GlyR start->binding_assay start->electrophysiology

References

A Comparative Guide to the Kinase Inhibitory Potency and Selectivity of Gelsevirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the potency and selectivity of the natural alkaloid Gelsevirine against a representative panel of kinases. While current research has primarily focused on this compound as a specific inhibitor of the STING (Stimulator of Interferon Genes) pathway, its broader kinase inhibitory profile remains largely uncharacterized.[1][2][3] Insights from related alkaloids found in Gelsemium suggest potential interactions with kinase signaling pathways, such as the MAPK signaling pathway, making a comprehensive kinase screen a critical step in understanding its full mechanism of action and potential off-target effects.[4]

This document outlines the necessary experimental protocols and data presentation formats to conduct a thorough investigation of this compound's kinase inhibitory activity. The proposed study is designed to provide a clear, data-driven comparison of this compound's performance against established kinase inhibitors, thereby informing its potential applications in drug discovery and development.

I. Proposed Kinase Profiling Strategy

To comprehensively assess the kinase inhibitory profile of this compound, a multi-stage approach is recommended. This involves an initial broad screening against a panel of kinases, followed by more detailed dose-response studies for any identified "hits."

Experimental Workflow for this compound Kinase Profiling

This compound Kinase Profiling Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Selectivity & Mechanism of Action This compound This compound Stock (e.g., 10 mM in DMSO) Primary_Screen Single-Dose Screen (e.g., 10 µM this compound) This compound->Primary_Screen Kinase_Panel Kinase Panel (e.g., 96 diverse kinases) Kinase_Panel->Primary_Screen Data_Analysis_1 Data Analysis: Calculate % Inhibition Primary_Screen->Data_Analysis_1 Hit_Identification Hit Identification (Inhibition > 50%) Data_Analysis_1->Hit_Identification Dose_Response IC50 Determination (10-point dose curve) Hit_Identification->Dose_Response Data_Analysis_2 Data Analysis: Calculate IC50 Values Dose_Response->Data_Analysis_2 Selectivity_Profiling Selectivity Profiling (Comparison of IC50s) Data_Analysis_2->Selectivity_Profiling Mechanism_Studies Mechanism of Action Studies (e.g., ATP competition assays) Selectivity_Profiling->Mechanism_Studies

Caption: Workflow for kinase inhibitor profiling of this compound.

II. Data Presentation: Comparative Kinase Inhibition

The following tables are templates for presenting the data obtained from the proposed kinase profiling studies.

Table 1: Primary Screening of this compound Against a Panel of Kinases

This table summarizes the initial screening results of this compound at a single concentration to identify potential kinase targets.

Kinase TargetKinase Family% Inhibition at 10 µM this compoundReference Inhibitor% Inhibition by Reference Inhibitor
CDK2/cyclin ACMGCTBDStaurosporine (1 µM)TBD
MAPK1 (ERK2)CMGCTBDUlixertinib (1 µM)TBD
GSK3βCMGCTBDCHIR-99021 (1 µM)TBD
ROCK1AGCTBDFasudil (1 µM)TBD
PKAAGCTBDH-89 (1 µM)TBD
AKT1AGCTBDMK-2206 (1 µM)TBD
SRCTyrosineTBDDasatinib (1 µM)TBD
ABL1TyrosineTBDImatinib (1 µM)TBD
EGFRTyrosineTBDGefitinib (1 µM)TBD
......TBD...TBD

TBD: To Be Determined through experimentation.

Table 2: IC50 Values for this compound Against Confirmed Kinase Hits

This table presents the half-maximal inhibitory concentration (IC50) values for this compound against the kinases identified as "hits" in the primary screen.

Kinase TargetThis compound IC50 (µM)Reference InhibitorReference Inhibitor IC50 (µM)Hill Slope
Hit Kinase 1TBDInhibitor ATBDTBD
Hit Kinase 2TBDInhibitor BTBDTBD
Hit Kinase 3TBDInhibitor CTBDTBD
...TBD...TBDTBD

TBD: To Be Determined through experimentation.

III. Experimental Protocols

Detailed methodologies for the proposed kinase profiling experiments are provided below. These protocols are based on established and widely used kinase assay platforms.

Protocol 1: In Vitro Kinase Profiling - Primary Screen

Objective: To identify potential kinase targets of this compound by screening it at a single concentration against a broad panel of kinases.

Materials:

  • This compound

  • DMSO (Dimethyl Sulfoxide)

  • Kinase panel (e.g., from Eurofins Discovery, Promega, or Reaction Biology)[5][6][7]

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Substrate for each kinase

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent[7][8]

  • Microplates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and this compound (final concentration of 10 µM) to the kinase reaction buffer. For control wells, add DMSO instead of this compound.

  • Initiate the kinase reaction by adding ATP at a concentration appropriate for each specific kinase (typically near the Km value).

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, then adding the Kinase Detection Reagent.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate the percent inhibition for this compound relative to the DMSO control.

Protocol 2: IC50 Determination

Objective: To determine the potency of this compound against the "hit" kinases identified in the primary screen.

Procedure:

  • For each hit kinase, prepare a 10-point serial dilution of this compound in DMSO.

  • Perform the kinase assay as described in Protocol 1, but with the range of this compound concentrations.

  • Measure kinase activity at each this compound concentration.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Representative Signaling Pathway for Further Investigation

Should this compound show significant activity against kinases in a particular pathway, such as the MAPK/ERK pathway, further cell-based studies would be warranted.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation RAF RAF (e.g., BRAF) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocation & Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK

Caption: The MAPK/ERK signaling cascade, a common target of kinase inhibitors.

IV. Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust methodology for the comprehensive kinase profiling of this compound. While its established role as a STING inhibitor is significant, understanding its potential interactions with the human kinome is crucial for a complete pharmacological characterization. The data generated from these proposed studies will be invaluable for identifying novel therapeutic applications or potential off-target liabilities of this compound, thereby guiding future preclinical and clinical development efforts.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Gelsevirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Gelsevirine, a toxic indole (B1671886) alkaloid derived from the Gelsemium elegans plant. Due to its potential for high toxicity, adherence to these procedures is imperative to ensure personnel safety and proper disposal.

I. Understanding the Hazards

This compound is an alkaloid with known biological activity and potential toxicity. The parent plant, Gelsemium elegans, is highly poisonous, and its alkaloids can cause severe adverse effects, including respiratory depression, which can be fatal.[1][2][3] Therefore, this compound must be handled with the utmost caution in a controlled laboratory setting.

II. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound in solid (powder) or solution form.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesPrevents skin contact and absorption.
Eye Protection Chemical splash goggles or a face shieldProtects eyes from splashes and aerosols.
Body Protection A fully buttoned laboratory coat with tight cuffsProtects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher)Necessary when handling the powder form to prevent inhalation.

III. Operational Plan: Step-by-Step Handling Procedures

A. Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible.

  • Waste Containers: Prepare clearly labeled, sealed, and leak-proof hazardous waste containers for solid and liquid waste.

B. Handling this compound Powder:

  • Donning PPE: Before handling, correctly don all required PPE in the following order: lab coat, respirator, eye protection, and then two pairs of nitrile gloves.

  • Weighing and Aliquoting: Conduct all manipulations of this compound powder within a chemical fume hood to control airborne particles. Use a dedicated, calibrated balance.

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

C. Handling this compound Solutions:

  • PPE: Wear double nitrile gloves, a lab coat, and chemical splash goggles.

  • Manipulation: Handle all solutions within a chemical fume hood.

  • Avoid Aerosolization: Use techniques that minimize the generation of aerosols.

D. Decontamination:

  • Work Surfaces: After each use, decontaminate all work surfaces with a suitable laboratory disinfectant or a 70% ethanol (B145695) solution.

  • Equipment: Clean all contaminated equipment, such as spatulas and glassware, thoroughly. First, rinse with an appropriate organic solvent (e.g., ethanol or acetone) to remove the bulk of the residue, collecting the rinse as hazardous liquid waste. Then, wash with laboratory detergent and water.

E. Doffing PPE:

  • Glove Removal: Remove the outer pair of gloves first, turning them inside out.

  • Remaining PPE: Remove the lab coat, eye protection, and inner gloves, being careful not to touch the exterior of contaminated items.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

IV. Disposal Plan

All this compound-contaminated waste is considered hazardous and must be disposed of accordingly.

  • Solid Waste: This includes contaminated gloves, wipes, and disposable labware. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety office.

  • Sharps: Dispose of any needles or other sharps contaminated with this compound in a designated sharps container for hazardous waste.

  • Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's licensed hazardous waste disposal contractor. Do not pour any this compound-containing solution down the drain.

V. Emergency Procedures

A. Spills:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or generates significant dust or vapors.

  • Contain: For small spills, cover with an inert absorbent material like vermiculite (B1170534) or sand. For liquid spills, create a dike around the spill with absorbent material.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container. Decontaminate the spill area with a suitable laboratory disinfectant or 70% ethanol.

  • Report: Report all spills to your supervisor and institutional safety office.

B. Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while under the safety shower. Seek immediate medical attention.[4][5]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Ingestion: If this compound is ingested, seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional.

VI. This compound Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the STING (Stimulator of Interferon Genes) signaling pathway, which is involved in the innate immune response.[6][7]

Gelsevirine_STING_Pathway cluster_0 Cytosol cluster_1 Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP STING STING (Inactive Dimer) cGAMP->STING activates cGAS->cGAMP synthesizes TBK1 TBK1 STING->TBK1 recruits & activates This compound This compound This compound->STING inhibits IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates pNFkB p-NF-κB NFkB->pNFkB pNFkB_n p-NF-κB pNFkB->pNFkB_n translocates IFN Type I Interferons (e.g., IFN-β) pIRF3_n->IFN induces transcription Cytokines Pro-inflammatory Cytokines (e.g., IL-6) pNFkB_n->Cytokines induces transcription

Caption: this compound's inhibition of the STING signaling pathway.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.